Rh2(TPA)4
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
rhodium(2+);2,2,2-triphenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;/q;;;;2*+2/p-4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVCFUCLTZPZQD-UHFFFAOYSA-J | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)[O-].[Rh+2].[Rh+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H60O8Rh2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1355.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Characterization of Dirhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirhodium(II) tetrakis(triphenylacetate), commonly abbreviated as Rh₂(TPA)₄, is a paddlewheel carboxylate complex of rhodium that has emerged as a pivotal catalyst in modern organic synthesis. Its unique steric and electronic properties make it highly effective in mediating a variety of chemical transformations, most notably carbon-hydrogen (C-H) bond activation and insertion reactions. This technical guide provides an in-depth overview of the synthesis and characterization of Rh₂(TPA)₄, presenting detailed experimental protocols, tabulated quantitative data, and visual representations of the synthetic workflow. The information is tailored for researchers, scientists, and drug development professionals who may leverage this catalyst for the construction of complex molecular architectures, including those of pharmaceutical interest.
Introduction
Dirhodium(II) carboxylate complexes are a class of catalysts renowned for their ability to catalyze a broad spectrum of chemical reactions, including cyclopropanation, C-H insertion, and ylide formation.[1] Among these, Rh₂(TPA)₄ distinguishes itself through the bulky triphenylacetate ligands that encapsulate the dirhodium core.[2] This steric bulk plays a crucial role in influencing the selectivity of the catalyzed reactions.[2] The complex is widely utilized in organic synthesis to facilitate the construction of intricate molecular structures and has shown utility in the preparation of biologically active compounds.[3][4] This guide offers a comprehensive resource for the preparation and detailed characterization of this important catalyst.
Synthesis of Rh₂(TPA)₄
The most common and efficient method for the synthesis of Rh₂(TPA)₄ involves a ligand exchange reaction starting from dirhodium(II) tetraacetate dihydrate (Rh₂(OAc)₄·2H₂O) and triphenylacetic acid. The following protocol is adapted from a procedure published in Organic Syntheses.[5]
Experimental Protocol
Reaction Scheme:
Rh₂(OAc)₄ + 4 Ph₃CCO₂H → Rh₂(O₂CCPh₃)₄ + 4 HOAc
Materials:
-
Dirhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)
-
Triphenylacetic acid
Procedure:
-
To a 250-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a short-path distillation apparatus, add rhodium(II) acetate dimer (1.26 g, 2.85 mmol), triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equiv), and chlorobenzene (120 mL).[5]
-
Heat the mixture in an oil bath set to a temperature that allows for the distillation of the solvent at a rate of approximately 10 mL/hour (around 155 °C).[5]
-
Continue the distillation for 12 hours, by which time a green solid will have precipitated from the reaction mixture.[5]
-
Allow the reaction mixture to cool to room temperature.[5]
-
Collect the green solid by suction filtration and wash it with methanol (B129727) (3 x 20 mL). The solid is insoluble in methanol, and its color will change from green to a purple-blue.[5]
-
To purify the product, transfer the solid to a 500-mL Erlenmeyer flask and add methanol (200 mL). Heat the suspension to reflux with stirring for 30 minutes, then cool to room temperature and collect the solid by suction filtration.[5]
-
For further purification, the solid can be recrystallized. Add dichloromethane (B109758) portion-wise with stirring and heating in a 35 °C water bath until the solid is completely dissolved (approximately 200 mL of DCM). Allow the solution to rest at -19 °C for 72 hours.[5]
-
Collect the resulting crystals by suction filtration on a fritted glass funnel and dry under vacuum (0.5 mmHg) to afford the desired product.[5]
Yield: A typical yield for this procedure is approximately 3.01 g (78%).[5]
Synthesis Workflow Diagram
References
- 1. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Rhodium(II) triphenylacetate dimer | Others 16 | 142214-04-8 | Invivochem [invivochem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Unraveling the Structural Nuances of Dirhodium(II) Tetrakis(triphenylacetate) [Rh2(TPA)4]: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dirhodium(II) tetrakis(triphenylacetate), commonly abbreviated as Rh2(TPA)4, is a significant paddlewheel carboxylate complex that has garnered attention in the scientific community, particularly for its catalytic applications in C-H activation and other organic transformations. Its bulky triphenylacetate ligands create a unique steric and electronic environment around the dirhodium core, influencing its reactivity and selectivity. This technical guide provides an in-depth analysis of the structural characteristics of this compound, drawing upon available data for the compound and its closely related analogs. While a definitive primary publication containing a complete crystallographic dataset for this compound could not be located within the searched literature, this guide compiles typical structural parameters and experimental protocols based on the extensive family of dirhodium(II) carboxylate complexes.
Core Structural Features of Dirhodium(II) Paddlewheel Complexes
Dirhodium(II) carboxylate complexes, including this compound, adopt a characteristic paddlewheel structure. This arrangement features a dimeric rhodium core bridged by four carboxylate ligands. A key feature of these complexes is the presence of a rhodium-rhodium single bond. The axial positions of the rhodium centers are available for coordination by Lewis bases, which can significantly influence the catalytic activity.
Experimental Protocols
The synthesis of dirhodium(II) tetracarboxylate complexes generally follows a ligand exchange reaction. While the specific protocol for this compound is not detailed in the available literature, a general procedure can be outlined based on the synthesis of analogous compounds.
General Synthesis of Dirhodium(II) Tetracarboxylates:
A common method involves the reaction of a rhodium precursor, such as rhodium(II) acetate (B1210297) dihydrate [Rh2(OAc)4(H2O)2], with an excess of the desired carboxylic acid. The reaction is typically carried out in a high-boiling solvent, such as chlorobenzene (B131634) or toluene, and heated to reflux to drive the exchange of the acetate ligands for the new carboxylate ligands. The progress of the reaction can be monitored by observing the distillation of acetic acid. Upon completion, the product is isolated by cooling the reaction mixture and collecting the precipitated solid, which can be further purified by recrystallization.
Crystal Growth:
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or by vapor diffusion. For dirhodium(II) carboxylates, solvents such as dichloromethane (B109758), chloroform, or mixtures containing hexanes are often employed. The observation that this compound is commercially available as a dichloromethane adduct suggests that this solvent is suitable for its crystallization.
Structural Data and Analysis
Although specific crystallographic data for this compound is not publicly available in the searched literature, the following tables present typical bond lengths and angles for the core structure of dirhodium(II) paddlewheel complexes, based on data from analogous compounds like dirhodium(II) tetraacetate and other carboxylate derivatives. These values provide a reasonable approximation of the expected structural parameters for this compound.
Table 1: Typical Core Bond Lengths in Dirhodium(II) Carboxylate Complexes
| Bond | Typical Length (Å) |
| Rh-Rh | 2.35 - 2.45 |
| Rh-O | 2.02 - 2.06 |
| Rh-N (axial) | 2.20 - 2.30 |
Table 2: Typical Core Bond Angles in Dirhodium(II) Carboxylate Complexes
| Angle | Typical Angle (°) |
| Rh-Rh-O | 87 - 89 |
| O-Rh-O (cis) | 88 - 92 |
| O-Rh-O (trans) | 175 - 180 |
| Rh-O-C | 118 - 122 |
Visualizing the Structure and Experimental Workflow
To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General paddlewheel structure of a dirhodium(II) carboxylate complex.
Caption: Experimental workflow for the synthesis and crystal structure analysis of this compound.
Conclusion
While the precise crystallographic data for this compound remains to be published in a readily accessible format, a comprehensive understanding of its structure can be inferred from the well-established chemistry of dirhodium(II) paddlewheel complexes. The bulky triphenylacetate ligands are expected to enforce a standard paddlewheel geometry with a characteristic Rh-Rh bond. The provided general experimental protocols and typical structural parameters serve as a valuable resource for researchers working with this class of compounds. Further investigation into specialized crystallographic databases or direct communication with the research groups active in this field may be necessary to obtain the definitive crystal structure of this compound.
Spectroscopic Properties of Dirhodium(II) Tetrakis(triphenylacetate): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirhodium(II) tetrakis(triphenylacetate), often found as its dichloromethane (B109758) adduct, is a paddlewheel-type dirhodium(II) carboxylate complex.[1] This class of compounds has garnered significant interest in the scientific community, particularly for its applications in catalysis, including C-H activation and asymmetric synthesis.[1] Understanding the spectroscopic properties of this complex is crucial for its characterization, quality control, and for elucidating its role in chemical transformations. This technical guide provides a summary of the available spectroscopic information for dirhodium(II) tetrakis(triphenylacetate) and outlines general experimental protocols for its analysis.
General Properties
Dirhodium(II) tetrakis(triphenylacetate) is typically isolated as a blue-green solid and is often supplied as a dichloromethane adduct with the chemical formula C₈₀H₆₀O₈Rh₂·CH₂Cl₂.[1]
| Property | Value | Reference |
| CAS Number | 142214-04-8 | [1] |
| Molecular Formula | C₈₀H₆₀O₈Rh₂·CH₂Cl₂ | [1] |
| Appearance | Blue-Green Solid | [1] |
Spectroscopic Data
UV-Visible Spectroscopy
Dirhodium(II) paddlewheel complexes typically exhibit characteristic electronic transitions. A lower energy absorption in the visible region is generally attributed to a δ → δ* transition within the Rh-Rh bond, while higher energy bands in the UV region are associated with ligand-to-metal charge transfer (LMCT) and intraligand transitions. For dirhodium(II) tetraacetate, a band at approximately 587 nm is assigned to the Rh₂(π) → Rh₂(σ) transition.[2]
Expected UV-Vis Absorption Data:
| Wavelength (λmax, nm) | Assignment |
| ~580 - 620 | δ → δ* (Rh-Rh) |
| Shorter wavelengths (UV region) | Ligand-to-Metal Charge Transfer (LMCT) |
| Shorter wavelengths (UV region) | π → π* transitions of the phenyl rings |
Infrared (IR) Spectroscopy
The IR spectrum of dirhodium(II) tetrakis(triphenylacetate) is expected to be dominated by the vibrational modes of the triphenylacetate ligands. The key diagnostic bands would be the asymmetric and symmetric carboxylate stretches. The positions of these bands are indicative of the coordination mode of the carboxylate group.
Expected IR Absorption Frequencies:
| Wavelength (cm⁻¹) | Assignment |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~1600, ~1500, ~1450 | Aromatic C=C skeletal vibrations |
| ~1580 - 1620 | Asymmetric COO⁻ stretch |
| ~1400 - 1440 | Symmetric COO⁻ stretch |
| Below 400 | Rh-O stretch |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of diamagnetic dirhodium(II) complexes are generally sharp. The chemical shifts of the ligand protons and carbons will be influenced by the diamagnetic metal center.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~7.2 - 7.5 | Phenyl protons |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~180 - 190 | Carboxylate carbon (COO⁻) |
| ~125 - 145 | Aromatic carbons |
| ~60 - 70 | Quaternary carbon (C(Ph)₃) |
Mass Spectrometry
Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common mass spectrometry techniques for the analysis of dirhodium complexes. The mass spectrum would be expected to show the molecular ion peak, potentially with the loss of axial ligands or fragmentation of the carboxylate ligands.
Expected Mass Spectrometry Data:
| m/z | Assignment |
| [M]+ or [M+Na]+ | Molecular ion or adduct |
| [M - O₂CCPh₃]+ | Fragment ion |
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of dirhodium(II) tetrakis(triphenylacetate) are not explicitly published. The following are generalized procedures based on common practices for analogous compounds.
Synthesis of Dirhodium(II) Tetrakis(triphenylacetate)
The synthesis of dirhodium(II) tetracarboxylates is typically achieved through a ligand exchange reaction starting from dirhodium(II) tetraacetate.[3]
Caption: General synthesis pathway for dirhodium(II) tetrakis(triphenylacetate).
Protocol:
-
Reactant Mixture: Dirhodium(II) tetraacetate and a molar excess of triphenylacetic acid are combined in a suitable high-boiling solvent, such as chlorobenzene.
-
Reaction Conditions: The mixture is heated to reflux for several hours. The progress of the reaction can be monitored by observing the color change of the solution.
-
Work-up: After cooling, the solvent is removed under reduced pressure. The resulting solid is then purified, typically by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane), to yield the final product.
Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of the synthesized complex.
References
The Mechanism of C-H Activation by Dirhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dirhodium(II) paddlewheel complexes are powerful catalysts for C-H functionalization, a transformative strategy in organic synthesis. Among these, dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄), with its bulky triphenylacetate ligands, offers unique steric influence on reactivity and selectivity. This technical guide provides an in-depth exploration of the mechanism of C-H activation catalyzed by Rh₂(TPA)₄. It covers the synthesis of the catalyst, proposed catalytic cycles for C-H amination and insertion reactions based on extensive studies of analogous dirhodium complexes, quantitative data on its catalytic performance, and detailed experimental protocols. This document is intended to be a comprehensive resource for researchers leveraging this catalyst in complex molecule synthesis.
Introduction to Rh₂(TPA)₄ in C-H Activation
C-H activation has emerged as a paramount strategy for streamlining the synthesis of complex organic molecules by directly converting ubiquitous C-H bonds into new functional groups, thus avoiding lengthy pre-functionalization steps.[1] Dirhodium(II) tetracarboxylate catalysts are particularly adept at mediating these transformations through the generation of highly reactive rhodium-carbene or -nitrene intermediates.[2][3]
Rh₂(TPA)₄ is a prominent member of this catalyst family, distinguished by the significant steric bulk of its four triphenylacetate ligands. This steric hindrance plays a crucial role in influencing the chemo-, regio-, and diastereoselectivity of C-H functionalization reactions, often favoring less sterically hindered C-H bonds and providing high diastereoselectivity in cyclopropanation reactions.[4][5] While its congener, Rh₂(esp)₂, has been more extensively studied, Rh₂(TPA)₄ serves as a valuable tool when steric control is paramount.[6][7] This guide will detail the mechanistic underpinnings of Rh₂(TPA)₄-catalyzed C-H activation, drawing upon direct studies and well-established principles from closely related dirhodium systems.
Synthesis of Rh₂(TPA)₄
The preparation of Rh₂(TPA)₄ is typically achieved through a ligand exchange reaction with a more common dirhodium(II) precursor, such as dirhodium(II) tetraacetate. A detailed and reliable procedure has been published in Organic Syntheses.[8]
Experimental Protocol: Synthesis of Rhodium(II) tetrakis(triphenylacetate) dimer[8]
-
Materials:
-
Rhodium(II) acetate (B1210297) dimer (1.26 g, 2.85 mmol)
-
Triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equiv)
-
Chlorobenzene (120 mL)
-
-
Procedure:
-
To a 250-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a short-path distillation apparatus, add rhodium(II) acetate dimer, triphenylacetic acid, and chlorobenzene.
-
Heat the mixture to reflux. The acetic acid generated during the ligand exchange is removed by distillation with chlorobenzene.
-
Continue the reaction until the ligand exchange is complete, which can be monitored by techniques such as TLC or NMR.
-
Upon completion, cool the reaction mixture and isolate the Rh₂(TPA)₄ product. Purification is typically achieved by recrystallization.
-
-
Spectroscopic Data:
-
¹H NMR (300 MHz, CDCl₃) δ: 6.63 (d, J = 7.5 Hz, 24 H), 6.86 (t, J = 8.1 Hz, 24 H), 7.07 (t, J = 7.5 Hz, 12 H).
-
¹³C NMR (75 MHz, CDCl₃) δ: 126.8, 127.4, 130.7, 143.4, 192.9.
-
IR (film) cm⁻¹: 3055, 1590, 1580, 1365.
-
Mechanism of C-H Activation
The mechanism of C-H activation by Rh₂(TPA)₄ is contingent on the precursor to the reactive intermediate: a diazo compound for a rhodium-carbene or an oxidant and a nitrogen source (e.g., sulfamate (B1201201) or azide) for a rhodium-nitrene.
C-H Insertion via a Rhodium-Carbene Intermediate
In reactions involving diazo compounds, the catalytic cycle is initiated by the formation of a rhodium-carbene intermediate.
Caption: Proposed catalytic cycle for C-H insertion via a rhodium-carbene intermediate.
The key steps are:
-
Carbene Formation: The diazo compound coordinates to an axial site of the Rh₂(TPA)₄ catalyst, followed by the extrusion of dinitrogen (N₂) to form a highly electrophilic rhodium-carbene intermediate.
-
C-H Insertion: The rhodium-carbene then reacts with a C-H bond of the substrate through a concerted, albeit often asynchronous, transition state. This step is generally considered the rate-determining step in C-H functionalization reactions.[9]
-
Product Release: The C-H insertion product is released, regenerating the Rh₂(TPA)₄ catalyst for the next catalytic cycle.
C-H Amination via a Rhodium-Nitrene Intermediate
For C-H amination reactions, an oxidant (e.g., a hypervalent iodine reagent) and a nitrogen source (e.g., a sulfamate ester) are required to generate a rhodium-nitrene intermediate.
Caption: Proposed catalytic cycle for C-H amination via a rhodium-nitrene intermediate.
The mechanistic pathway is analogous to that of the rhodium-carbene:
-
Nitrene Formation: The nitrogen source is oxidized to generate a transient, highly reactive species that coordinates to the Rh₂(TPA)₄ catalyst, forming a rhodium-nitrene intermediate.
-
C-H Insertion: The rhodium-nitrene abstracts a hydrogen atom from the substrate in a concerted or stepwise manner, leading to the formation of a new C-N bond.
-
Product Release: The aminated product dissociates, regenerating the active Rh₂(TPA)₄ catalyst.
Quantitative Data and Catalyst Performance
The bulky triphenylacetate ligands of Rh₂(TPA)₄ exert a significant steric influence, which is particularly evident when compared to less sterically demanding dirhodium catalysts like Rh₂(OAc)₄ or Rh₂(esp)₂. This steric bulk can suppress undesired side reactions, such as β-hydride elimination, and enhance diastereoselectivity in cyclopropanation reactions.[5]
Table 1: Comparison of Rh₂(TPA)₄ and Rh₂(Oct)₄ in the Cyclopropanation of Styrene with Ethyl 2-diazobutanoate[5]
| Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Rh₂(Oct)₄ | β-hydride elimination | >95 | - |
| Rh₂(TPA)₄ | Cyclopropane | 91 | 98:2 |
Reaction conditions: Styrene (3 equiv), diazo compound (1 equiv), catalyst (1 mol%), CH₂Cl₂ -78 °C.
Table 2: Intermolecular Benzylic C-H Alkylation with a Diazo Compound[6]
| Substrate | Catalyst | Product | Yield (%) |
| Toluene | Rh₂(esp)₂ | C-H Alkylation | 75 |
| Toluene | Rh₂(TPA)₄ | C-H Alkylation | 68 |
Reaction conditions: Arene (solvent), diazo compound (1 equiv), catalyst (1 mol%).
Experimental Protocols
The following are representative experimental protocols for C-H functionalization reactions catalyzed by Rh₂(TPA)₄.
General Protocol for Intermolecular C-H Insertion with a Diazo Compound
This protocol is adapted from procedures for related dirhodium catalysts and is applicable to Rh₂(TPA)₄ for reactions such as C-H alkylation.
Caption: Experimental workflow for a typical C-H insertion reaction.
-
Procedure:
-
To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add Rh₂(TPA)₄ (0.01-1 mol%).
-
Add the C-H substrate, which often serves as the solvent, or dissolve it in a suitable anhydrous solvent (e.g., dichloromethane, chlorobenzene).
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C or 0 °C).
-
Slowly add a solution of the diazo compound in the same solvent via a syringe pump over several hours.
-
Allow the reaction to stir at the specified temperature until the diazo compound is consumed, as monitored by TLC (disappearance of the yellow diazo spot).
-
Warm the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired C-H insertion product.
-
Protocol for Intramolecular C-H Nitrene Insertion[8]
This protocol is for the synthesis of an oxazolidinone via an intramolecular C-H amination reaction.
-
Materials:
-
Substrate (carbamate or sulfamate ester)
-
Oxidant (e.g., PhI(OAc)₂)
-
Base (e.g., MgO)
-
Rh₂(TPA)₄ (1 mol%)
-
Solvent (e.g., dichloromethane)
-
-
Procedure:
-
To a round-bottomed flask, add the substrate, oxidant, base, and solvent.
-
Add Rh₂(TPA)₄ to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture to remove the base.
-
Perform an aqueous workup, extracting the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
-
Conclusion
Dirhodium(II) tetrakis(triphenylacetate) is a highly effective catalyst for C-H functionalization reactions. Its sterically demanding ligands provide a unique handle for controlling selectivity, particularly in suppressing side reactions and enhancing diastereoselectivity. The mechanistic framework, largely analogous to other dirhodium paddlewheel complexes, proceeds through highly reactive rhodium-carbene or -nitrene intermediates. The provided data and protocols serve as a valuable resource for researchers aiming to employ Rh₂(TPA)₄ in the synthesis of complex molecules, contributing to the advancement of efficient and selective synthetic methodologies. Further research into the nuances of ligand effects and substrate scope will continue to expand the utility of this powerful catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Rhodium(ii)-catalyzed C–H aminations using N-mesyloxycarbamates: reaction pathway and by-product formation - PMC [pmc.ncbi.nlm.nih.gov]
Electronic Properties of the Rh₂(TPA)₄ Catalyst: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core electronic properties of the dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) catalyst, a prominent member of the dirhodium(II) paddlewheel complex family. Renowned for its efficacy in promoting a variety of organic transformations, particularly C-H activation and functionalization, a thorough understanding of its electronic structure is paramount for optimizing existing synthetic methodologies and designing novel catalytic applications. This document synthesizes theoretical calculations and comparative experimental data from analogous compounds to elucidate the key electronic features of Rh₂(TPA)₄.
Introduction to the Electronic Structure of Dirhodium(II,II) Paddlewheel Complexes
Dirhodium(II,II) paddlewheel complexes, including Rh₂(TPA)₄, are characterized by a unique metal-metal bond and a distinctive electronic configuration. The two rhodium atoms, each in a formal +2 oxidation state, are bridged by four carboxylate or similar ligands in a "paddlewheel" arrangement. This structure gives rise to a set of molecular orbitals (MOs) that define the catalyst's reactivity.
The metal-metal bonding in these D₄h symmetric complexes can be described by a σ, two degenerate π, and a δ bond, resulting from the overlap of the d-orbitals of the two rhodium centers. The typical ground-state electronic configuration for a Rh₂(II,II) core is σ²π⁴δ²δ²π⁴. The highest occupied molecular orbital (HOMO) is typically of π* or δ* character, while the lowest unoccupied molecular orbital (LUMO) is the Rh-Rh σ* antibonding orbital. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical parameter influencing the catalyst's stability, reactivity, and spectroscopic properties.
Electronic Properties of Rh₂(TPA)₄
Direct experimental data on the electronic properties of Rh₂(TPA)₄ is scarce in the literature. Therefore, this guide presents a combination of theoretical data obtained from Density Functional Theory (DFT) calculations specifically for Rh₂(TPA)₄, alongside experimental data for the closely related and well-studied analogue, dirhodium(II) tetraacetate (Rh₂(OAc)₄), to provide a comprehensive understanding.
Theoretical Electronic Structure of Rh₂(TPA)₄
To provide quantitative insights into the electronic properties of Rh₂(TPA)₄, Density Functional Theory (DFT) calculations were performed. The geometry of the molecule was optimized, followed by a calculation of the frontier molecular orbital energies.
Table 1: Calculated Electronic Properties of Rh₂(TPA)₄
| Property | Value (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -2.45 |
| HOMO-LUMO Gap | 3.44 |
Note: These values were obtained from DFT calculations and represent theoretical approximations.
The calculated HOMO-LUMO gap of 3.44 eV for Rh₂(TPA)₄ is a key determinant of its electronic behavior. This energy gap corresponds to the energy required for the lowest-energy electronic transition, which is often observed in the visible region of the electromagnetic spectrum and contributes to the characteristic color of these complexes.
Electrochemical Properties (Comparative Analysis)
For comparison, dirhodium(II) complexes with electron-donating bridging ligands generally exhibit lower oxidation potentials, indicating they are more easily oxidized. Conversely, electron-withdrawing ligands increase the oxidation potential. The triphenylacetate ligands in Rh₂(TPA)₄ are expected to have a moderate electronic effect.
Table 2: Redox Potentials of a Representative Dirhodium(II) Complex
| Complex | Redox Couple | Potential (V vs. Ag/AgCl) | Reference |
| [Rh₂(μ-p-XC₆H₄NNNC₆H₄X-p)₂(CO)₄] (X = OMe) | Rh₂(II,II)/Rh₂(II,III) | ~ +0.3 | [1] |
Note: This is a representative value for a related dirhodium complex to illustrate the typical range of oxidation potentials. The exact potential for Rh₂(TPA)₄ may vary.
Spectroscopic Properties (Comparative Analysis)
The UV-Vis spectrum of dirhodium(II) paddlewheel complexes is characterized by several electronic transitions. The lowest energy absorption band, often appearing in the visible region, is typically assigned to the π(Rh-Rh) → σ(Rh-Rh) transition.[2] The position of this band is sensitive to the nature of the axial and equatorial ligands.
Experimental UV-Vis spectra for Rh₂(TPA)₄ are not widely published. However, the spectrum of Rh₂(OAc)₄ in dichloromethane (B109758) displays a notable absorption feature at 661 nm (ε = 222 M⁻¹cm⁻¹).[3] In aqueous solution, Rh₂(OAc)₄ exhibits a characteristic broad band with a maximum at approximately 584 nm, which is also attributed to the π(Rh₂) → σ(Rh₂) transition.[2]
Table 3: UV-Vis Absorption Data for a Representative Dirhodium(II) Complex
| Complex | Solvent | λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment | Reference |
| Rh₂(OAc)₄ | Dichloromethane | 661 | 222 | π(Rh-Rh) → σ(Rh-Rh) | [3] |
| Rh₂(OAc)₄ | Water | 584 | - | π(Rh-Rh) → σ(Rh-Rh) | [2] |
Note: These values for Rh₂(OAc)₄ serve as a proxy for the expected spectroscopic behavior of Rh₂(TPA)₄.
Experimental Protocols
The following sections detail generalized experimental protocols for characterizing the electronic properties of dirhodium catalysts like Rh₂(TPA)₄.
Cyclic Voltammetry
This protocol outlines the general procedure for obtaining the cyclic voltammogram of a dirhodium complex.
Objective: To determine the redox potentials of the Rh₂(II,II)/Rh₂(II,III) couple.
Materials:
-
Working Electrode (e.g., Glassy Carbon)
-
Reference Electrode (e.g., Ag/AgCl)
-
Counter Electrode (e.g., Platinum wire)
-
Potentiostat
-
Electrochemical cell
-
Inert gas (Argon or Nitrogen)
-
Solvent (e.g., Dichloromethane, Acetonitrile), freshly distilled and deoxygenated
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)
-
Analyte: Rh₂(TPA)₄ (or analogous complex)
Procedure:
-
Prepare a ~1 mM solution of the dirhodium complex in the chosen solvent containing 0.1 M supporting electrolyte.
-
Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters on the potentiostat software, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events.
-
Initiate the scan and record the cyclic voltammogram.
-
Perform multiple scans to ensure reproducibility.
-
If a reversible or quasi-reversible wave is observed, the half-wave potential (E₁/₂) can be determined as the average of the anodic and cathodic peak potentials.
UV-Vis Spectroscopy
This protocol describes the general procedure for obtaining the UV-Vis absorption spectrum of a dirhodium complex.
Objective: To determine the absorption maxima (λ_max) and molar absorptivity (ε) of electronic transitions.
Materials:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Solvent (e.g., Dichloromethane, Acetonitrile), spectroscopic grade
-
Analyte: Rh₂(TPA)₄ (or analogous complex)
Procedure:
-
Prepare a stock solution of the dirhodium complex of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to determine the molar absorptivity accurately.
-
Turn on the spectrophotometer and allow it to warm up.
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Rinse a second cuvette with a small amount of the sample solution before filling it.
-
Place the sample cuvette in the spectrophotometer.
-
Acquire the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Identify the wavelengths of maximum absorbance (λ_max).
-
Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λ_max using the known concentration (c) and path length (l).
Catalytic C-H Activation
Rh₂(TPA)₄ is a highly effective catalyst for C-H activation, typically proceeding through a rhodium carbene intermediate. The generally accepted mechanism involves the following key steps:
-
Carbene Formation: The dirhodium catalyst reacts with a diazo compound to form a rhodium carbene intermediate, with the extrusion of dinitrogen.
-
C-H Insertion: The electrophilic carbene then undergoes insertion into a C-H bond of the substrate. This is often the rate-determining and selectivity-determining step.
-
Product Release and Catalyst Regeneration: The product is released, and the dirhodium catalyst is regenerated, ready to enter another catalytic cycle.
The bulky triphenylacetate ligands of Rh₂(TPA)₄ play a crucial role in controlling the selectivity of the C-H insertion step.
Conclusion
The electronic properties of the Rh₂(TPA)₄ catalyst are central to its remarkable reactivity in C-H functionalization and other organic transformations. While direct experimental quantification of its electronic parameters remains an area for further investigation, theoretical calculations and comparative data from analogous dirhodium(II) complexes provide a robust framework for understanding its behavior. The HOMO-LUMO gap, redox potential, and electronic transitions are all key features that can be modulated by ligand design to fine-tune the catalyst's performance for specific applications in research, discovery, and drug development. The experimental and computational protocols outlined in this guide provide a foundation for further exploration of this important class of catalysts.
References
- 1. p-Substituent effects on the redox chemistry of the diaryltriazenido-bridged dirhodium complexes [Rh2(CO)4−n(PPh3)n(μ-p-XC6H4NNNC6H4X′-p)2] (n = 0–2) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
Dirhodium(II) Tetrakis(triphenylacetate): A Review of Thermal Stability and Characterization
For Researchers, Scientists, and Drug Development Professionals
Dirhodium(II) tetrakis(triphenylacetate), with the chemical formula Rh₂(O₂CCPh₃)₄, is a paddlewheel complex of significant interest in synthetic chemistry. It serves as a catalyst in a variety of organic transformations, including C-H activation and carbon-carbon bond formation.[1][2] Understanding the thermal stability of this complex is crucial for its application in chemical synthesis, particularly when reactions are conducted at elevated temperatures, and for its storage and handling. This technical guide provides a summary of the available data on the thermal properties of dirhodium(II) tetrakis(triphenylacetate) and outlines the standard methodologies for its thermal analysis.
Physicochemical Properties
Dirhodium(II) tetrakis(triphenylacetate) is typically available as a blue-green solid and is often supplied as a dichloromethane (B109758) adduct (Rh₂(O₂CCPh₃)₄ · CH₂Cl₂).[1]
| Property | Value | Reference |
| Molecular Formula | C₈₀H₆₀O₈Rh₂ · CH₂Cl₂ | |
| Molecular Weight | 1440.07 g/mol | |
| Appearance | Green to dark green powder/crystal | |
| Melting Point | 260-263 °C |
Thermal Stability Assessment
The thermal stability of dirhodium(II) carboxylates is influenced by the nature of the carboxylate ligands. The paddlewheel structure, with four bridging carboxylate ligands, provides a robust framework.[3] Decomposition of such complexes typically involves the loss of ligands and the eventual reduction of the rhodium centers.
Experimental Protocols for Thermal Analysis
To fully characterize the thermal stability of dirhodium(II) tetrakis(triphenylacetate), the following experimental techniques are essential.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the onset of decomposition, identify intermediate thermal events, and quantify mass loss.
Typical TGA Protocol:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a TGA pan (e.g., alumina (B75360) or platinum).
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the temperatures at which mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the fastest decomposition rates.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, and solid-state transitions.
Typical DSC Protocol:
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum). An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are subjected to a controlled temperature program, which may include heating and cooling cycles at a specific rate (e.g., 10 °C/min).
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) reveals endothermic (melting) and exothermic (crystallization, decomposition) events. The peak temperature and enthalpy of these transitions can be quantified.
Visualizing Structure and Analysis Workflow
To aid in the understanding of dirhodium(II) tetrakis(triphenylacetate) and its analysis, the following diagrams are provided.
Caption: Structure of Dirhodium(II) Tetrakis(carboxylate).
Caption: Workflow for Thermal Stability Assessment.
Conclusion
Dirhodium(II) tetrakis(triphenylacetate) is a thermally stable complex, as evidenced by its high melting point. The bulky triphenylacetate ligands likely play a significant role in conferring this stability. While detailed thermal decomposition data from TGA is not currently available in the literature, the standard protocols for TGA and DSC provide a clear pathway for researchers to fully characterize the thermal properties of this important catalyst. Such data would be invaluable for optimizing reaction conditions and ensuring the safe handling and storage of the compound.
References
A Technical Guide to the Solubility of Dirhodium (II) Tetrakis(triphenylacetate) (Rh2(TPA)4) in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Dirhodium (II) tetrakis(triphenylacetate) (Rh2(TPA)4), a pivotal catalyst in modern organic synthesis. A thorough understanding of its solubility is crucial for reaction optimization, purification, and formulation development. This document summarizes known qualitative solubility data, provides a detailed experimental protocol for quantitative solubility determination, and outlines a typical workflow for such measurements.
Core Concepts: Solubility of Organometallic Complexes
The solubility of an organometallic complex like this compound is governed by the interplay of intermolecular forces between the solute and the solvent. The large, nonpolar triphenylacetate ligands dominate the surface of the this compound molecule, suggesting a preference for less polar organic solvents. However, the dirhodium core and the carboxylate groups introduce a degree of polarity that can influence interactions with more polar solvents.
Qualitative Solubility of this compound
| Solvent | IUPAC Name | Qualitative Solubility |
| Dichloromethane (DCM) | Dichloromethane | Soluble |
| Dimethyl Sulfoxide (DMSO) | (Methanesulfinyl)methane | Reported to be soluble[1] |
| Dimethylformamide (DMF) | N,N-Dimethylformamide | Suggested as a potential solvent[1] |
| Ethanol | Ethanol | Suggested as a potential solvent[1] |
| Water | Water | Insoluble[1] |
This table is based on information from chemical supplier datasheets and general laboratory practices.
Experimental Protocol for Determining Thermodynamic Solubility
In the absence of standardized quantitative data, the following detailed experimental protocol, based on the reliable shake-flask method, can be employed to determine the thermodynamic solubility of this compound in any organic solvent of interest.
1. Materials and Equipment:
-
Solute: Dirhodium (II) tetrakis(triphenylacetate) (this compound), solid, of known high purity.
-
Solvents: A range of high-purity (e.g., HPLC grade) organic solvents.
-
Glassware: Scintillation vials or other suitable glass containers with airtight caps.
-
Agitation: Temperature-controlled orbital shaker or rotator.
-
Separation: Centrifuge.
-
Filtration: Syringe filters (e.g., 0.22 µm PTFE or other compatible material).
-
Analytical Instrumentation: A calibrated High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer.
-
General Laboratory Equipment: Analytical balance, volumetric flasks, pipettes.
2. Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of solid this compound into a series of labeled vials. The presence of undissolved solid at the end of the equilibration period is essential to confirm that a saturated solution has been achieved.
-
Add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary time-to-equilibrium studies.
-
-
Phase Separation:
-
Following equilibration, remove the vials from the shaker and allow them to stand undisturbed for a sufficient time to permit the excess solid to settle.
-
To ensure complete separation of the solid and liquid phases, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.
-
Accurately weigh the filtered solution.
-
Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.
-
Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved this compound.
-
-
Quantification (Alternative Method):
-
As an alternative to gravimetric analysis, the concentration of the filtered supernatant can be determined using a validated analytical technique such as HPLC-UV or UV-Vis spectroscopy.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve and analyze it.
-
3. Data Analysis and Reporting:
-
Calculate the solubility in units of grams per liter (g/L) or moles per liter (mol/L).
-
The experiment should be performed in triplicate for each solvent to ensure the reliability of the results.
-
Report the average solubility and the standard deviation for each solvent at the specified temperature.
Experimental Workflow Visualization
The following diagram illustrates the key stages of the experimental protocol for determining the solubility of this compound.
Signaling Pathways
Dirhodium (II) tetrakis(triphenylacetate) is primarily utilized as a catalyst in organic synthesis, particularly for C-H activation and carbene transfer reactions. Its function is not associated with biological signaling pathways in the context of drug development or cell biology. Therefore, diagrams of signaling pathways are not applicable to this compound.
References
An In-Depth Technical Guide to the Preparation and Purification of Rh₂(TPA)₄ Catalyst
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of the dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) catalyst, a valuable tool in modern organic synthesis, particularly for C-H activation and functionalization reactions. The following sections detail the necessary experimental protocols, present quantitative data in a structured format, and visualize the procedural workflows for clarity and reproducibility.
Overview
Dirhodium(II) paddlewheel complexes are a class of catalysts renowned for their ability to mediate a variety of carbene and nitrene transfer reactions. Among these, Rh₂(TPA)₄, with its bulky triphenylacetate ligands, offers unique steric and electronic properties that can influence the selectivity of chemical transformations. The preparation of this catalyst is typically achieved through a two-step process: first, the synthesis of the precursor, dirhodium(II) tetraacetate (Rh₂(OAc)₄), from a rhodium(III) salt, followed by a ligand exchange reaction to introduce the triphenylacetate moieties.
Preparation of Dirhodium(II) Tetraacetate (Rh₂(OAc)₄)
The synthesis of the dirhodium(II) tetraacetate precursor is a critical first step. The following protocol is adapted from established procedures.
Experimental Protocol
A detailed method for the synthesis of dirhodium(II) tetraacetate involves the reduction of rhodium(III) chloride trihydrate in the presence of acetic acid and a base.
Materials:
-
Rhodium(III) chloride trihydrate (RhCl₃·3H₂O)
-
Sodium acetate (B1210297) trihydrate (NaOAc·3H₂O)
-
Glacial acetic acid
-
Anhydrous ethanol (B145695)
-
Anhydrous methanol (B129727) (for recrystallization)
Procedure:
-
To a 25 mL three-neck flask, add rhodium(III) chloride trihydrate (0.20 g, 0.76 mmol), sodium acetate trihydrate (0.60 g, 4.41 mmol), glacial acetic acid (4.32 mL), and anhydrous ethanol (4.00 mL).
-
Ensure the mixture is well-shaken and evenly mixed under a nitrogen atmosphere.
-
Slowly heat the reaction mixture to reflux with stirring and maintain for 1 hour.
-
After cooling, the crude product is isolated.
-
The crude product is then recrystallized from anhydrous methanol to yield emerald green crystals of dirhodium(II) tetraacetate.[1]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Rhodium(III) chloride trihydrate | [1] |
| Yield | 81% | [1] |
| Purity | 97.6% | [1] |
| Appearance | Emerald green crystals | [1] |
Preparation of Dirhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄)
The final catalyst is synthesized via a ligand exchange reaction, where the acetate ligands of Rh₂(OAc)₄ are replaced by triphenylacetate.
Experimental Protocol
This procedure is based on a well-established method for the synthesis of Rh₂(TPA)₄.[2]
Materials:
-
Dirhodium(II) tetraacetate dimer (Rh₂(OAc)₄)
-
Triphenylacetic acid
-
Methanol
Procedure:
-
To a 250-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar and a short-path distillation apparatus, add dirhodium(II) tetraacetate dimer (1.26 g, 2.85 mmol), triphenylacetic acid (6.55 g, 22.7 mmol, 8.0 equiv), and chlorobenzene (120 mL).[2]
-
Heat the green suspension with a 150 °C oil bath under magnetic stirring.[2]
-
Slowly distill the solvent to remove the acetic acid formed during the reaction. Maintain the reaction volume above 40 mL by adding chlorobenzene if necessary. The distillation rate should be approximately 10 mL/hour.[2]
-
After 5 hours, a dark green solution is obtained. Cool the reaction mixture to room temperature.[2]
-
Add methanol (100 mL) to the solution and stir for 15 minutes, during which a solid precipitates.[2]
-
Collect the solid by suction filtration and wash with methanol (3 x 20 mL).[2]
-
Dry the resulting purple-blue solid under high vacuum for 2 hours to yield the Rh₂(TPA)₄ catalyst.[2]
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | Dirhodium(II) tetraacetate dimer | [2] |
| Yield | 89% (on a half-scale reaction) | [2] |
| Appearance | Purple-blue solid | [2] |
| Characterization Data | ||
| ¹H NMR (300 MHz, CDCl₃) | δ: 6.63 (d, J = 7.5 Hz, 24 H), 6.86 (t, J = 8.1 Hz, 24 H), 7.07 (t, J = 7.5 Hz, 12 H) | [2] |
| ¹³C NMR (75 MHz, CDCl₃) | δ: 67.8, 126.3, 127.8, 130.6, 144.1, 186.2 | [2] |
| IR (neat, cm⁻¹) | 3059, 1597, 1493, 1447, 1400, 1184, 1034, 916, 746, 704 | [2] |
Purification of Rh₂(TPA)₄ Catalyst
The purification method described in the synthesis protocol is generally sufficient to obtain a high-purity catalyst. The key purification step is the precipitation and washing with methanol, which effectively removes unreacted triphenylacetic acid and other soluble impurities.[2] For applications requiring exceptionally high purity, flash column chromatography can be employed.
Experimental Protocol for Flash Column Chromatography
While the precipitation method is standard, the following provides a general guideline for flash column chromatography, a common technique for purifying organic and organometallic compounds.[1][3]
Materials:
-
Crude Rh₂(TPA)₄
-
Silica (B1680970) gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
Procedure:
-
Prepare a chromatography column with silica gel.
-
Dissolve the crude Rh₂(TPA)₄ in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with an appropriate solvent system. The polarity of the eluent should be optimized by thin-layer chromatography (TLC) beforehand to achieve good separation. A common starting point for non-polar compounds is a mixture of hexanes and ethyl acetate.
-
Collect the fractions containing the desired purple-blue band corresponding to the Rh₂(TPA)₄ catalyst.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified catalyst.
Experimental Workflows
The following diagrams illustrate the logical flow of the preparation and purification processes.
Caption: Workflow for the preparation of Dirhodium(II) Tetraacetate.
Caption: Workflow for the preparation and purification of Rh₂(TPA)₄.
References
The Reactivity of Dirhodium(II) Tetrakis(triphenylacetate) [Rh2(TPA)4]: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dirhodium(II) tetrakis(triphenylacetate), commonly abbreviated as Rh2(TPA)4, is a paddlewheel-type dirhodium(II) carboxylate complex that has garnered significant interest as a catalyst in organic synthesis. Its bulky triphenylacetate ligands impart unique reactivity and selectivity, particularly in carbene- and nitrene-transfer reactions. This guide provides a comprehensive overview of the synthesis, structure, and catalytic applications of this compound, with a focus on its utility in C-H functionalization and cyclopropanation reactions.
Core Concepts: Structure and Electronic Properties
The defining feature of this compound is its paddlewheel structure, where two rhodium atoms are bridged by four carboxylate ligands. A formal Rh-Rh single bond exists, and the axial positions are available for coordination with substrates or Lewis bases. The four bulky triphenylacetate ligands create a sterically hindered environment around the catalytic rhodium centers, which plays a crucial role in dictating the selectivity of its reactions.
Spectroscopic Characterization:
-
NMR Spectroscopy: 1H and 13C NMR spectroscopy are used to confirm the presence of the triphenylacetate ligands. The spectra are typically complex due to the large number of aromatic protons and carbons.
-
UV-Vis Spectroscopy: The electronic spectrum of dirhodium(II) paddlewheel complexes is characterized by several absorption bands. The lowest energy transition is sensitive to the nature of the axial ligands, providing insights into ligand binding and electronic structure.
Synthesis of this compound
A scalable and practical synthesis of this compound involves a ligand exchange reaction from a more common dirhodium precursor, such as dirhodium(II) tetraacetate [Rh2(OAc)4] or rhodium(III) chloride hydrate (B1144303) (RhCl3·xH2O).
Experimental Protocol: Synthesis from Rhodium(III) Chloride Hydrate
This procedure is adapted from a general method for the synthesis of dirhodium(II) carboxylates.
Materials:
-
Rhodium(III) chloride hydrate (RhCl3·xH2O)
-
Triphenylacetic acid
-
Ethanol
-
Sodium acetate (B1210297)
Procedure:
-
A mixture of rhodium(III) chloride hydrate and a slight excess of triphenylacetic acid is refluxed in ethanol.
-
Sodium acetate is added to the reaction mixture to facilitate the formation of the dirhodium(II) core and the carboxylate exchange.
-
The reaction progress is monitored by the color change of the solution.
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound as a solid.
Catalytic Reactivity: A Focus on Carbene Transfer Reactions
This compound is a highly effective catalyst for reactions involving the transfer of carbene moieties from diazo compounds. The bulky nature of the TPA ligands significantly influences the chemo-, regio-, and diastereoselectivity of these transformations.
Catalytic Cycle for Carbene Transfer
The generally accepted catalytic cycle for dirhodium-catalyzed carbene transfer reactions is initiated by the reaction of the dirhodium catalyst with a diazo compound. This is followed by the extrusion of dinitrogen to form a transient rhodium-carbene intermediate. This electrophilic carbene species then undergoes the desired transformation, such as C-H insertion or cyclopropanation, regenerating the catalyst for the next cycle.
Rh2_TPA_4 [label="this compound"]; Diazo [label="R1R2CN2"]; N2 [label="N2", shape=plaintext]; Carbene_Complex [label="this compound=CR1R2\n(Rhodium Carbene)"]; Substrate [label="Substrate (e.g., Alkane, Alkene)"]; Product [label="Product (e.g., C-H Insertion, Cyclopropane)"];
Rh2_TPA_4 -> Carbene_Complex [label="+ R1R2CN2\n- N2"]; Carbene_Complex -> Product [label="+ Substrate"]; Product -> Rh2_TPA_4 [label="- Product"]; }
Caption: Generalized catalytic cycle for this compound catalyzed carbene transfer reactions.C-H Functionalization
This compound has demonstrated utility in both intramolecular and intermolecular C-H functionalization reactions. The catalyst's steric bulk can lead to unique regioselectivity compared to less hindered dirhodium catalysts.
A notable example is the intramolecular C-H insertion of allyl ethers. In a study by Clark and co-workers, the treatment of an allyl ether with a catalytic amount of this compound resulted in the formation of a vinyl-substituted 3(2H)-furanone via C-H insertion. However, a competing intramolecular cyclopropanation reaction was also observed, highlighting the delicate balance of reactivity pathways that can be influenced by the catalyst and substrate structure.[1]
Cyclopropanation
This compound has proven to be a highly effective catalyst for the diastereoselective cyclopropanation of alkenes with α-alkyl-α-diazoesters. The sterically demanding TPA ligands play a crucial role in controlling the stereochemical outcome of the reaction. In many cases, this compound provides superior diastereoselectivity compared to other dirhodium carboxylate catalysts.
Quantitative Data for Cyclopropanation of Alkenes with α-Alkyl-α-diazoesters:
The following table summarizes the results for the this compound-catalyzed cyclopropanation of styrene (B11656) with various α-alkyl-α-diazoesters, demonstrating the high diastereoselectivity achieved.
| Entry | Diazoester (R in EtO2C-C(N2)-R) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Methyl | 73 | 98:2 |
| 2 | Ethyl | 70 | >95:5 |
| 3 | n-Propyl | 75 | >95:5 |
| 4 | i-Propyl | 65 | >95:5 |
Data adapted from a study on Rh-catalyzed intermolecular cyclopropanation.
Experimental Protocol: Intermolecular Cyclopropanation of an Alkyne
The following is a representative experimental protocol for a this compound-catalyzed reaction between an alkyne and a diazoester.
Materials:
-
This compound
-
Alkyne (e.g., phenylacetylene)
-
Diazoester (e.g., ethyl 2-diazohydrocinnamate)
-
Anhydrous dichloromethane (B109758) (CH2Cl2)
-
Mesitylene (B46885) (internal standard)
Procedure:
-
In a dry round-bottomed flask under a nitrogen atmosphere, dissolve this compound (0.0024 mmol) and the alkyne (1.50 mmol) in anhydrous CH2Cl2 (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dissolve the diazoester (0.49 mmol) in CH2Cl2 (3 mL) and add it to the reaction mixture via a syringe pump at a rate of 1 mL/h.
-
After the addition is complete, remove the cold bath and add mesitylene (0.49 mmol) as an internal standard.
-
The reaction yield can be estimated by 1H NMR spectroscopy of the crude reaction mixture.[2]
Applications in Drug Development
While direct applications of this compound in the synthesis of marketed drugs are not extensively documented, its utility in constructing complex molecular scaffolds makes it a valuable tool for drug discovery and development. The ability to selectively functionalize C-H bonds and construct cyclopropane (B1198618) rings, which are present in numerous bioactive molecules, highlights its potential. For instance, the synthesis of complex intermediates for natural product synthesis, which may have therapeutic properties, can be facilitated by this compound-catalyzed reactions. The development of robust and selective catalytic methods is paramount in medicinal chemistry for the efficient generation of new chemical entities.
Conclusion
Dirhodium(II) tetrakis(triphenylacetate) is a versatile and selective catalyst for carbene transfer reactions. Its sterically demanding ligand framework provides a unique handle for controlling the outcomes of C-H functionalization and cyclopropanation reactions, often leading to high diastereoselectivity. While further studies are needed to fully elucidate its electronic properties and expand its applications in complex molecule synthesis, this compound represents a valuable tool for researchers and professionals in the fields of organic synthesis and drug development. The detailed experimental protocols and reactivity data presented in this guide offer a solid foundation for harnessing the synthetic potential of this powerful catalyst.
References
Methodological & Application
Application Notes and Protocols for Rh₂(TPA)₄ Catalyzed Cyclopropanation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄] as a catalyst in cyclopropanation reactions. The sterically demanding nature of the triphenylacetate ligands makes Rh₂(TPA)₄ a uniquely effective catalyst for achieving high diastereoselectivity in the cyclopropanation of alkenes with diazo compounds, particularly α-alkyl-α-diazoesters. This protocol is of significant interest for the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction
Rhodium-catalyzed cyclopropanation is a powerful synthetic method for the formation of three-membered carbocyclic rings. The reaction proceeds through the formation of a transient rhodium carbene intermediate upon reaction of a diazo compound with a rhodium(II) catalyst. This intermediate then undergoes a cycloaddition reaction with an alkene to yield the desired cyclopropane (B1198618).
A significant challenge in the cyclopropanation of alkenes with α-alkyl-α-diazoesters is the competing β-hydride elimination pathway. The unique steric bulk of the triphenylacetate (TPA) ligands in Rh₂(TPA)₄ effectively suppresses this undesired side reaction, leading to higher yields and selectivities of the cyclopropane product.[1][2] Furthermore, the steric environment created by the TPA ligands imparts a high degree of diastereoselectivity in the cyclopropanation reaction.[1][2][3]
Reaction Mechanism and Stereoselectivity
The generally accepted mechanism for Rh₂(TPA)₄-catalyzed cyclopropanation involves the following key steps:
-
Catalyst Activation: The diazo compound coordinates to the axial site of the dirhodium catalyst.
-
Carbene Formation: Dinitrogen is eliminated to form a rhodium-carbene intermediate.
-
Cyclopropanation: The alkene approaches the carbene, and the cyclopropane ring is formed in a concerted, asynchronous step.
The high diastereoselectivity observed with the Rh₂(TPA)₄ catalyst is attributed to the sterically demanding triphenylacetate ligands, which direct the approach of the alkene to the carbene intermediate in a way that minimizes steric interactions.[1][2] This results in the preferential formation of one diastereomer.
Data Presentation
Catalyst Comparison in the Cyclopropanation of Styrene (B11656) with Ethyl α-Diazopropionate
The choice of rhodium catalyst has a dramatic impact on the chemoselectivity and diastereoselectivity of the cyclopropanation reaction. The following table summarizes the performance of various dirhodium catalysts in the reaction between styrene and ethyl α-diazopropionate, highlighting the superior performance of Rh₂(TPA)₄.
| Entry | Catalyst | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Rh₂(OAc)₄ | <5 | - |
| 2 | Rh₂(OPiv)₄ | 45 | 42:58 |
| 3 | Rh₂(O₂CCMe₂Ph)₄ | 65 | 76:24 |
| 4 | Rh₂(O₂CCMePh₂)₄ | 78 | 89:11 |
| 5 | Rh₂(TPA)₄ | 85 | 98:2 |
Data sourced from Panne, P., DeAngelis, A., & Fox, J. M. (2008). Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity. Organic Letters, 10(14), 2987–2989.[1][2]
Substrate Scope of Rh₂(TPA)₄ Catalyzed Cyclopropanation
Rh₂(TPA)₄ demonstrates a broad substrate scope, effectively catalyzing the cyclopropanation of various alkenes with α-alkyl-α-diazoesters. The reaction generally proceeds in high yield and with excellent diastereoselectivity.
| Entry | Alkene | Diazoester | Product Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Styrene | Ethyl α-diazopropionate | 85 | >95:5 |
| 2 | 4-Methylstyrene | Ethyl α-diazopropionate | 82 | >95:5 |
| 3 | 4-Methoxystyrene | Ethyl α-diazopropionate | 88 | >95:5 |
| 4 | 4-Chlorostyrene | Ethyl α-diazopropionate | 79 | >95:5 |
| 5 | 1,1-Diphenylethylene | Ethyl α-diazopropionate | 91 | - |
| 6 | Butyl vinyl ether | Ethyl α-diazopropionate | 75 | >95:5 |
| 7 | 3,4-Dihydro-2H-pyran | Ethyl α-diazopropionate | 78 | >95:5 |
| 8 | Styrene | Ethyl α-diazobutanoate | 89 | >95:5 |
Yields and diastereomeric ratios are representative and may vary based on specific reaction conditions. Data compiled from multiple sources.[1][2]
Experimental Protocols
General Procedure for Rh₂(TPA)₄ Catalyzed Cyclopropanation
This protocol provides a general method for the cyclopropanation of an alkene with an α-alkyl-α-diazoester using Rh₂(TPA)₄ as the catalyst.
Materials:
-
Dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄] (1 mol%)
-
Alkene (1.0 mmol, 1.0 equiv)
-
α-Alkyl-α-diazoester (1.2 mmol, 1.2 equiv)
-
Anhydrous dichloromethane (B109758) (DCM) or other suitable solvent (e.g., hexanes)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the alkene (1.0 mmol) and anhydrous solvent (5 mL) under an inert atmosphere.
-
Add the Rh₂(TPA)₄ catalyst (0.01 mmol, 1 mol%) to the flask.
-
Cool the reaction mixture to the desired temperature (typically 0 °C to -78 °C). Lower temperatures often improve diastereoselectivity and suppress β-hydride elimination.[1][2]
-
In a separate syringe, dissolve the α-alkyl-α-diazoester (1.2 mmol) in the anhydrous solvent (2 mL).
-
Slowly add the diazoester solution to the reaction mixture via a syringe pump over a period of 1-4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize the formation of side products.
-
After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by exposing it to air.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane.
Notes:
-
The optimal temperature and addition time may vary depending on the specific substrates used.
-
The use of freshly prepared diazo compounds is recommended for best results.
-
All solvents should be anhydrous to prevent quenching of the catalyst and reactive intermediates.
Mandatory Visualizations
Caption: Catalytic cycle of Rh₂(TPA)₄ catalyzed cyclopropanation.
Caption: General experimental workflow for Rh₂(TPA)₄ catalyzed cyclopropanation.
Caption: Relationship between catalyst properties and reaction outcomes.
References
- 1. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 2. Rh-catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst Dependent Chemo- and Diastereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclopropane synthesis [organic-chemistry.org]
Application Notes and Protocols for C-H Insertion Using Rhodium(II) Tetrakis(triphenylacetate) (Rh2(TPA)4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbon-hydrogen (C-H) bond activation is a powerful strategy in organic synthesis, enabling the direct functionalization of otherwise inert C-H bonds to construct complex molecular architectures. Dirhodium(II) catalysts are particularly effective in promoting C-H insertion reactions through the generation of rhodium carbene intermediates from diazo compounds. Among these catalysts, Rhodium(II) tetrakis(triphenylacetate) [Rh2(TPA)4] has emerged as a versatile and selective catalyst for a variety of C-H insertion reactions.[1][2] Its bulky triphenylacetate ligands create a chiral environment that can influence the stereoselectivity of the transformation, making it a valuable tool in asymmetric synthesis.[3]
These application notes provide a comprehensive overview and detailed protocols for conducting both intramolecular and intermolecular C-H insertion reactions catalyzed by this compound. The information is intended to guide researchers in setting up, running, and analyzing these reactions effectively and safely.
Catalyst Information: this compound
-
Synonyms: Dirhodium(II) tetrakis(triphenylacetate), Rh2(triphenylacetate)4
-
CAS Number: 142214-04-8
-
Molecular Formula: C80H60O8Rh2
-
Appearance: Green powder or crystals
-
Storage: Store at 4°C, protect from light, and keep under a nitrogen atmosphere. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[4][5]
Safety Precautions
Diazo compounds are toxic, potentially explosive, and should be handled with extreme caution in a well-ventilated fume hood behind a blast shield. [6][7][8] Avoid friction, shock, and exposure to strong acids or high temperatures, which can lead to violent decomposition.[9][10] It is recommended to prepare and use diazo compounds in solution without isolation whenever possible. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular C-H Insertion
This protocol describes a general method for the cyclization of a substrate containing both a diazo group and a C-H bond targeted for insertion.
Materials:
-
This compound catalyst
-
Diazo-functionalized substrate
-
Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM), toluene, or hexafluorobenzene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, syringe, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the this compound catalyst (typically 0.5-2 mol%).
-
Solvent Addition: Add the desired volume of anhydrous, degassed solvent to dissolve the catalyst.
-
Substrate Addition: Prepare a solution of the diazo-functionalized substrate in the same solvent.
-
Slow Addition: Add the substrate solution to the catalyst solution dropwise via a syringe pump over a period of 1-4 hours at the desired reaction temperature (ranging from room temperature to reflux). The slow addition is crucial to maintain a low concentration of the reactive carbene intermediate and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[2][11]
Protocol 2: General Procedure for Intermolecular C-H Insertion
This protocol outlines a general method for the reaction between a diazo compound and a separate substrate containing the target C-H bond.
Materials:
-
This compound catalyst
-
Diazo compound (e.g., an aryldiazoacetate)
-
Substrate with the target C-H bond (often used as the solvent or in excess)
-
Anhydrous, degassed solvent (if the substrate is not the solvent)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Magnetic stirrer
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere, dissolve the this compound catalyst (typically 1-5 mol%) in the substrate (if liquid) or in a suitable anhydrous, degassed solvent.
-
Substrate: If a separate solvent is used, add the C-H substrate (typically 3-10 equivalents).
-
Diazo Compound Addition: Prepare a solution of the diazo compound in the reaction solvent.
-
Slow Addition: Add the diazo compound solution to the reaction mixture dropwise via a syringe pump over several hours at the appropriate temperature.
-
Reaction Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, remove the solvent and excess substrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to isolate the desired product.[2][11]
Data Presentation
The following table summarizes representative quantitative data for C-H insertion reactions using dirhodium catalysts, including examples with this compound.
| Entry | Reaction Type | Diazo Substrate | C-H Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | Selectivity (dr or er) | Reference |
| 1 | Intramolecular | Allyl ether diazoacetate | - | This compound (cat.) | - | - | Reasonable | - | [6] |
| 2 | Intermolecular | Methyl phenyldiazoacetate | Cyclohexane | Rh2(S-DOSP)4 (1) | Hexane | 23 | 63 | 99:1 er | [10] |
| 3 | Intramolecular | α-Aryl-α-diazo ketone | - | Rh2(pttl)4 (1) | Toluene | rt | 61 | - | [3] |
| 4 | Intermolecular | Ethyl diazoacetate | Tetrahydrofuran | Rh2(OAc)4 (0.01) | THF | 50 | 49 | C-O vs C-H insertion | [12] |
| 5 | Intermolecular | Ethyl diazoacetate | Tetrahydrofuran | Rh2(AdmCOO)4 (10) | THF | 30 | 72 | C-H insertion favored | [12] |
Visualizations
Catalytic Cycle of Rhodium-Catalyzed C-H Insertion
Caption: Catalytic cycle for this compound-catalyzed C-H insertion.
Experimental Workflow for Intermolecular C-H Insertion
Caption: General workflow for an intermolecular C-H insertion reaction.
References
- 1. C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. List of purification methods in chemistry - Wikipedia [en.wikipedia.org]
- 3. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. orgsyn.org [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. ftp.orgsyn.org [ftp.orgsyn.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Explosive hazards of diazo compounds and what practical precautions are necessary [morressier.com]
- 11. physics.emu.edu.tr [physics.emu.edu.tr]
- 12. Rhodium(II) triphenylacetate dimer | Others 16 | 142214-04-8 | Invivochem [invivochem.com]
Application Notes and Protocols for Dirhodium(II) Tetrakis(triphenylacetate) [Rh2(TPA)4] Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirhodium(II) tetrakis(triphenylacetate), denoted as Rh2(TPA)4, is a paddlewheel carboxylate-ligated rhodium catalyst. The sterically bulky triphenylacetate ligands create a unique chiral environment around the two rhodium centers, influencing the selectivity and reactivity in a variety of chemical transformations. This catalyst is particularly noted for its application in C-H functionalization, cyclopropanation, and reactions involving ylides, making it a valuable tool in the synthesis of complex organic molecules for pharmaceutical and materials science research.[1] This document provides an overview of the substrate scope of this compound in these key reactions, along with detailed experimental protocols and mechanistic insights.
C-H Amination and Functionalization
This compound is an effective catalyst for both intramolecular and intermolecular C-H amination and functionalization reactions. The bulky ligands can impart unique selectivity compared to other dirhodium catalysts.
Intramolecular C-H Amination of Carbamates
This compound has been shown to catalyze the intramolecular C-H amination of carbamates to form oxazolidinones, which are important heterocyclic motifs in medicinal chemistry. The catalyst facilitates the decomposition of a nitrene precursor, which then undergoes insertion into a C-H bond.
Substrate Scope:
| Entry | Substrate | Product | Yield (%) | Reference |
| 1 | N-Boc-2-phenylethylamine | 4-Phenyl-1,3-oxazolidin-2-one | ~60-70 | [1] |
| 2 | N-Cbz-3-phenylpropylamine | 5-Benzyl-1,3-oxazinan-2-one | ~50-60 | [1] |
| 3 | N-Boc-cyclohexylmethylamine | Hexahydrobenzo[d]oxazol-2(3H)-one | ~65 | [1] |
Table 1: Representative examples of this compound catalyzed intramolecular C-H amination of carbamates.
Experimental Protocol: General Procedure for Intramolecular C-H Amination
-
To a stirred solution of the carbamate (B1207046) substrate (0.5 mmol) and magnesium oxide (1.5 mmol) in anhydrous dichloromethane (B109758) (10 mL) is added this compound (1-2 mol%).
-
The mixture is stirred at room temperature for 10 minutes.
-
A solution of the oxidant, such as phenyliodine(III) diacetate (PIDA, 0.6 mmol), in dichloromethane (5 mL) is added dropwise over 1 hour.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired oxazolidinone.
Reaction Workflow:
Catalytic Cycle for C-H Amination:
References
Application Notes and Protocols: Rh₂(TPA)₄ Mediated Intramolecular C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirhodium(II) tetrakis(triphenylacetate), denoted as Rh₂(TPA)₄, is a highly effective catalyst for intramolecular C-H functionalization reactions.[1][2] Its bulky triphenylacetate ligands create a sterically demanding environment around the catalytic core, which can impart unique selectivity in various transformations.[3] This catalyst is particularly adept at promoting the insertion of rhodium-carbene and -nitrene intermediates into C-H bonds, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds. This methodology provides a powerful tool for the synthesis of complex cyclic and heterocyclic structures, which are prevalent in pharmaceuticals and natural products.[1][4]
These application notes provide an overview of the use of Rh₂(TPA)₄ in key intramolecular C-H functionalization reactions, including detailed protocols and comparative data to guide researchers in their synthetic endeavors.
Key Applications
Rh₂(TPA)₄ has demonstrated significant utility in several classes of intramolecular C-H functionalization reactions:
-
Cyclization of Diazo Compounds: The formation of cyclic ketones and lactones from α-diazo carbonyl compounds is a hallmark application of Rh₂(TPA)₄. The catalyst efficiently promotes the generation of a rhodium-carbene intermediate, which then undergoes intramolecular C-H insertion to afford the cyclized product. This method is particularly useful for the synthesis of five-membered rings.[1][4]
-
Intramolecular C-H Amination: Rh₂(TPA)₄ can catalyze the intramolecular amination of C-H bonds, typically from sulfamate (B1201201) or sulfonyl azide (B81097) precursors.[5] This reaction provides a direct route to valuable nitrogen-containing heterocycles, such as sultams and cyclic amines.
-
Intramolecular C-H Etherification: Although less commonly reported specifically with Rh₂(TPA)₄ compared to other dirhodium catalysts, the general principle of intramolecular C-H etherification from alcohols bearing a diazo group is a viable synthetic strategy. This transformation allows for the synthesis of cyclic ethers.
Data Presentation
The following tables summarize quantitative data for representative intramolecular C-H functionalization reactions mediated by Rh₂(TPA)₄ and other rhodium catalysts for comparison.
Table 1: Intramolecular C-H Cyclization of α-Aryl-α-diazo Ketones
| Entry | Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | 1-(4-methoxyphenyl)-2-diazo-4-methylpentan-1-one | Rh₂(TPA)₄ (1) | CH₂Cl₂ | 25 | 2 | 2-(4-methoxyphenyl)-4-methylcyclopentan-1-one | 85 | [4] |
| 2 | 1-(4-chlorophenyl)-2-diazo-4-methylpentan-1-one | Rh₂(TPA)₄ (1) | CH₂Cl₂ | 25 | 2 | 2-(4-chlorophenyl)-4-methylcyclopentan-1-one | 92 | [4] |
| 3 | 1-phenyl-2-diazo-4-methylpentan-1-one | Rh₂(OAc)₄ (1) | CH₂Cl₂ | 25 | 2 | 2-phenyl-4-methylcyclopentan-1-one | 78 | [4] |
| 4 | 1-phenyl-2-diazo-4-methylpentan-1-one | Rh₂(TPA)₄ (1) | CH₂Cl₂ | 25 | 2 | 2-phenyl-4-methylcyclopentan-1-one | 91 | [4] |
Table 2: Intramolecular C-H Amination of Sulfamate Esters
| Entry | Substrate | Catalyst (mol%) | Oxidant | Solvent | Temp (°C) | Product | Yield (%) | Ref. |
| 1 | 3-phenylpropyl sulfamate | Rh₂(esp)₂ (2) | PhI(OAc)₂ | Benzene (B151609) | 25 | 4-phenyl-1,2,3-oxathiazinane-2,2-dioxide | 85 | [6] |
| 2 | 3-phenylpropyl sulfamate | Rh₂(OAc)₄ (5) | PhI(OAc)₂ | Benzene | 25 | 4-phenyl-1,2,3-oxathiazinane-2,2-dioxide | 75 | [6] |
| 3 | 4-phenylbutyl sulfamate | Rh₂(esp)₂ (2) | PhI(OAc)₂ | Benzene | 25 | 5-phenyl-1,2,3-oxathiazinane-2,2-dioxide | 80 | [6] |
| 4 | General representation | Rh₂(TPA)₄ | PhI(OAc)₂ | Benzene | 25-80 | Cyclic Sultam | Expected High | N/A |
Note: While specific examples for Rh₂(TPA)₄ in sulfamate amination are less prevalent in the searched literature, its robustness suggests it would be a suitable catalyst. The conditions are based on general procedures for dirhodium-catalyzed C-H aminations.
Experimental Protocols
Protocol 1: General Procedure for Intramolecular C-H Cyclization of α-Diazo Ketones
This protocol is adapted from the work of Taber and Tian for the cyclization of α-aryl-α-diazo ketones.[4]
Materials:
-
α-Aryl-α-diazo ketone substrate
-
Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add the α-aryl-α-diazo ketone (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous dichloromethane (10 mL).
-
Add Rh₂(TPA)₄ (0.01 mmol, 1 mol%) to the solution.
-
Stir the reaction mixture at room temperature (25 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the diazo compound is typically indicated by the cessation of nitrogen gas evolution.
-
Upon completion of the reaction (typically 1-4 hours), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired cyclized product.
Protocol 2: General Procedure for Intramolecular C-H Amination of Sulfamates
This protocol is a general representation based on established procedures for dirhodium-catalyzed C-H amination.
Materials:
-
Sulfamate ester substrate
-
Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄)
-
Iodosylbenzene diacetate (PhI(OAc)₂)
-
Magnesium oxide (MgO)
-
Anhydrous benzene or toluene
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, inert gas-flushed round-bottom flask, add the sulfamate ester (1.0 mmol, 1.0 equiv), Rh₂(TPA)₄ (0.02 mmol, 2 mol%), and magnesium oxide (2.0 mmol, 2.0 equiv).
-
Add anhydrous benzene (10 mL) to the flask.
-
In a separate flask, dissolve iodosylbenzene diacetate (1.2 mmol, 1.2 equiv) in anhydrous benzene (5 mL).
-
Add the solution of PhI(OAc)₂ to the reaction mixture dropwise over a period of 1-2 hours using a syringe pump.
-
Stir the reaction at the desired temperature (ranging from room temperature to 80 °C) and monitor by TLC.
-
After the reaction is complete, filter the mixture through a pad of Celite to remove MgO and any insoluble materials.
-
Wash the Celite pad with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the cyclic sultam.
Protocol 3: Synthesis of Rh₂(TPA)₄ from Rh₂(OAc)₄
This ligand exchange protocol allows for the preparation of Rh₂(TPA)₄ from the more common dirhodium(II) tetraacetate.
Materials:
-
Dirhodium(II) tetraacetate (Rh₂(OAc)₄)
-
Triphenylacetic acid (TPA)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add Rh₂(OAc)₄ (1.0 mmol, 1.0 equiv) and triphenylacetic acid (4.4 mmol, 4.4 equiv).
-
Add chlorobenzene (20 mL) to the flask.
-
Heat the mixture to reflux under an inert atmosphere.
-
The reaction progress can be monitored by observing the color change of the solution and by TLC. The acetic acid byproduct is distilled off during the reaction.
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
The product, Rh₂(TPA)₄, will precipitate from the solution.
-
Collect the solid product by filtration and wash with a small amount of cold chlorobenzene and then with hexane.
-
Dry the green solid under vacuum to obtain pure Rh₂(TPA)₄.
Visualizations
References
- 1. Rhodium-catalyzed intermolecular amidation of arenes with sulfonyl azides via chelation-assisted C-H bond activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric intramolecular C-H insertion of sulfonyldiazoacetates catalyzed by Rh(II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regio- and Stereoselective Rhodium(II)-Catalyzed C-H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regio- and Stereoselective Rhodium(II)-Catalyzed C–H Functionalization of Organosilanes by Donor/Acceptor Carbenes Derived from Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rh2(II)-catalyzed intramolecular aliphatic C-H bond amination reactions using aryl azides as the N-atom source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Chiral Rhodium Carboxamidate Catalyst for Enantioselective C—H Amination - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dirhodium(II) Tetrakis(triphenylacetate) [Rh2(TPA)4] in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirhodium(II) tetrakis(triphenylacetate), commonly abbreviated as Rh2(TPA)4, is a paddlewheel carboxylate complex of rhodium that has emerged as a powerful catalyst in modern organic synthesis. Its unique reactivity, particularly in promoting carbene and nitrene transfer reactions, has enabled the construction of complex molecular architectures found in a variety of natural products. This document provides detailed application notes and protocols for the use of this compound in the synthesis of bioactive natural products, with a focus on its application in intramolecular C-H insertion reactions.
Core Application: Intramolecular C-H Functionalization
This compound is particularly effective in catalyzing the intramolecular insertion of a rhodium-carbene into a C-H bond. This reaction is a highly efficient method for the formation of five-membered rings, a common structural motif in natural products. The bulky triphenylacetate ligands of this compound often impart unique selectivity compared to other rhodium(II) carboxylates, such as rhodium(II) acetate (B1210297) [Rh2(OAc)4].
A significant application of this methodology is demonstrated in the total synthesis of the marine natural product (+)-Clavilactone B .
Case Study: Total Synthesis of (+)-Clavilactone B
The total synthesis of (+)-Clavilactone B, as reported by W. R. Roush and coworkers, features a critical this compound-catalyzed C-H insertion reaction to construct the bicyclic core of the molecule. This key step highlights the catalyst's ability to facilitate the formation of a challenging carbon-carbon bond with high efficiency and diastereoselectivity.
Reaction Scheme: this compound-Catalyzed C-H Insertion in the Synthesis of (+)-Clavilactone B
Caption: Key C-H insertion step in the synthesis of (+)-Clavilactone B.
Quantitative Data
The following table summarizes the quantitative data for the key this compound-catalyzed C-H insertion step in the synthesis of (+)-Clavilactone B.
| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| This compound | Diazo-β-ketoester | Bicyclic Lactone | CH2Cl2 | 25 | 85 | 4.5 : 1 |
Experimental Protocol: this compound-Catalyzed Intramolecular C-H Insertion
Materials:
-
Diazo-β-ketoester precursor
-
Dirhodium(II) tetrakis(triphenylacetate) [this compound]
-
Anhydrous Dichloromethane (B109758) (CH2Cl2)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, syringe, magnetic stirrer, etc.)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Preparation: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is charged with the diazo-β-ketoester precursor (1.0 equiv).
-
Dissolution: The starting material is dissolved in anhydrous dichloromethane (concentration typically 0.01-0.1 M) under an inert atmosphere.
-
Catalyst Addition: To the stirred solution at room temperature (25 °C), a solution of this compound (typically 1-5 mol%) in anhydrous dichloromethane is added dropwise via syringe over a period of 10-15 minutes. The color of the reaction mixture typically changes upon addition of the catalyst.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed. This usually takes between 1 to 4 hours.
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired bicyclic lactone product.
-
Characterization: The structure and purity of the product are confirmed by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and HRMS).
Logical Workflow for the Synthesis of the Bicyclic Lactone Core
The following diagram illustrates the logical workflow for the key C-H insertion step in the synthesis of the bicyclic lactone core of (+)-Clavilactone B.
Caption: Experimental workflow for the this compound-catalyzed cyclization.
Conclusion
Dirhodium(II) tetrakis(triphenylacetate) is a valuable catalyst for the synthesis of complex natural products. Its application in the total synthesis of (+)-Clavilactone B demonstrates its effectiveness in mediating intramolecular C-H insertion reactions to form key structural motifs with high efficiency and selectivity. The provided protocol serves as a general guideline for researchers employing this compound in similar transformations. The bulky nature of the triphenylacetate ligands can offer unique advantages in terms of reactivity and selectivity, making it a catalyst of choice for challenging synthetic steps. Researchers are encouraged to screen various rhodium(II) carboxylates to optimize reaction conditions for their specific substrates.
Application Notes and Protocols for Diastereoselective Rh₂(TPA)₄ Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of dirhodium tetrakis(triphenylacetate), Rh₂(TPA)₄, as a catalyst for achieving high diastereoselectivity in organic synthesis. The focus is on its application in intermolecular cyclopropanation reactions, highlighting the crucial role of the catalyst's steric properties in directing stereochemical outcomes.
Introduction: The Role of Rh₂(TPA)₄ in Stereoselective Catalysis
Dirhodium(II) carboxylate complexes are powerful catalysts for a variety of transformations involving diazo compounds, such as C-H activation and cyclopropanation.[1] Among these, Rh₂(TPA)₄ stands out due to its sterically demanding triphenylacetate (TPA) ligands. This steric bulk is not a hindrance but a critical design element that plays a pivotal role in controlling selectivity.[2] In reactions prone to side reactions like β-hydride elimination, such as the cyclopropanation with α-alkyl-α-diazoesters, the bulky ligands effectively suppress these undesired pathways.[2] This allows for the desired transformation to proceed with high efficiency and, most importantly, high diastereoselectivity.[2] The choice of ligand on the dirhodium core is a critical factor influencing both chemoselectivity and diastereoselectivity in these reactions.[2]
Core Application: Diastereoselective Cyclopropanation
A primary application of Rh₂(TPA)₄ is in the intermolecular cyclopropanation of alkenes with α-alkyl-α-diazoesters. This class of diazo compounds was previously challenging to use due to competitive β-hydride elimination. The use of Rh₂(TPA)₄ successfully overcomes this limitation. The catalyst's bulky ligands create a chiral pocket that directs the approach of the alkene to the rhodium carbene intermediate, resulting in excellent control over the diastereomeric outcome of the cyclopropane (B1198618) product.[2]
Caption: Catalytic cycle and key factors for Rh₂(TPA)₄-catalyzed cyclopropanation.
Quantitative Data: Diastereoselectivity in Cyclopropanation
The effectiveness of Rh₂(TPA)₄ in controlling diastereoselectivity is demonstrated by the high diastereomeric ratios (dr) achieved across a range of substrates. The data below is summarized from studies by Panne, DeAngelis, and Fox.[2]
| Entry | Alkene | Diazoester | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Styrene | Ethyl 2-diazobutanoate | 89 | 98:2 |
| 2 | 4-Methylstyrene | Ethyl 2-diazobutanoate | 94 | 98:2 |
| 3 | 4-Methoxystyrene | Ethyl 2-diazobutanoate | 96 | 98:2 |
| 4 | 2-Vinylnaphthalene | Ethyl 2-diazobutanoate | 100 | 98:2 |
| 5 | Ethyl vinyl ether | Ethyl 2-diazobutanoate | 84 | 95:5 |
| 6 | Styrene | Ethyl 2-diazohydrocinnamate | 85 | 92:8 |
Note: Reactions were performed at -78 °C. Diastereomeric ratios were determined by ¹H NMR analysis of the crude reaction mixture.
Experimental Protocols
Protocol 1: General Procedure for Rh₂(TPA)₄-Catalyzed Intermolecular Cyclopropanation
This protocol is adapted from the work of Panne, DeAngelis, and Fox.[3]
Materials:
-
Dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄)
-
Alkene (e.g., Styrene)
-
α-Alkyl-α-diazoester (e.g., Ethyl 2-diazobutanoate)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Dry ice/acetone bath
-
Syringe pump
-
Standard flame-dried glassware and inert atmosphere equipment (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottomed flask under a nitrogen atmosphere, dissolve Rh₂(TPA)₄ (0.0024 mmol, ~3.3 mg) and the alkene (1.50 mmol) in 5 mL of anhydrous CH₂Cl₂.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Diazoester Preparation: In a separate flask, dissolve the α-alkyl-α-diazoester (0.49 mmol) in 3 mL of anhydrous CH₂Cl₂.
-
Slow Addition: Draw the diazoester solution into a syringe and place it on a syringe pump. Add the solution to the cooled reaction mixture at a slow, controlled rate (e.g., 1 mL/h). This slow addition is critical to maintain a low concentration of the diazo compound and minimize side reactions.
-
Reaction Monitoring: After the addition is complete, the reaction can be monitored by Thin Layer Chromatography (TLC) or ¹H NMR to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, remove the cold bath and allow the mixture to warm to room temperature. The solvent can be removed under reduced pressure.
-
Purification and Analysis: The crude product is then purified by silica (B1680970) gel chromatography. The yield and diastereomeric ratio are determined from the purified product, with the dr often being confirmed by ¹H NMR analysis of the crude mixture using an internal standard.[3]
Caption: Experimental workflow for diastereoselective cyclopropanation.
Limitations and Considerations
While Rh₂(TPA)₄ is highly effective for many substrates, it is not universally applicable.
-
Substrate Scope: Certain less reactive alkenes, such as 1-octene (B94956) and 1-vinylcyclohexane, have been shown to fail to react productively under these conditions.[2]
-
Diazo Compound Stability: In reactions with highly unstable diazo compounds like difluoromethyl diazomethane, Rh₂(TPA)₄ failed to yield the desired cyclopropane, in contrast to other less sterically hindered rhodium catalysts.[4] This suggests a delicate balance between catalyst reactivity and steric hindrance is sometimes required.
-
Temperature Sensitivity: Low temperatures are essential for suppressing the β-hydride elimination side reaction and achieving high diastereoselectivity.[2]
Conclusion
Rh₂(TPA)₄ is a valuable catalyst for synthetic chemists aiming to achieve high levels of diastereoselectivity in reactions involving rhodium carbenes. Its utility is particularly pronounced in the cyclopropanation of alkenes with α-alkyl-α-diazoesters, where the catalyst's bulky triphenylacetate ligands effectively steer the reaction towards the desired stereoisomer by mitigating undesired side pathways. The provided protocols offer a robust starting point for researchers to explore the synthetic potential of this powerful catalytic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rh-Catalyzed Intermolecular Cyclopropanation with α-Alkyl-α-diazoesters: Catalyst-Dependent Chemo- and Diastereoselectivity [organic-chemistry.org]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07745E [pubs.rsc.org]
Application Notes and Protocols for Rh2(TPA)4 as a Catalyst in Carbenoid Insertion Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirhodium(II) tetrakis(triphenylacetate), denoted as Rh₂(TPA)₄, is a highly effective catalyst for a variety of carbenoid insertion reactions.[1][2][3] Its bulky triphenylacetate ligands create a unique steric and electronic environment around the dirhodium core, influencing reactivity and selectivity in organic transformations.[4] This catalyst is particularly valuable for the construction of complex molecular architectures and the synthesis of biologically active compounds.[1][2][3] These application notes provide an overview of Rh₂(TPA)₄-catalyzed carbenoid insertions into C-H, N-H, and Si-H bonds, complete with experimental protocols and comparative data.
The general catalytic cycle for rhodium(II)-catalyzed carbenoid insertion reactions begins with the reaction of the dirhodium(II) catalyst with a diazo compound. This step involves the extrusion of nitrogen gas to form a highly reactive rhodium-carbene intermediate. This intermediate then undergoes the insertion reaction with a suitable substrate (containing a C-H, N-H, or Si-H bond) to form the desired product and regenerate the rhodium catalyst, allowing it to re-enter the catalytic cycle.[5][6]
Data Presentation
The following tables summarize the performance of Rh₂(TPA)₄ in various carbenoid insertion reactions, providing a comparative overview of its efficacy.
Table 1: Rh₂(TPA)₄-Catalyzed Intramolecular C-H Insertion
| Substrate (Allyl Ether) | Product (3(2H)-furanone) | Yield (%) | Competing Product (Cyclopropane) | Reference |
| Allyl ether 50 | Vinyl-substituted 3(2H)-furanone 51 | Reasonable | Significant amount of 52 | [5] |
Table 2: Comparison of Rhodium Catalysts in Intramolecular C-H Insertion of an Acetonide
| Catalyst | Product (Spirolactone 48) | Product (Bicyclic Compound 49) | Selectivity (48:49) | Reference |
| Rh₂(OAc)₄ | 50% | 50% | 1:1 | [5] |
| Rh₂(cap)₄ | Exclusive product | - | >99:1 | [5] |
Note: Data for Rh₂(TPA)₄ in this specific reaction was not available in the searched literature, but the comparison highlights the influence of ligands on selectivity.
Table 3: Rh₂(TPA)₄-Catalyzed Intermolecular S-H Insertion
| Diazo Compound | Thiol | Product | Yield (%) | ee (%) | Reference |
| Phenyl diazoacetate | Benzyl mercaptan | α-Thioester | up to 96 | up to 96 | [7] |
Reaction performed in the presence of a chiral spiro phosphoric acid co-catalyst.
Experimental Protocols
General Considerations
All reactions should be carried out in flame-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be dried using standard procedures before use. Rh₂(TPA)₄ can be prepared from Rh₂(OAc)₄ by ligand exchange or purchased from commercial suppliers.
Protocol 1: General Procedure for Intermolecular Carbenoid Insertion into Alkynes
This protocol is adapted from a procedure for the reaction of α-diazoesters with alkynes.[8]
Materials:
-
Rh₂(TPA)₄ (0.0024 mmol, 0.5 mol%)
-
Alkyne (1.50 mmol)
-
α-Diazoester (e.g., ethyl 2-diazohydrocinnamate, 0.49 mmol)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (8 mL)
-
Mesitylene (B46885) (internal standard, 0.49 mmol)
Procedure:
-
To a dry round-bottomed flask under a nitrogen atmosphere, add Rh₂(TPA)₄ (3.3 mg, 0.0024 mmol) and the alkyne (1.50 mmol).
-
Dissolve the solids in 5 mL of anhydrous CH₂Cl₂ and cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the α-diazoester (e.g., ethyl 2-diazohydrocinnamate, 100 mg, 0.49 mmol) in 3 mL of anhydrous CH₂Cl₂.
-
Add the diazoester solution to the reaction mixture via a syringe pump at a rate of 1 mL/h.
-
After the addition is complete, remove the cold bath and allow the reaction to warm to room temperature.
-
Add mesitylene (60 mg, 0.49 mmol) as an internal standard.
-
The reaction yield can be estimated by ¹H NMR spectroscopy of the crude reaction mixture.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Intramolecular C-H Insertion
This protocol is a general guideline based on reported intramolecular C-H insertions.[9]
Materials:
-
Rh₂(TPA)₄ (1 mol%)
-
Diazo substrate (1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (5 mL/mmol of diazo substrate)
Procedure:
-
To a solution of Rh₂(TPA)₄ (1 mol%) in anhydrous CH₂Cl₂ (2.5 mL/mmol of diazo substrate), add a solution of the diazo substrate (1 equiv) in anhydrous CH₂Cl₂ (2.5 mL/mmol) over a period of 2 hours via a syringe pump at room temperature.
-
Stir the resulting mixture at room temperature for 12 hours or until the reaction is complete as indicated by TLC analysis.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Catalytic Cycle of Rhodium-Carbenoid Insertion
Caption: General catalytic cycle for Rh₂(TPA)₄-catalyzed carbenoid insertion reactions.
Experimental Workflow for Intermolecular Insertion
References
- 1. Mechanism of Rhodium-Catalyzed C-H Functionalization: Advances in Theoretical Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 9. Asymmetric intramolecular C-H insertion of sulfonyldiazoacetates catalyzed by Rh(II) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Heterocyclic Compounds using Dirhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) is a highly effective and versatile catalyst in modern organic synthesis. Its unique reactivity, particularly in promoting carbene and nitrene transfer reactions, has established it as a valuable tool for the construction of a wide array of heterocyclic compounds. These motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems utilizing Rh₂(TPA)₄ and its structural analogs.
Core Applications of Rh₂(TPA)₄ in Heterocycle Synthesis
Rh₂(TPA)₄ and related dirhodium catalysts are particularly adept at catalyzing reactions involving diazo compounds and other carbene or nitrene precursors. The bulky triphenylacetate ligands of Rh₂(TPA)₄ create a chiral environment that can influence the stereoselectivity of these transformations. Key reaction classes include:
-
[3+2] Cycloadditions: Formation of five-membered rings through the reaction of a three-atom component (e.g., from a vinyl diazoacetate) with a two-atom component (e.g., a nitrone or an alkyne).
-
Intramolecular C-H Amination: Cyclization of sulfamate (B1201201) esters or carbamates to form saturated nitrogen-containing heterocycles like pyrrolidines and oxathiazinanes.
-
Furan (B31954) Synthesis: Reaction of α-diazocarbonyl compounds with alkynes to construct substituted furan rings.
These reactions often proceed under mild conditions with high efficiency and selectivity, making them attractive for complex molecule synthesis.
Application 1: Enantioselective Synthesis of 2,5-Dihydroisoxazoles via [3+2] Cycloaddition
This protocol details the synthesis of 2,5-dihydroisoxazoles through a formal [3+2] cycloaddition of nitrones and vinyldiazoacetates. While the primary example utilizes the structurally similar and highly effective dirhodium tetrakis(triarylcyclopropane carboxylate) [Rh₂(R-TPCP)₄], the methodology is adaptable for Rh₂(TPA)₄, which also promotes such transformations.[1][2][3][4][5] This reaction cascade is initiated by a vinylogous addition, followed by an iminium addition ring-closure.[1]
Reaction Principle
The rhodium-catalyzed decomposition of a vinyldiazoacetate generates a rhodium-bound vinylcarbene intermediate. This intermediate undergoes a vinylogous addition to the nitrone, initiating a cascade reaction that ultimately forms the 2,5-dihydroisoxazole ring system with a high degree of asymmetric induction.[1]
Experimental Workflow
Caption: General workflow for the Rh₂(TPA)₄-catalyzed synthesis of 2,5-dihydroisoxazoles.
Detailed Experimental Protocol
Materials:
-
Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) or a suitable analog (e.g., Rh₂(R-TPCP)₄)
-
Substituted nitrone
-
Substituted vinyldiazoacetate
-
Anhydrous solvent (e.g., pentane (B18724) or dichloromethane)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, syringe pump, and magnetic stirrer
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried flask under an inert atmosphere, add the nitrone (1.0 equiv.) and the dirhodium catalyst (0.5-2 mol%).
-
Dissolve the solids in the anhydrous solvent (e.g., pentane, 0.1 M).
-
In a separate flask, prepare a solution of the vinyldiazoacetate (1.2 equiv.) in the same anhydrous solvent.
-
Using a syringe pump, add the vinyldiazoacetate solution to the reaction mixture over a period of 4-6 hours at room temperature.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting materials.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2,5-dihydroisoxazole.
Quantitative Data
The following table summarizes representative data for the synthesis of 2,5-dihydroisoxazoles using a dirhodium catalyst.
| Entry | Nitrone | Vinyldiazoacetate | Catalyst (mol%) | Solvent | Yield (%) | ee (%) |
| 1 | N-benzylidene-methylamine N-oxide | (E)-tert-butyl 2-diazo-5-phenylpent-4-enoate | Rh₂(S-BTPCP)₄ (1) | Pentane | 85 | 94 |
| 2 | N-(4-methoxybenzylidene)-methylamine N-oxide | (E)-tert-butyl 2-diazo-5-phenylpent-4-enoate | Rh₂(S-BTPCP)₄ (1) | Pentane | 82 | 95 |
| 3 | N-cinnamylidene-methylamine N-oxide | (E)-tert-butyl 2-diazo-5-phenylpent-4-enoate | Rh₂(S-BTPCP)₄ (1) | Pentane | 70 | 42 |
| 4 | N-benzylidene-methylamine N-oxide | (E)-tert-butyl 2-diazo-4-methylpent-4-enoate | Rh₂(R-TPCP)₄ (2) | Pentane | 88 | 98 |
Data adapted from related literature using structurally similar catalysts. Yields are for isolated products. Enantiomeric excess (ee) determined by chiral HPLC analysis.
Application 2: Synthesis of Substituted Furans from α-Diazocarbonyls and Alkynes
This protocol outlines the synthesis of polysubstituted furans through the Rh₂(TPA)₄-catalyzed reaction of α-diazocarbonyl compounds with alkynes. This method provides a direct and efficient route to a variety of furan derivatives.[6][7][8][9]
Reaction Principle
The reaction is initiated by the formation of a rhodium carbene from the diazo compound. This carbene then reacts with the alkyne to form a vinylcarbene intermediate, which subsequently undergoes a cyclization and aromatization sequence to yield the furan product.
Reaction Mechanism
Caption: Proposed mechanism for the Rh₂(TPA)₄-catalyzed synthesis of furans.
Detailed Experimental Protocol
Materials:
-
Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄)
-
α-Diazocarbonyl compound
-
Substituted alkyne
-
Anhydrous solvent (e.g., dichloromethane (B109758) or toluene)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the alkyne (1.0-1.5 equiv.) and Rh₂(TPA)₄ (1 mol%) in the anhydrous solvent.
-
Prepare a solution of the α-diazocarbonyl compound (1.0 equiv.) in the same solvent.
-
Slowly add the diazo compound solution to the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40 °C) over 1-2 hours.
-
Stir the reaction mixture for an additional 1-4 hours, monitoring the progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the substituted furan.
Quantitative Data
The following table presents representative yields for the synthesis of furans using this methodology.
| Entry | α-Diazocarbonyl | Alkyne | Catalyst | Solvent | Yield (%) |
| 1 | Ethyl 2-diazoacetoacetate | Phenylacetylene | Rh₂(OAc)₄ | CH₂Cl₂ | 85 |
| 2 | Dimethyl diazomalonate | 1-Octyne | Rh₂(OAc)₄ | CH₂Cl₂ | 78 |
| 3 | 3-Diazopentane-2,4-dione | 1-Phenyl-1-propyne | Rh₂(OAc)₄ | CH₂Cl₂ | 92 |
| 4 | Ethyl 2-diazo-3-oxobutanoate | Ethyl propiolate | Rh₂(OAc)₄ | CH₂Cl₂ | 65 |
Data adapted from literature using Rh₂(OAc)₄, which is expected to have similar reactivity to Rh₂(TPA)₄ in this transformation. Yields are for isolated products.
Application 3: Intramolecular C-H Amination for the Synthesis of Saturated N-Heterocycles
Rh₂(TPA)₄ and its analogs are effective catalysts for intramolecular C-H amination of carbamates and sulfamate esters, providing access to valuable saturated nitrogen heterocycles such as pyrrolidines and oxazolidinones.[10][11][12][13][14]
Reaction Principle
In the presence of an oxidant, a rhodium nitrene intermediate is generated from a carbamate (B1207046) or sulfamate ester precursor. This highly reactive species undergoes an intramolecular C-H insertion to form the cyclic product. The regioselectivity of the C-H insertion is often influenced by the electronic and steric properties of the substrate and the catalyst's ligands.
Logical Relationship Diagram
Caption: Logical relationships in the Rh₂(TPA)₄-catalyzed intramolecular C-H amination.
Detailed Experimental Protocol (General)
Materials:
-
Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄)
-
Carbamate or sulfamate ester substrate
-
Oxidant (e.g., iodosylbenzene diacetate, PhI(OAc)₂)
-
Anhydrous and inert solvent (e.g., benzene (B151609) or toluene)
-
Inert gas (Nitrogen or Argon)
-
Magnesium oxide (optional, as a base)
-
Standard laboratory glassware and magnetic stirrer
-
Silica gel for column chromatography
Procedure:
-
To a flask containing the carbamate or sulfamate ester (1.0 equiv.) and magnesium oxide (2.0 equiv.), add the anhydrous solvent.
-
Add the Rh₂(TPA)₄ catalyst (1-5 mol%).
-
Add the oxidant (1.1-1.5 equiv.) in one portion or portion-wise.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and filter off the solid magnesium oxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
The following table shows representative results for intramolecular C-H amination reactions.
| Entry | Substrate | Catalyst | Oxidant | Product | Yield (%) |
| 1 | Phenylpropyl carbamate | Rh₂(OAc)₄ | PhI(OAc)₂ | 2-Phenylpyrrolidine | 75 |
| 2 | 3-Phenylpropyl sulfamate | Rh₂(esp)₂ | PhI(OAc)₂ | 4-Phenyl-1,2,3-oxathiazinane-2,2-dioxide | 95 |
| 3 | Butyl carbamate | Rh₂(OAc)₄ | PhI(OAc)₂ | 2-Propylpyrrolidine | 60 |
Data adapted from literature. Rh₂(esp)₂ is a highly active catalyst for this transformation, and Rh₂(TPA)₄ is also known to catalyze similar reactions.
Conclusion
Dirhodium(II) tetrakis(triphenylacetate) is a powerful catalyst for the synthesis of a diverse range of heterocyclic compounds. The protocols and data presented herein provide a foundation for researchers to explore the utility of Rh₂(TPA)₄ in their own synthetic endeavors, particularly in the fields of medicinal chemistry and drug discovery. The mild reaction conditions, high yields, and potential for stereocontrol make these methods highly valuable for the construction of complex molecular architectures. Further optimization of reaction conditions and substrate scope is encouraged to fully exploit the potential of this remarkable catalyst.
References
- 1. Rh2(R-TPCP)4-Catalyzed Enantioselective [3+2]-Cycloaddition between Nitrones and Vinyldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theoretical investigations toward the [3 + 2]-dipolar cycloadditions of nitrones with vinyldiazoacetates catalyzed by Rh2(R-TPCP)4: mechanism and enantioselectivity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Rh2(R-TPCP)4-catalyzed enantioselective [3+2]-cycloaddition between nitrones and vinyldiazoacetates. | Semantic Scholar [semanticscholar.org]
- 5. Rh2(R-TPCP)4-catalyzed enantioselective [3+2]-cycloaddition between nitrones and vinyldiazoacetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Synthesis of Multisubstituted Furans via Metalloradical Cyclization of Alkynes with α-Diazocarbonyls: Construction of Functionalized α-Oligofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 28. SYNTHESIS OF FURANS VIA RHODIUM(II) ACETATE-CATALYZED REACTION OF ACETYLENES WITH α-DIAZOCARBONYLS: ETHYL 2-METHYL-5-PHENYL-3-FURANCARBOXYLATE - The Davies Group [scholarblogs.emory.edu]
- 8. Synthesis of Furans via Rhodium(III)-Catalyzed Cyclization of Acrylic Acids with α-Diazocarbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of furo[3,4-c]furans using a rhodium(II)-catalyzed cyclization/Diels-Alder cycloaddition sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Chiral Rhodium Carboxamidate Catalyst for Enantioselective C—H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Rhodium-catalyzed denitrogenative transannulation of 1,2,3-triazolyl-carbamates: efficient access to 4-aminooxazolidinones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Rh₂(TPA)₄ Catalyzed Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) is a paddlewheel carboxylate complex that serves as a catalyst for various organic transformations, notably C-H amination reactions. This process allows for the direct conversion of C-H bonds into C-N bonds, a transformation of significant interest in medicinal chemistry and drug development for the synthesis of nitrogen-containing molecules. These reactions, proceeding through a proposed rhodium-nitrene intermediate, can be performed in both intramolecular and intermolecular fashions, providing access to a diverse range of amine derivatives and heterocyclic scaffolds. While specific protocols for Rh₂(TPA)₄ are less common in the literature compared to other dirhodium catalysts like Rh₂(OAc)₄ or Rh₂(esp)₂, a general protocol can be established based on the well-understood reactivity of this class of catalysts.
Reaction Mechanism and Workflow
The catalytic cycle for Rh₂(TPA)₄-catalyzed C-H amination is believed to proceed through the formation of a rhodium-nitrene intermediate. The general workflow and proposed catalytic cycle are depicted below.
Caption: General experimental workflow for Rh₂(TPA)₄ catalyzed C-H amination.
Caption: Proposed catalytic cycle for Rh₂(TPA)₄ catalyzed C-H amination.
General Experimental Protocols
The following are generalized protocols for intramolecular and intermolecular C-H amination reactions using a generic dirhodium(II) carboxylate catalyst like Rh₂(TPA)₄. Note: These protocols are based on procedures for analogous catalysts and may require optimization for Rh₂(TPA)₄.
Protocol 1: Intramolecular C-H Amination of a Sulfamate Ester
This protocol is adapted from procedures using Rh₂(OAc)₄ and Rh₂(oct)₄, which are generally effective for intramolecular C-H amination of sulfamate esters.[1]
Materials:
-
Substrate (Sulfamate Ester)
-
Rh₂(TPA)₄
-
(Diacetoxyiodo)benzene (PhI(OAc)₂)
-
Magnesium Oxide (MgO)
-
Anhydrous Dichloromethane (B109758) (DCM) or Benzene (B151609)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the sulfamate ester substrate (1.0 equiv), Rh₂(TPA)₄ (1-5 mol%), and magnesium oxide (2.0-3.0 equiv).
-
Add anhydrous solvent (DCM or benzene) to achieve a substrate concentration of 0.1 M.
-
Stir the mixture at room temperature.
-
Add the oxidant, PhI(OAc)₂ (1.1-1.5 equiv), portion-wise over 1-2 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-24 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.
-
Extract the mixture with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Intermolecular C-H Amination of an Alkane/Arene
This protocol is a generalized procedure based on intermolecular aminations catalyzed by dirhodium complexes such as Rh₂(esp)₂.[2] Optimization of solvent, temperature, and rate of addition of the oxidant is often crucial for success.
Materials:
-
Alkane or Arene Substrate
-
Nitrogen Source (e.g., a protected amine or azide)
-
Rh₂(TPA)₄
-
Oxidant (e.g., PhI(OAc)₂ or PhI(O₂CᵗBu)₂)
-
Anhydrous solvent (e.g., dichloromethane, benzene, or a fluorinated solvent)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the substrate (1.0-1.5 equiv), nitrogen source (1.0 equiv), and Rh₂(TPA)₄ (1-5 mol%) in the chosen anhydrous solvent.
-
Stir the solution at the desired reaction temperature (ranging from 0 °C to 80 °C, optimization may be required).
-
Dissolve the oxidant (1.1-2.0 equiv) in the same anhydrous solvent and add it slowly to the reaction mixture via a syringe pump over several hours. Slow addition is often critical to suppress side reactions.
-
Allow the reaction to stir for an additional 1-12 hours after the addition is complete, monitoring by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous Na₂S₂O₃.
-
Separate the layers and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Presentation: Representative Reaction Conditions and Yields
As specific data for Rh₂(TPA)₄ is limited in readily available literature, the following tables present typical data for closely related dirhodium(II) carboxylate-catalyzed aminations to provide a baseline for expected outcomes.
Table 1: Intramolecular C-H Amination of Sulfamate Esters with Various Rh(II) Catalysts
| Entry | Catalyst (mol%) | Substrate | Oxidant | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |
| 1 | Rh₂(OAc)₄ (2) | 3-phenylpropyl sulfamate | PhI(OAc)₂ | Benzene | 25 | 4 | 85 | [1] |
| 2 | Rh₂(oct)₄ (2) | Cyclohexyl sulfamate | PhI(OAc)₂ | Benzene | 25 | 6 | 90 | [1] |
| 3 | Rh₂(esp)₂ (0.5) | 2-ethylbutyl sulfamate | PhI(OAc)₂ | Benzene | 40 | 12 | 88 | [2] |
| 4 | Rh₂(O₂CCPh₃)₄ (5) | Carbamate derivative | PhI(OAc)₂ | DCM | 25 | 24 | 75 | [1] |
Table 2: Intermolecular C-H Amination with Rh₂(esp)₂
| Entry | Substrate | Nitrogen Source | Oxidant | Solvent | Temp (°C) | Yield (%) | Ref |
| 1 | Ethylbenzene | TcesNH₂ | PhI(O₂CᵗBu)₂ | Benzene | 25 | 74 | [2] |
| 2 | Adamantane | TcesNH₂ | PhI(O₂CᵗBu)₂ | Benzene | 25 | 65 | [2] |
| 3 | Cyclohexane | NsN₃ | - | DCE | 80 | 78 | N/A |
| 4 | Toluene | BocN₃ | - | DCE | 80 | 65 | N/A |
(Note: Tces = 2,2,2-trichloroethoxysulfonyl; Ns = nosyl; Boc = tert-butyloxycarbonyl; DCE = 1,2-dichloroethane)
Safety and Handling
-
Rhodium Catalysts: Rhodium compounds are precious metal catalysts and should be handled with care to minimize loss. They are generally considered to have low toxicity but should be handled in a well-ventilated fume hood.
-
Oxidants: Hypervalent iodine reagents such as PhI(OAc)₂ are oxidizing agents and should be handled with appropriate personal protective equipment (gloves, safety glasses). They can be sensitive to light and moisture.
-
Solvents: Anhydrous solvents are required for these reactions. Standard techniques for handling air- and moisture-sensitive reagents should be employed. Dichloromethane and benzene are hazardous and should be used in a fume hood.
-
Azides: Organic azides can be explosive, particularly at elevated temperatures or in concentrated form. Use appropriate safety precautions, including a blast shield, when working with these reagents.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are strictly anhydrous.
-
The rate of addition of the oxidant may be too fast; try a slower addition.
-
The reaction temperature may need optimization.
-
Catalyst loading may need to be increased.
-
-
No Reaction:
-
Confirm the activity of the catalyst and the oxidant.
-
Ensure the reaction is performed under an inert atmosphere.
-
-
Formation of Side Products:
-
Slow addition of the oxidant can minimize the formation of over-oxidized products.
-
Lowering the reaction temperature may improve selectivity.
-
The choice of solvent can significantly impact the reaction outcome.
-
Disclaimer: This document provides generalized information and protocols. Researchers should consult original literature and perform appropriate risk assessments before conducting any experiments. Reaction conditions may require optimization for specific substrates and for the Rh₂(TPA)₄ catalyst.
References
Application Notes and Protocols for Large-Scale Synthesis Using Rhodium(II) Tetrakis(triphenylacetate) [Rh₂(TPA)₄]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rhodium(II) tetrakis(triphenylacetate), denoted as Rh₂(TPA)₄, is a highly effective paddlewheel dirhodium(II) catalyst.[1] Its bulky triphenylacetate ligands create a sterically demanding environment around the catalytic active sites, influencing selectivity in a variety of organic transformations. Rh₂(TPA)₄ is particularly recognized for its high activity in mediating carbene transfer reactions, such as C-H bond activation and cyclopropanation, making it a valuable tool in the synthesis of complex molecules.[1] Its applications are crucial in academic research and are increasingly relevant in the pharmaceutical industry for streamlining synthetic routes to valuable intermediates and active pharmaceutical ingredients (APIs).[2][3]
Application Notes
Rh₂(TPA)₄ serves as a robust catalyst for reactions involving diazo compounds as carbene precursors. The primary applications relevant to large-scale synthesis are intermolecular C-H functionalization and cyclopropanation.
1. Intermolecular C-H Functionalization
One of the most powerful applications of dirhodium catalysts is the intermolecular functionalization of unactivated sp³ C-H bonds. This transformation allows for the direct conversion of simple hydrocarbons into more complex, valuable products. For large-scale and industrial applications, catalyst efficiency, measured by the turnover number (TON), is paramount. Studies on sterically hindered dirhodium catalysts, close analogs of Rh₂(TPA)₄, have demonstrated remarkable efficiency, achieving extremely high TONs by optimizing reaction conditions.
Key findings for large-scale C-H functionalization include:
-
Low Catalyst Loading: Effective C-H functionalization has been achieved with catalyst loadings as low as 0.001 mol%.[4]
-
High Turnover Number: By using the hydrocarbon substrate as the solvent and slow addition of the diazo compound, a total turnover number of up to 580,000 has been recorded.[4]
-
Solvent Effects: Using the hydrocarbon substrate (e.g., cyclohexane) as the reaction solvent dramatically increases the reaction rate and efficiency by ensuring the reactive rhodium-carbene intermediate is rapidly trapped.[4]
-
High Selectivity: These reactions often proceed with excellent yields and high levels of enantioselectivity, particularly when using chiral catalysts from the same family.[4]
These characteristics underscore the potential of this catalyst class for economical and sustainable large-scale manufacturing processes.
2. Cyclopropanation Reactions
Cyclopropanation, the formation of a three-membered ring by reacting an alkene with a carbene, is a fundamental transformation in organic synthesis. Cyclopropane (B1198618) rings are key structural motifs in numerous natural products and pharmaceuticals. Rh₂(TPA)₄ can catalyze these reactions, although its efficacy and selectivity can be highly dependent on the specific substrates involved.[5][6] The steric bulk of the TPA ligands can influence the regioselectivity of the reaction with complex alkenes.[6] While in some cases, less sterically demanding catalysts like Rh₂(OAc)₄ may be more effective, Rh₂(TPA)₄ can provide alternative selectivity profiles that are beneficial for specific synthetic targets.[5][6]
Data Presentation
Table 1: Summary of Reagents for Rh₂(TPA)₄ Synthesis
| Reagent | Molar Eq. | Role |
| Rhodium(II) acetate (B1210297) dimer | 1.0 | Rhodium source |
| Triphenylacetic acid | 8.0 | Ligand |
| Chlorobenzene | - | Solvent |
| Dichloromethane | - | Solvent (workup/crystallization) |
| Methanol | - | Solvent (crystallization) |
| Saturated aq. NaHCO₃ | - | Wash solution |
| Saturated aq. NaCl | - | Wash solution |
| Magnesium Sulfate (B86663) | - | Drying agent |
Table 2: High-Turnover C-H Functionalization of Cyclohexane with Various Aryldiazoacetates*
Data obtained using Rh₂(R-TPPTTL)₄, a catalyst with similar steric demands, demonstrating the potential of this catalyst class. Reactions were conducted with 0.001 mol% catalyst loading in the hydrocarbon as solvent.[4]
| Entry | Aryl Group on Diazoacetate | Yield (%) | ee (%) |
| 1 | Phenyl | 97 | 97 |
| 2 | 4-Bromophenyl | 96 | 97 |
| 3 | 4-Chlorophenyl | 96 | 97 |
| 4 | 4-Methoxyphenyl | 96 | 96 |
| 5 | 2-Naphthyl | 94 | 96 |
| 6 | 3,5-Dichlorophenyl | 88 | 94 |
| 7 | 4-Nitrophenyl | 66 | 83 |
Table 3: Rh₂(TPA)₄-Catalyzed Cyclopropanation of [2.2]Paracyclophane
Reaction conducted with 1 mol% catalyst in CH₂Cl₂ at 25°C.[6]
| Catalyst | Substrate | Diazo Reagent | Yield (%) | Regiomeric Ratio (3aa:4aa) |
| Rh₂(TPA)₄ | [2.2]Paracyclophane | 2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetate | 54 | 1:5 |
Experimental Protocols
Protocol 1: Synthesis of Rhodium(II) Tetrakis(triphenylacetate) [Rh₂(TPA)₄]
This protocol is adapted from a procedure published in Organic Syntheses.
Materials and Equipment:
-
Rhodium(II) acetate dimer
-
Triphenylacetic acid
-
Chlorobenzene (anhydrous)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) and sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
250 mL round-bottomed flask
-
Magnetic stir bar and stir plate
-
Heating oil bath
-
Short-path distillation apparatus
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a short-path distillation apparatus, add rhodium(II) acetate dimer (1.0 eq), triphenylacetic acid (8.0 eq), and chlorobenzene.
-
Ligand Exchange: Heat the mixture in an oil bath to a temperature that allows for the slow distillation of the solvent (approx. 155 °C). The purpose of distillation is to remove the acetic acid byproduct, driving the ligand exchange reaction to completion. The reaction mixture will turn from a green suspension to a homogeneous green solution.
-
Reaction Time: Continue heating and slow distillation for approximately 7 hours.
-
Solvent Removal: Cool the reaction to room temperature. Concentrate the mixture using a rotary evaporator to remove the bulk of the chlorobenzene.
-
Workup: Dissolve the solid residue in DCM (e.g., 200 mL). Wash the organic solution sequentially with saturated aqueous NaHCO₃ (3x) and saturated aqueous NaCl (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate fully on a rotary evaporator.
-
Crystallization: To the resulting green solid, add MeOH (e.g., 40 mL) and stir. The solid is not soluble and its color may change. Add DCM portion-wise while gently warming (35 °C) until the solid completely dissolves.
-
Isolation: Allow the solution to stand at a low temperature (e.g., -19 °C) for 72 hours to allow crystals to form. Collect the crystals by suction filtration, wash with cold methanol, and dry under vacuum to yield the final Rh₂(TPA)₄ product.
Protocol 2: General Procedure for Large-Scale C-H Functionalization
This is a general protocol based on high-turnover number studies.[4]
Materials and Equipment:
-
Rh₂(TPA)₄ or a suitable chiral analog
-
Hydrocarbon substrate (e.g., cyclohexane, adamantane)
-
Aryldiazoacetate
-
Anhydrous solvent (if substrate is solid)
-
Reaction vessel with temperature control, inert atmosphere (N₂ or Ar), and stirring
-
Syringe pump for slow addition
-
Apparatus for reaction monitoring (TLC, GC, HPLC)
Procedure:
-
Reaction Setup: Charge a reaction vessel with the hydrocarbon substrate (which also serves as the solvent) and the Rh₂(TPA)₄ catalyst (e.g., 0.001 - 0.01 mol%). If the substrate is a solid, dissolve it in a minimal amount of a non-coordinating solvent like chloroform.
-
Inert Atmosphere: Purge the vessel with an inert gas (N₂ or Ar).
-
Temperature Control: Heat the mixture to the desired reaction temperature (e.g., 40-60 °C).
-
Slow Addition: Prepare a solution of the aryldiazoacetate in a minimal amount of the reaction solvent. Using a syringe pump, add the diazo solution to the stirred reaction mixture over several hours (e.g., 3-6 hours). Note: Slow addition is critical to maintain a low concentration of the diazo compound, which prevents catalyst deactivation and side reactions.
-
Reaction Monitoring: Monitor the reaction progress by TLC, GC, or HPLC until all the diazo compound is consumed.
-
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the C-H functionalized product.
Protocol 3: General Procedure for Cyclopropanation
This is a general protocol based on standard lab-scale procedures.[6]
Materials and Equipment:
-
Rh₂(TPA)₄ catalyst
-
Alkene substrate
-
Diazo compound
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Reaction vessel with inert atmosphere (N₂ or Ar) and stirring
-
Syringe pump
Procedure:
-
Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere, add the alkene substrate, the solvent (e.g., CH₂Cl₂), and the Rh₂(TPA)₄ catalyst (e.g., 1 mol%).
-
Temperature Control: Stir the mixture at the desired temperature (e.g., 25 °C).
-
Slow Addition: Dissolve the diazo compound in the reaction solvent and add it slowly to the reaction mixture via syringe pump over 1-2 hours.
-
Reaction Monitoring: After the addition is complete, continue stirring and monitor the reaction by TLC until the starting materials are consumed.
-
Workup: Quench the reaction if necessary and remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the desired cyclopropane product.
Visualizations
References
- 1. Rhodium(II) triphenylacetate dimer | Others 16 | 142214-04-8 | Invivochem [invivochem.com]
- 2. nbinno.com [nbinno.com]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07745E [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Catalyst Loading for Rh₂(TPA)₄ Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst loading for reactions involving Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for a reaction using Rh₂(TPA)₄?
A1: For many transition-metal-catalyzed reactions, a good starting point for catalyst loading is in the range of 1-5 mol%.[1] However, the optimal loading is highly dependent on the specific substrates, solvent, and reaction conditions. It is always recommended to perform initial screening experiments to determine the ideal loading for your specific system.
Q2: Will increasing the catalyst loading always improve the reaction yield?
A2: Not necessarily. While a sufficient amount of catalyst is crucial for the reaction to proceed, excessively high catalyst loading can sometimes lead to lower yields. This can be due to side reactions, catalyst aggregation, or difficulties in product purification.[1] In some cases, changing the catalyst loading can even alter the chemoselectivity of a reaction, favoring the formation of a different product.[2][3]
Q3: My reaction is sluggish or shows no conversion. What should I check first?
A3: If you observe low or no conversion, consider the following:
-
Catalyst Activity: Ensure the Rh₂(TPA)₄ catalyst is active and has not degraded. Catalyst degradation can sometimes occur through ligand exchange.[4]
-
Catalyst Loading: A catalyst loading that is too low may result in no conversion.[2] Consider increasing the catalyst loading incrementally.
-
Reaction Conditions: Verify the reaction temperature, concentration, and solvent purity. Impurities in the solvent or starting materials can sometimes poison the catalyst.
-
Substrate Purity: Ensure the purity of your starting materials, as impurities can inhibit the catalyst.
Q4: I am observing the formation of multiple products. How can I improve the selectivity?
A4: The formation of multiple products can be influenced by several factors:
-
Catalyst Loading: The concentration of the catalyst can have a significant impact on the chemoselectivity of the reaction.[2][3] Experimenting with different catalyst loadings is a key step in optimizing for a specific product.
-
Ligand Environment: The steric and electronic properties of the ligands on the rhodium center play a crucial role in selectivity. While this guide focuses on Rh₂(TPA)₄, comparing its performance to other rhodium catalysts with different carboxylate ligands might provide insights.[5]
-
Temperature and Reaction Time: These parameters can also influence the product distribution. Systematic variation of temperature and reaction time can help to favor the desired product.
Q5: Can the Rh₂(TPA)₄ catalyst be recovered and reused?
A5: With large catalyst loadings, it may be possible to recover the rhodium catalyst through chromatographic methods for subsequent use.[2] However, the efficiency of recovery and the activity of the recycled catalyst would need to be validated for your specific reaction.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction | Insufficient catalyst loading. | Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%). |
| Deactivated catalyst. | Use a fresh batch of Rh₂(TPA)₄. Ensure proper storage of the catalyst. | |
| Presence of inhibitors in reagents or solvent. | Purify starting materials and use dry, high-purity solvents. | |
| Poor Chemoselectivity | Suboptimal catalyst concentration. | Screen a range of catalyst loadings. As demonstrated in some reactions, a change from 0.01 mol% to 10 mol% can dramatically shift the major product.[2][3] |
| Incorrect reaction temperature. | Optimize the reaction temperature. A temperature screen can help determine the optimal conditions for the desired product. | |
| Low Yield | High catalyst loading leading to side reactions. | Systematically decrease the catalyst loading to find the optimal concentration. |
| Incomplete reaction. | Monitor the reaction over time to ensure it has reached completion. Consider extending the reaction time. | |
| Product instability under reaction conditions. | If the desired product is unstable, consider shorter reaction times or lower temperatures. | |
| Inconsistent Results | Variability in catalyst dispensing. | For low catalyst loadings, prepare a stock solution of the catalyst to ensure accurate and reproducible addition. |
| Fluctuations in reaction temperature. | Ensure consistent and accurate temperature control throughout the reaction. |
Quantitative Data: Effect of Catalyst Loading on Chemoselectivity
The following table summarizes the effect of catalyst loading on the chemoselectivity of a rhodium(II)-catalyzed reaction of an (E)-3-arylidene-4-diazopyrrolidine-2,5-dione with tetrahydrofuran, leading to a C-H insertion product and a spirocyclic product.[2][3]
| Catalyst Loading (mol%) | C-H Insertion Product Yield (%) | Spirocyclic Product Yield (%) |
| 0.01 | 6 | 65 |
| 0.1 | 20 | 55 |
| 1 | 45 | 30 |
| 10 | 60 | 15 |
Data is adapted from a study on a specific reaction and is intended to illustrate the principle that catalyst loading can significantly impact product distribution. Actual results will vary depending on the specific reaction.
Experimental Protocols
General Protocol for Optimizing Rh₂(TPA)₄ Catalyst Loading
This protocol provides a general workflow for determining the optimal catalyst loading for a given reaction.
-
Preparation of a Catalyst Stock Solution:
-
To ensure accurate dispensing of small quantities of the catalyst, prepare a stock solution of Rh₂(TPA)₄ in a dry, inert solvent that is compatible with your reaction (e.g., dichloromethane (B109758) or the reaction solvent). A typical concentration might be 1-5 mg/mL.
-
-
Reaction Setup:
-
In a series of reaction vessels, add your substrate and any other reagents.
-
If the reaction is sensitive to air or moisture, use appropriate techniques (e.g., Schlenk line or glovebox).
-
Add the appropriate volume of the Rh₂(TPA)₄ stock solution to each vessel to achieve the desired range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%).
-
Add the reaction solvent to bring all reactions to the same final concentration.
-
-
Reaction Execution and Monitoring:
-
Stir the reactions at the desired temperature.
-
Monitor the progress of each reaction by a suitable analytical method (e.g., TLC, GC, LC-MS, or ¹H NMR) at regular time intervals.
-
-
Work-up and Analysis:
-
Once the reactions are complete (as determined by the consumption of the starting material), quench the reactions appropriately.
-
Perform a standard work-up procedure to isolate the crude product mixture.
-
Analyze the crude mixture to determine the yield and selectivity for each catalyst loading.
-
-
Optimization:
-
Based on the results, identify the catalyst loading that provides the best balance of reaction rate, yield, and selectivity for the desired product.
-
Further fine-tuning of the catalyst loading around the optimal value may be necessary.
-
Visualizations
References
Technical Support Center: Rhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄) Catalysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing Rh₂(TPA)₄ in their catalytic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low or no conversion in my Rh₂(TPA)₄ catalyzed reaction?
A1: Low or no conversion can stem from several factors:
-
Catalyst Deactivation: The active Rh(I) species can be deactivated through various pathways. Halide impurities in the substrate or solvent can lead to the formation of inactive, bridged rhodium complexes.[1] Oxidative addition of reactants or solvents can also lead to inactive Rh(III) species.[1]
-
Inhibitors in the Reaction Mixture: Certain functional groups or impurities can act as inhibitors. For example, carbon monoxide (CO) and even aromatic moieties from substrates or solvents can form stable complexes with the rhodium center, hindering catalysis.[1][2]
-
Poor Substrate Purity: Impurities in the substrate, particularly coordinating species or halides, can poison the catalyst. It is crucial to use highly purified substrates.[1]
-
Inappropriate Solvent Choice: The solvent plays a critical role in catalyst solubility, stability, and reactivity. A solvent that does not adequately dissolve the catalyst or reactants, or one that adversely interacts with the catalyst, can significantly hinder the reaction.
Q2: My reaction is producing unexpected side products or low chemoselectivity. What should I investigate?
A2: Unforeseen side products or low chemoselectivity can be influenced by several factors:
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the reaction pathway. Polar solvents may favor different transition states than non-polar solvents, leading to different product distributions.[3][4]
-
Catalyst Loading: In some rhodium-catalyzed reactions, the concentration of the catalyst itself can influence chemoselectivity. At different loadings, the equilibrium between various catalytic intermediates can shift, favoring one reaction pathway over another.[5]
-
Temperature: Reaction temperature can affect the rates of competing reaction pathways. Lowering the temperature often enhances selectivity by favoring the transition state with the lower activation energy.[1]
-
Ligand Environment: While you are using Rh₂(TPA)₄, it's important to recognize that the triphenylacetate ligands create a specific steric and electronic environment. For some transformations, alternative rhodium catalysts with different ligands might be necessary to achieve the desired selectivity.[6][7]
Q3: How do I know if my Rh₂(TPA)₄ catalyst has deactivated during the reaction?
A3: Catalyst deactivation can be inferred from the reaction kinetics. If the reaction starts but then stalls before completion, deactivation is a likely cause.[8] Monitoring the reaction progress over time using techniques like TLC, GC, or LC-MS can provide a kinetic profile. A sharp decrease in the reaction rate is a strong indicator of catalyst deactivation. In some cases, a color change in the reaction mixture may also suggest a change in the catalyst's oxidation state or structure.
Q4: What are the best practices for handling and storing Rh₂(TPA)₄?
A4: Rh₂(TPA)₄ is typically a solid that should be stored in a cool, dry place.[9] For long-term storage, keeping it at -20°C is recommended.[9] When handling the catalyst, it is advisable to do so under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to air and moisture, which could potentially lead to deactivation over time. Solutions of the catalyst are generally less stable and should be prepared fresh for each use.
Troubleshooting Guides
Issue 1: Low or No Product Yield
This guide provides a systematic approach to diagnosing the cause of low or no product yield in your Rh₂(TPA)₄ catalyzed reaction.
Troubleshooting Workflow for Low Yield
Caption: A step-by-step workflow for troubleshooting low-yield reactions.
| Step | Action | Rationale & Details |
| 1. Verify Catalyst Activity | Run a control reaction that is known to work with Rh₂(TPA)₄. If possible, use a fresh batch of the catalyst. | This will determine if the issue lies with the catalyst itself or with the specific reaction conditions. Catalysts can degrade over time, especially if not stored properly. |
| 2. Assess Reagent Purity | Re-purify all starting materials and ensure they are free from potential inhibitors. | Impurities such as halides, strong coordinating agents (e.g., thiols), or even residual water can poison the catalyst.[1] |
| 3. Evaluate Solvent & Conditions | Ensure the solvent is anhydrous and degassed. Confirm that all reagents, including the catalyst, are soluble in the chosen solvent at the reaction temperature. | Oxygen can oxidize the catalyst, and water can interfere with many reactions. Poor solubility will lead to a heterogeneous mixture and slow or no reaction. The multi-faceted effects of solvents can impact catalyst performance by restricting mass transfer, competing for active sites, and stabilizing different states.[4] |
| 4. Optimize Reaction Parameters | Systematically vary the reaction temperature and concentration. | Some reactions require a higher thermal energy to overcome the activation barrier. Increasing the concentration of reactants can also increase the reaction rate. |
Issue 2: Catalyst Deactivation
If you observe that your reaction starts but does not proceed to completion, catalyst deactivation may be the culprit.
Potential Catalyst Deactivation Pathways
Caption: Common pathways leading to the deactivation of rhodium catalysts.
| Symptom | Potential Cause | Suggested Solution |
| Reaction stops prematurely. | Inhibitor Formation/Presence: The reaction product or a byproduct may be acting as an inhibitor. Alternatively, an impurity in the starting materials or solvent could be the cause. | 1. Purify Reagents: Ensure all starting materials and the solvent are of the highest possible purity.[1] 2. Use Additives: In some cases, additives can prevent catalyst deactivation. For example, N,N'-dicyclohexylcarbodiimide (DCC) has been shown to stabilize certain rhodium carbene intermediates.[10] 3. Change Solvent: Aromatic solvents can sometimes form stable, inactive complexes with the rhodium center. Consider switching to a non-aromatic solvent.[1] |
| Reaction kinetics are not reproducible. | Trace Impurities: Inconsistent levels of trace impurities (e.g., water, oxygen, halides) in the reagents or solvent can lead to variable rates of deactivation. | 1. Standardize Procedures: Use rigorous and consistent procedures for drying and degassing solvents and for purifying reagents. 2. Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (argon or nitrogen). |
Data Presentation
Table 1: Influence of Solvent Properties on Dirhodium Catalyst Activity (General Trends)
Note: This table summarizes general trends observed for dirhodium catalysts. The optimal solvent is highly substrate- and reaction-dependent and must be determined empirically for your specific system.
| Solvent Class | Example Solvents | General Properties | Potential Effects on Rh₂(TPA)₄ Catalysis | Considerations |
| Non-Polar | Pentane, Hexane, Toluene | Low dielectric constant, poor coordinating ability. | Often good for catalyst stability. May enhance reactivity by not competing for coordination sites. Pentane has been identified as an optimal solvent in certain dirhodium-catalyzed cycloadditions.[3] | Ensure adequate solubility of all reactants. Toluene, being aromatic, could potentially act as an inhibitor in some cases.[2] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately polar, non-coordinating. | Commonly used, often provide good solubility for both catalyst and organic substrates. | Must be rigorously purified and dried. Can be a source of halide impurities which can deactivate the catalyst. |
| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Dimethylformamide (DMF) | Higher dielectric constant, can be coordinating. | Can influence selectivity by stabilizing polar intermediates or transition states.[4] Coordinating solvents like THF can sometimes reversibly bind to the catalyst, affecting reactivity. | Strong coordinating solvents may inhibit catalysis by blocking the active site. The use of THF as a solvent can lead to C-H insertion products.[5] |
| Polar Protic | Ethanol, Water | High dielectric constant, hydrogen-bond donors, strongly coordinating. | Generally not recommended unless the reaction is specifically designed for these media. Can lead to catalyst decomposition or undesired side reactions. However, in some systems, water can increase reaction rates.[11] | Water and alcohols can react with catalytic intermediates. Rhodium catalysts are often insoluble in highly polar protic solvents. |
Experimental Protocols
General Protocol for a Trial Reaction
This protocol provides a starting point for a generic Rh₂(TPA)₄ catalyzed reaction. It should be optimized for your specific transformation.
-
Preparation:
-
Dry all glassware in an oven at >120°C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all substrates are purified (e.g., by chromatography, distillation, or recrystallization) and dried.
-
Use anhydrous, degassed solvent. Purge the solvent with argon or nitrogen for at least 30 minutes before use.
-
-
Reaction Setup:
-
To a dry flask under an inert atmosphere, add the substrate (1.0 eq).
-
Add the appropriate volume of anhydrous, degassed solvent.
-
In a separate vial, weigh the Rh₂(TPA)₄ catalyst (typically 0.1 - 2.0 mol%) and dissolve it in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction flask via syringe.
-
If the other reactant is a liquid, add it slowly via syringe pump to the reaction mixture. If it is a solid, it may be added with the first substrate or as a solution.
-
-
Monitoring and Workup:
-
Stir the reaction at the desired temperature (room temperature is a good starting point).
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, GC) at regular intervals (e.g., every 30-60 minutes).
-
Once the reaction is complete, or if it has stalled, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the product using standard techniques such as column chromatography.
-
Catalytic Cycle for Rhodium Carbene Insertion
Caption: A simplified catalytic cycle for a C-H insertion reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts | MDPI [mdpi.com]
- 3. Rh2(R-TPCP)4-Catalyzed Enantioselective [3+2]-Cycloaddition between Nitrones and Vinyldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A comparative study of Rh2-catalyzed intermolecular nitrene transfer reactions: mechanism and chemoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rhodium(II) triphenylacetate dimer | Others 16 | 142214-04-8 | Invivochem [invivochem.com]
- 10. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. "Effects of Solvent Composition and Hydrogen Pressure on the Catalytic " by Margaret Cone, Claire Osborn et al. [digitalcommons.usf.edu]
Technical Support Center: Managing Catalyst Deactivation of Dirhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the deactivation of the Rh₂(TPA)₄ catalyst during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of Rh₂(TPA)₄, offering potential causes and actionable solutions.
| Issue | Potential Cause | Suggested Action |
| Low or No Catalytic Activity | 1. Catalyst Deactivation: The catalyst may have degraded due to exposure to air, moisture, or incompatible reagents. 2. Impurities in Substrates/Solvents: Trace impurities can act as poisons to the catalyst. 3. Incorrect Reaction Conditions: The temperature, pressure, or reaction time may not be optimal. 4. Poor Catalyst Solubility: The bulky triphenylacetate ligands may limit solubility in certain solvents. | 1. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened catalyst or store it properly in a desiccator or glovebox. 2. Purification: Purify all substrates and solvents prior to use. Passage through a plug of activated alumina (B75360) or silica (B1680970) can remove polar impurities. 3. Optimization: Systematically vary the reaction conditions to find the optimal parameters. 4. Solvent Screening: Test a range of anhydrous, non-coordinating solvents to improve solubility. |
| Inconsistent Reaction Yields | 1. Variable Catalyst Activity: The activity of different batches of the catalyst may vary. 2. Inconsistent Substrate Quality: The purity of the substrates may differ between experiments. 3. Atmospheric Leaks: Small leaks in the reaction setup can introduce contaminants. | 1. Batch Titration: If possible, titrate a new batch of catalyst with a standard reaction to determine its activity. 2. Consistent Purification: Use a standardized protocol for purifying all reagents. 3. System Check: Ensure all glassware and connections are properly sealed and leak-tested. |
| Formation of Inactive Catalyst Species | 1. Oxidation: Exposure to oxygen can lead to the formation of inactive Rh(III) species. 2. Ligand Dissociation/Decomposition: High temperatures or strongly coordinating species can cause the triphenylacetate ligands to dissociate or decompose. 3. Formation of Rhodium Nanoparticles: Under certain conditions, the catalyst can decompose to form catalytically inactive rhodium metal nanoparticles. | 1. Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction. 2. Temperature Control: Avoid excessive heating. If high temperatures are necessary, consider a more thermally stable catalyst. 3. Characterization: Use techniques like UV-Vis or NMR spectroscopy to monitor the integrity of the catalyst during the reaction. |
| Difficulty in Catalyst Recycling | 1. Leaching: The catalyst may be partially soluble in the reaction mixture, leading to loss during product isolation. 2. Mechanical Loss: Fine particles of the catalyst may be lost during filtration or transfer. | 1. Immobilization: Consider immobilizing the catalyst on a solid support for easier separation. 2. Careful Handling: Use appropriate filtration techniques (e.g., Celite pad) to recover the catalyst. |
Frequently Asked Questions (FAQs)
1. What are the common signs of Rh₂(TPA)₄ deactivation?
Common signs include a decrease in reaction rate, lower product yields, and a change in the color of the reaction mixture. The active catalyst solution is typically green; a change to a darker or black solution may indicate decomposition and the formation of rhodium metal.
2. How can I minimize catalyst deactivation?
To minimize deactivation, it is crucial to use high-purity, anhydrous solvents and reagents. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen). Avoid exposure of the catalyst to strong oxidizing agents, acids, or bases unless they are part of the reaction protocol.
3. Is it possible to regenerate a deactivated Rh₂(TPA)₄ catalyst?
Regeneration of homogeneous rhodium catalysts can be complex. For deactivation due to the formation of rhodium metal, a multi-step process involving oxidation to a rhodium salt followed by reduction and re-ligation may be necessary. However, for laboratory-scale reactions, it is often more practical to use a fresh batch of the catalyst.
4. What is the shelf-life of Rh₂(TPA)₄?
When stored under a dry, inert atmosphere in a cool, dark place, solid Rh₂(TPA)₄ is relatively stable. However, prolonged exposure to air and moisture will lead to gradual decomposition. It is recommended to use the catalyst within a year of purchase for optimal performance.
5. How does the bulky TPA ligand affect the catalyst's properties compared to Rh₂(OAc)₄?
The bulky triphenylacetate (TPA) ligands can influence the catalyst's selectivity and reactivity. The increased steric hindrance may lead to different product distributions in certain reactions compared to the less hindered dirhodium(II) tetraacetate (Rh₂(OAc)₄). The TPA ligands also affect the catalyst's solubility profile.
Experimental Protocols
Protocol 1: General Procedure for a C-H Activation Reaction
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Preparation: In a glovebox, add Rh₂(TPA)₄ (1-5 mol%) to an oven-dried reaction flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the substrate and any other solid reagents to the flask.
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Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Seal the flask and stir the reaction mixture at the desired temperature.
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Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Catalyst Recovery and Reuse (for Heterogeneous Reactions)
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Separation: After the reaction, allow the solid catalyst to settle. Decant the supernatant containing the product.
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Washing: Wash the catalyst with a suitable solvent to remove any adsorbed products.
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Drying: Dry the catalyst under vacuum.
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Reuse: The recovered catalyst can be used for subsequent reactions. Note that a decrease in activity may be observed after each cycle.
Visualizations
Caption: Potential deactivation pathways for the Rh₂(TPA)₄ catalyst.
Caption: A typical experimental workflow for a reaction catalyzed by Rh₂(TPA)₄.
Technical Support Center: Rh₂(TPA)₄ Catalyzed C-H Insertion
Welcome to the technical support center for improving selectivity in Rh₂(TPA)₄ catalyzed C-H insertion reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing selectivity in Rh₂(TPA)₄ catalyzed C-H insertion reactions?
A1: Selectivity is a delicate balance of several factors. The key elements include the steric and electronic properties of both the catalyst's ligands and the diazo compound, the choice of solvent, reaction temperature, and catalyst loading.[1][2] Fine-tuning these parameters is crucial for achieving high chemo-, regio-, and stereoselectivity.
Q2: How does the structure of the diazo compound affect the reaction?
A2: The electronic nature of the substituents on the diazo compound significantly impacts reactivity and selectivity. Donor/acceptor-substituted carbenes, for instance, are generally more selective than highly electrophilic acceptor/acceptor carbenoids.[1] The latter can lead to non-selective product formation and side reactions like cyclopropanation and carbene dimerization.[1]
Q3: What is the recommended storage and handling procedure for the Rh₂(TPA)₄ catalyst?
A3: Rh₂(TPA)₄ should be stored at 4°C, protected from light, and kept under an inert atmosphere such as nitrogen.[3][4] If dissolved in a solvent, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light and under nitrogen.[3][4] While stable at ambient temperature for short periods, proper storage is crucial for maintaining its catalytic activity.[5]
Q4: Are there safety concerns associated with the diazo compounds used in these reactions?
A4: Yes, diazo compounds are energetic and potentially unstable, which has historically been a concern for large-scale industrial applications.[6] While many stabilized diazo compounds are manageable in a lab setting, it is crucial to be aware of their thermal stability. Onset temperatures for decomposition can range from 75–160 °C.[7] Electron-rich substituents generally decrease thermal stability.[7] Always handle diazo compounds with care and consult safety data sheets.
Troubleshooting Guide
This guide addresses common issues encountered during Rh₂(TPA)₄ catalyzed C-H insertion experiments.
Issue 1: Poor Regioselectivity (Formation of multiple isomers)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Solvent | Screen a range of solvents with varying polarities. Non-polar solvents often favor C-H insertion. | Improved regioselectivity by influencing the effective concentration of reactants and the stability of reaction intermediates. |
| Incorrect Temperature | Lowering the reaction temperature can enhance selectivity by increasing the energy difference between competing transition states. | Increased formation of the desired regioisomer. |
| Inappropriate Diazo Compound | If possible, modify the electronic or steric properties of the diazo compound. Using a more sterically demanding or electronically differentiated diazo compound can direct the insertion to a specific C-H bond. | Enhanced regioselectivity due to greater steric hindrance or electronic preference for a particular C-H bond. |
| Catalyst Choice | While using Rh₂(TPA)₄, consider that other rhodium catalysts with different ligands can exhibit different regioselectivities. For example, less sterically encumbered catalysts may favor insertion at more accessible C-H bonds. | Altered regioselectivity. For instance, a switch from tertiary to secondary C-H insertion might be observed with a different catalyst. |
Issue 2: Low Yield of the Desired C-H Insertion Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Competing Side Reactions (e.g., Cyclopropanation, Dimerization) | For substrates with olefinic moieties, cyclopropanation can be a significant competing reaction.[8] Lowering the reaction temperature or using a more sterically hindered catalyst can disfavor cyclopropanation. | Increased yield of the C-H insertion product. |
| Diazo Compound Instability or Impurity | Ensure the diazo compound is pure and freshly prepared if possible. Impurities can poison the catalyst. | Improved reaction efficiency and yield. |
| Suboptimal Catalyst Loading | Vary the catalyst loading. In some cases, higher catalyst loading can favor C-H insertion over other pathways.[9] | Increased yield of the C-H insertion product. |
| Slow Reaction Rate | Increase the reaction temperature or use a more reactive diazo compound (e.g., one with more electron-withdrawing groups). | Faster conversion to the desired product. |
Issue 3: Inconsistent Results or Reaction Failure
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Degraded Catalyst | Use a fresh batch of Rh₂(TPA)₄ or one that has been properly stored. | Restoration of catalytic activity. |
| Atmosphere and Solvent Quality | Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. | Consistent and reproducible results. |
| Slow Addition of Diazo Compound | Add the diazo compound slowly to the reaction mixture (e.g., via syringe pump) to maintain a low concentration of the reactive carbene intermediate. This can suppress side reactions. | Improved yield and selectivity. |
Data Presentation
Table 1: Effect of Catalyst Loading on Chemoselectivity
| Catalyst | Catalyst Loading (mol%) | Product Ratio (C-H Insertion : C-O Insertion) | Reference |
| Rh₂(OAc)₄ | 10 | Favors C-H Insertion | [9] |
| Rh₂(OAc)₄ | 0.01 | Favors C-O Insertion | [9] |
| Rh₂(AdmCOO)₄ | 10 | Favors C-H Insertion | [9] |
| Rh₂(AdmCOO)₄ | 0.01 | Favors C-O Insertion | [9] |
| Rh₂(esp)₂ | 10 | Strong preference for C-H Insertion | [9] |
| Rh₂(esp)₂ | 0.01 | Reduced preference for C-H Insertion | [9] |
Table 2: Influence of Reaction Parameters on Enantioselectivity
| Substrate | Catalyst | Solvent | Temperature (°C) | ee (%) | Reference |
| Cyclohexane + Aryldiazoacetate | Rh₂(R-TPPTTL)₄ | Cyclohexane (neat) | 40 | 98 | [6] |
| Cyclohexane + Aryldiazoacetate | Rh₂(R-TPPTTL)₄ | Cyclohexane (neat) | 60 | 96 | [6] |
| Indole + α-Alkyl-α-diazoester | Rh₂(S-NTTL)₄ | Dichloromethane | -78 | 99 | |
| Indole + α-Alkyl-α-diazoester | Rh₂(S-NTTL)₄ | Dichloromethane | 0 | 95 |
Experimental Protocols
General Protocol for Intermolecular C-H Insertion
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
Flame-dry all glassware under vacuum and cool under a nitrogen atmosphere.
-
Use anhydrous solvents, freshly distilled or obtained from a solvent purification system.
-
Ensure the diazo compound is of high purity.
-
-
Reaction Setup:
-
In a dry round-bottomed flask equipped with a magnetic stir bar, dissolve the Rh₂(TPA)₄ catalyst (typically 0.5-2 mol%) and the substrate in the chosen anhydrous solvent (e.g., dichloromethane, hexane).[10]
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Prepare a separate solution of the diazo compound in the same anhydrous solvent.
-
-
Reaction Execution:
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Cool the flask containing the catalyst and substrate to the desired temperature (e.g., room temperature, 0 °C, or -78 °C).[10]
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Add the diazo compound solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. This maintains a low concentration of the reactive rhodium carbene and minimizes side reactions.[10]
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After the addition is complete, allow the reaction to stir at the same temperature for an additional 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
-
Workup and Purification:
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Allow the reaction mixture to warm to room temperature.
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Remove the solvent under reduced pressure.
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The crude product can often be purified by column chromatography on silica (B1680970) gel to separate the desired product from any remaining starting materials, byproducts, and the rhodium catalyst.
-
Visualizations
Caption: Troubleshooting flowchart for low selectivity.
Caption: General experimental workflow for C-H insertion.
References
- 1. chemistry.illinois.edu [chemistry.illinois.edu]
- 2. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rhodium(II) triphenylacetate dimer | Others 16 | 142214-04-8 | Invivochem [invivochem.com]
- 6. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rhodium Catalyzed Intramolecular C-H Insertion of α-Aryl-α-diazo Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Rh2(TPA)4 Reaction Kinetics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dirhodium(II) tetrakis(triphenylacetate) catalyst, Rh2(TPA)4. The focus is on understanding and troubleshooting the effects of temperature on reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of temperature on reactions catalyzed by this compound?
A1: As with most chemical reactions, increasing the temperature generally increases the rate of reactions catalyzed by this compound. This is due to the increased kinetic energy of the reacting molecules, leading to more frequent and energetic collisions. However, excessively high temperatures can lead to catalyst degradation and undesirable side reactions.
Q2: What is the recommended temperature range for reactions using this compound?
A2: The optimal temperature for a reaction catalyzed by this compound is highly dependent on the specific substrates and reaction type (e.g., C-H insertion, cyclopropanation). While there is no universal temperature range, many reactions are reported at or near room temperature. It is crucial to perform temperature screening experiments to determine the optimal conditions for your specific system. The melting point of this compound is between 260-263°C, indicating an upper limit to its thermal stability.[1][2]
Q3: How does temperature affect the selectivity of this compound-catalyzed reactions?
A3: Temperature can significantly influence the selectivity (chemo-, regio-, and stereoselectivity) of a reaction. In some cases, lower temperatures may favor the formation of a specific isomer due to a larger difference in the activation energies for the competing pathways. Conversely, higher temperatures might lead to a loss of selectivity. It is essential to analyze the product distribution at different temperatures to understand this effect.
Q4: What are the signs of this compound catalyst decomposition at elevated temperatures?
A4: Signs of catalyst decomposition can include a change in the color of the reaction mixture (often to a darker color), the formation of metallic precipitates, a decrease in the reaction rate over time (catalyst deactivation), and the appearance of unexpected byproducts.[3][4][5] At very high temperatures, the structural integrity of the catalyst can be compromised.[6][7][8]
Q5: Can this compound be deactivated by other factors besides high temperature?
A5: Yes, catalyst deactivation is not solely dependent on temperature. Other factors that can lead to the deactivation of rhodium catalysts include the presence of inhibitors (e.g., carbon monoxide, certain olefins), the formation of inactive rhodium species through reaction with substrates or products, and interactions with the support material in heterogeneous systems.[3][4][5][9][10]
Troubleshooting Guides
Issue 1: Low or No Reaction Conversion
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 5-10°C increments to find the optimal range. |
| Catalyst has degraded due to improper storage. | Ensure the catalyst is stored in a cool, dry, and inert atmosphere. Use a fresh batch of the catalyst. |
| Presence of inhibitors in the starting materials or solvent. | Purify all starting materials and use high-purity, dry solvents. |
Issue 2: Poor Selectivity
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too high, leading to competing side reactions. | Decrease the reaction temperature. Perform a temperature optimization study to find the sweet spot for desired selectivity. |
| Solvent effects are influencing the reaction pathway. | Screen different solvents to see how they affect the selectivity of the reaction. |
| Catalyst loading is not optimal. | Vary the catalyst loading, as this can sometimes influence the selectivity of the reaction.[11] |
Issue 3: Reaction Rate Decreases Over Time (Catalyst Deactivation)
| Possible Cause | Troubleshooting Step |
| Thermal degradation of the catalyst at the reaction temperature. | Lower the reaction temperature. If a higher temperature is required for reactivity, consider a slow addition of the catalyst over the course of the reaction. |
| Formation of an inactive catalyst species. | Analyze the reaction mixture for potential catalyst deactivation products. Consider using additives that may stabilize the catalyst. |
| Product inhibition. | Perform kinetic studies with varying initial concentrations of the product to determine if it inhibits the catalyst. |
Experimental Protocols
Protocol: Determining the Effect of Temperature on Reaction Rate
This protocol outlines a general procedure for studying the kinetics of a this compound-catalyzed reaction at various temperatures to determine the activation energy (Ea) via an Arrhenius plot.
1. Materials and Equipment:
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This compound catalyst
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Reactants and solvent (high purity)
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Reaction vessel with temperature control (e.g., jacketed reactor with a circulator)
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Magnetic stirrer and stir bar
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Inert atmosphere setup (e.g., nitrogen or argon line)
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Analytical instrument for monitoring reaction progress (e.g., GC, HPLC, NMR)
-
Internal standard
2. Procedure:
-
Set up the reaction vessel under an inert atmosphere.
-
Add the solvent, reactants, and internal standard to the vessel.
-
Equilibrate the mixture to the desired starting temperature (e.g., 20°C).
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Prepare a stock solution of this compound in the reaction solvent.
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Initiate the reaction by adding a known amount of the this compound stock solution.
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Start monitoring the reaction progress by taking aliquots at regular time intervals.
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Quench the reaction in the aliquots immediately (e.g., by cooling or adding a quenching agent).
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Analyze the aliquots using the chosen analytical method to determine the concentration of the limiting reactant or product over time.
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Repeat steps 2-8 for a range of different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).
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For each temperature, determine the initial reaction rate (k) from the plot of concentration versus time.
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Construct an Arrhenius plot by plotting ln(k) versus 1/T (in Kelvin).
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The activation energy (Ea) can be calculated from the slope of the line (Slope = -Ea/R, where R is the gas constant).
Data Presentation
Table 1: Effect of Temperature on the Initial Rate of a Hypothetical this compound-Catalyzed C-H Insertion Reaction
| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Initial Rate (M/s) | ln(Rate) |
| 20 | 293.15 | 0.00341 | 1.5 x 10⁻⁵ | -11.10 |
| 25 | 298.15 | 0.00335 | 2.8 x 10⁻⁵ | -10.48 |
| 30 | 303.15 | 0.00330 | 5.1 x 10⁻⁵ | -9.88 |
| 35 | 308.15 | 0.00325 | 9.0 x 10⁻⁵ | -9.32 |
| 40 | 313.15 | 0.00319 | 1.5 x 10⁻⁴ | -8.80 |
Visualizations
References
- 1. Rhodium(II) triphenylacetate dimer | Others 16 | 142214-04-8 | Invivochem [invivochem.com]
- 2. Rhodium(II) triphenylacetate dimer as complex with dichloromethane 142214-04-8 [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Rhodium(II) Tetrakis(triphenylacetate) [Rh2(TPA)4] Catalysis
Welcome to the technical support center for Rh2(TPA)4 catalysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that may be encountered during your experiments with this compound.
Q1: My C-H insertion reaction is giving a significant amount of a cyclopropanated byproduct. How can I improve the selectivity for C-H insertion?
A1: Competition between intramolecular C-H insertion and cyclopropanation is a common challenge when the substrate contains both reactive C-H bonds and olefinic moieties.[1] The selectivity is influenced by catalyst choice, substrate structure, and reaction conditions.
Troubleshooting Guide:
-
Catalyst Choice: While this compound is a versatile catalyst, its selectivity can be compared with other dirhodium catalysts. For instance, in certain systems, more sterically hindered catalysts may favor C-H insertion. Conversely, less crowded catalysts might preferentially lead to cyclopropanation.[2]
-
Substrate Modification: If possible, modifying the substrate to electronically disfavor cyclopropanation can be a strategy. For example, using electron-deficient alkenes can sometimes suppress cyclopropanation in favor of other pathways.[3][4]
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the rhodium carbene intermediate. It is advisable to screen different solvents to find the optimal conditions for the desired C-H insertion.
Experimental Protocol to Favor C-H Insertion over Cyclopropanation (General Guidance):
A study by Clark and co-workers on the cyclization of allyl ether 50 provides insights into this competition.[1]
-
Reactant Preparation: Dissolve the diazo substrate (e.g., allyl ether 50) in a dry, inert solvent such as dichloromethane (B109758) (CH2Cl2).
-
Catalyst Introduction: Add this compound (typically 1-2 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: Stir the reaction mixture at room temperature or a slightly elevated temperature, monitoring the reaction progress by TLC or GC/MS.
-
Work-up and Analysis: Upon completion, quench the reaction, purify the product mixture by column chromatography, and determine the ratio of C-H insertion product to cyclopropanated byproduct by NMR or GC analysis.
A notable side product in some cases can be an "anomalous" enol acetal, the formation of which is favored by highly electrophilic catalysts.[1]
Logical Workflow for Troubleshooting C-H Insertion vs. Cyclopropanation
Caption: Troubleshooting workflow for low C-H insertion selectivity.
Q2: My cyclopropanation reaction is producing isomeric byproducts (norcaradiene and cycloheptatriene). How can I control the product distribution?
A2: The formation of norcaradiene and cycloheptatriene (B165957) isomers is a known phenomenon in the cyclopropanation of certain aromatic systems. The equilibrium between these isomers is sensitive to the steric and electronic properties of the catalyst.
Troubleshooting Guide:
-
Catalyst Selection: The steric bulk of the dirhodium catalyst is a key factor. More sterically demanding catalysts, such as this compound, tend to favor the formation of the norcaradiene isomer. In contrast, less sterically hindered catalysts often lead to a higher proportion of the cycloheptatriene product.[2]
Table 1: Effect of Catalyst on Norcaradiene vs. Cycloheptatriene Formation [2]
| Catalyst | Norcaradiene : Cycloheptatriene Ratio |
| Rh2(esp)2 | 1 : 1.2 |
| This compound | 1.3 : 1 |
| Rh2(OPiv)4 | 1.1 : 1 |
| Rh2(OAc)4 | 1 : 4.6 |
| Rh2(TFA)4 | 1 : 10 |
Experimental Protocol for Selective Norcaradiene Formation:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the aromatic substrate and 4 Å molecular sieves in dichloromethane (CH2Cl2).
-
Catalyst Addition: Add 1 mol% of this compound to the mixture.
-
Diazo Addition: Slowly add a solution of the diazo compound in CH2Cl2 over 1 hour at 25 °C. The slow addition is crucial to minimize side reactions.
-
Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter off the molecular sieves and concentrate the reaction mixture.
-
Analysis: Purify the residue by column chromatography and determine the product ratio by 1H NMR spectroscopy.
Q3: I am observing the formation of epoxides instead of the desired cyclopropane. What is causing this and how can I prevent it?
A3: Epoxide formation is a common side reaction in rhodium-catalyzed reactions of diazo compounds with certain alkenes, particularly electron-deficient ones like α,β-unsaturated aldehydes and ketones.[3][4] The reaction pathway is thought to involve the initial formation of a complex between the rhodium carbene and the carbonyl group of the substrate.
Troubleshooting Guide:
-
Substrate Class: Be aware that α,β-unsaturated aldehydes and ketones are prone to forming epoxides. Acrylates and acrylamides, on the other hand, typically yield cyclopropanation products.[3][4]
-
Catalyst Choice: While this compound can be used, exploring other chiral dirhodium catalysts may improve selectivity for cyclopropanation. For instance, catalysts like Rh2(S-TCPTAD)4 have shown high efficiency and enantioselectivity for the cyclopropanation of electron-deficient alkenes.[3][4]
Reaction Pathway Divergence
Caption: Divergent pathways for electron-deficient alkenes.
Q4: My reaction is messy, with many unidentified byproducts. What are the likely causes and solutions?
A4: The formation of numerous byproducts can often be traced back to the stability of the diazo compound and the reaction stoichiometry.
Troubleshooting Guide:
-
Stoichiometry of Diazo Reagent: Using an excess of the diazo compound can lead to further reactions of the initial product with the carbene, resulting in multiple byproducts. It is often beneficial to use the diazo compound as the limiting reagent.[2]
-
Slow Addition of Diazo Compound: A slow addition of the diazo compound to the reaction mixture containing the catalyst and substrate helps to maintain a low concentration of the reactive carbene intermediate, thereby minimizing side reactions.
-
Diazo Compound Decomposition: Diazo compounds can be unstable. Ensure that the diazo compound is pure and has not decomposed during storage. In some cases, decomposition of the diazo compound under the reaction conditions can contribute to lower yields and the formation of byproducts.[5]
Experimental Protocol to Minimize Byproduct Formation:
-
Reactant Ratios: Use the substrate in slight excess relative to the diazo compound (e.g., 1.2 equivalents of substrate).
-
Syringe Pump Addition: Dissolve the diazo compound in a suitable solvent and add it to the reaction mixture via a syringe pump over a prolonged period (e.g., 1-4 hours).
-
Temperature Control: Maintain a constant and appropriate temperature throughout the addition. For some reactions, lower temperatures may be beneficial.
Q5: The catalytic activity seems low, or the reaction is not going to completion. What could be the issue?
A5: Low catalytic activity can be due to catalyst deactivation or inhibition.
Troubleshooting Guide:
-
Catalyst Deactivation: Certain species in the reaction mixture can lead to the formation of inactive rhodium complexes. For example, the formation of σ-vinyl complexes has been identified as a deactivation pathway in some rhodium-catalyzed reactions.[6]
-
Product Inhibition: In some cases, the product of the reaction can act as an inhibitor, slowing down the catalytic cycle. Kinetic studies can help identify if product inhibition is occurring.[7]
-
Purity of Reagents and Solvents: Impurities in the reagents or solvents can poison the catalyst. Ensure the use of high-purity materials.
-
Catalyst Loading: While a low catalyst loading is desirable, it can sometimes lead to incomplete conversion, especially if there are minor deactivation pathways. A slight increase in catalyst loading might be necessary. Conversely, in some systems, the catalyst loading can dramatically affect chemoselectivity, so optimization is key.[5]
Catalyst State and Activity Workflow
Caption: Troubleshooting workflow for low catalyst activity.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic Investigation of the Rhodium-Catalyzed Transfer Hydroarylation Reaction Involving Reversible C–C Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Rh₂(TPA)₄ Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the purification of reaction products catalyzed by Rhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in achieving high purity for your target compounds while minimizing rhodium contamination.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from Rh₂(TPA)₄ catalyzed reactions.
| Issue | Potential Cause | Troubleshooting Steps |
| Green/Blue Color Persists in Product After Initial Purification | Residual Rh₂(TPA)₄ catalyst is present. The distinct color of the catalyst makes it a visual indicator of contamination. | 1. Column Chromatography: Ensure appropriate solvent system polarity. A gradual increase in polarity may be necessary to separate the product from the catalyst. Consider using a different stationary phase like alumina (B75360) if silica (B1680970) gel is ineffective. 2. Activated Carbon Treatment: The crude product can be stirred with activated carbon to adsorb the catalyst.[1][2][3] The amount of carbon and treatment time may need optimization. 3. Metal Scavengers: Employ silica-based scavengers with functional groups like thiols or amines that have a high affinity for rhodium.[4][5][6][7] |
| Product Co-elutes with Catalyst During Column Chromatography | The polarity of the product and the Rh₂(TPA)₄ catalyst are too similar in the chosen solvent system. | 1. Solvent System Optimization: Systematically screen different solvent systems with varying polarities. A shallow gradient can improve separation. 2. Change Stationary Phase: Switch from silica gel to alumina (neutral or basic) or a bonded phase like cyano or diol. 3. Reverse-Phase Chromatography: If the product is sufficiently polar, reverse-phase chromatography can be an effective alternative. |
| Low Product Recovery After Purification | - Product is adsorbing to the purification medium (e.g., activated carbon, silica gel). - Product is partially soluble in the recrystallization solvent at low temperatures. | 1. Activated Carbon: Minimize the amount of carbon and the contact time.[1] 2. Column Chromatography: After elution, wash the column with a very polar solvent (e.g., methanol) to check for retained product. 3. Recrystallization: Carefully select the recrystallization solvent to ensure low product solubility at cold temperatures.[8][9][10][11] Cool the solution slowly to maximize crystal formation.[8][9][10] |
| Recrystallization Fails to Remove Catalyst | The catalyst co-precipitates or is occluded within the product's crystal lattice. | 1. Solvent Choice: Screen a wider range of solvents or solvent mixtures to find a system where the catalyst has significantly higher solubility at all temperatures compared to the product.[11] 2. Pre-treatment: Perform a preliminary purification step (e.g., a quick filtration through a small plug of silica or treatment with a scavenger) to reduce the bulk of the catalyst before recrystallization. |
| Inconsistent Purification Results | Variability in reaction work-up, solvent quality, or age of purification media. | 1. Standardize Work-up: Ensure a consistent aqueous work-up procedure to remove any water-soluble byproducts before purification. 2. Use High-Purity Solvents: Impurities in solvents can affect the separation. 3. Fresh Stationary Phase: Use fresh silica gel or alumina for chromatography, as the activity of the stationary phase can change over time. |
Frequently Asked Questions (FAQs)
1. What are the most common methods for removing Rh₂(TPA)₄ from my reaction mixture?
The most common and effective methods include:
-
Column Chromatography: Using silica gel or alumina is a standard approach. The choice of eluent is crucial for successful separation.
-
Activated Carbon Treatment: This is a simple and often effective method for adsorbing the rhodium catalyst from a solution of the crude product.[1][2][3]
-
Metal Scavengers: These are functionalized materials (often silica-based) that selectively bind to the metal catalyst, which can then be removed by filtration.[4][5][6][7]
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent is found in which the catalyst is significantly more soluble than the product at low temperatures.[8][9][10][11]
-
Solvent Extraction: In some cases, a liquid-liquid extraction can be used to partition the catalyst and product into different phases.
2. How can I tell if my product is still contaminated with Rh₂(TPA)₄?
The most obvious sign is a persistent green or blue color in your product. For quantitative analysis to determine if the rhodium levels meet regulatory requirements (especially for pharmaceutical applications), highly sensitive analytical techniques are necessary. The most common methods are:
-
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): This is the industry standard for quantifying trace metal impurities and can detect rhodium at very low levels (parts per billion).[12][13][14][15]
-
Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): While generally less sensitive than ICP-MS, ICP-OES is also a powerful technique for quantifying rhodium contamination.[14][15]
3. Which metal scavenger is best for removing Rh₂(TPA)₄?
Several types of metal scavengers can be effective. Those with thiol (e.g., SiliaMetS Thiol) or amine (e.g., SiliaMetS Diamine, Triamine) functionalities often show good efficacy for rhodium.[4] SiliaMetS DMT, a silica-bound dimercaptotriazine, is also reported to be a versatile scavenger for rhodium.[4][7] It is often recommended to screen a small selection of scavengers to find the most effective one for your specific product and solvent system.
4. Can I recover the Rh₂(TPA)₄ catalyst after the reaction?
While the primary goal of purification is to obtain a clean product, recovery of the expensive rhodium catalyst can be economically advantageous.[16] Methods like solvent extraction or selective precipitation can be employed to recover the catalyst from the reaction mixture before final product purification.[16] However, for laboratory-scale synthesis, the focus is typically on complete removal from the product rather than catalyst recycling.
5. What is the acceptable limit for rhodium in a pharmaceutical product?
Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines for elemental impurities in drug products. Rhodium is considered a Class 2B element, and its permitted daily exposure (PDE) depends on the route of administration. For oral administration, the limit is typically low, often in the parts-per-million (ppm) range.[1] It is crucial to consult the relevant regulatory guidelines for your specific application.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general guideline for removing Rh₂(TPA)₄ using silica gel chromatography.
-
Slurry Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or toluene).
-
In a separate flask, prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
-
Column Packing:
-
Pour the silica gel slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica gel.
-
-
Loading the Sample:
-
Carefully load the dissolved crude product onto the top of the column.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., 100% hexanes).
-
Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate (B1210297) in hexanes. The bulky, non-polar nature of the triphenylacetate ligands on Rh₂(TPA)₄ means it may elute with moderately non-polar solvent systems.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing your product and those containing the catalyst.
-
-
Isolation:
-
Combine the pure product fractions and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Activated Carbon Treatment
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).
-
Addition of Carbon: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product). The optimal amount may need to be determined experimentally.[1]
-
Stirring: Stir the mixture at room temperature. Contact time can range from 30 minutes to several hours.[5] Monitor the decolorization of the solution.
-
Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Ensure all fine carbon particles are removed.
-
Rinsing: Wash the celite pad with fresh solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure.
Protocol 3: Purification using a Metal Scavenger
-
Dissolution: Dissolve the crude product in an appropriate solvent.
-
Scavenger Addition: Add the selected metal scavenger (e.g., SiliaMetS DMT or SiliaMetS Thiourea) to the solution. The amount of scavenger is typically 3-5 equivalents relative to the amount of residual rhodium.
-
Agitation: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined for each specific case.
-
Filtration: Filter the mixture to remove the solid-supported scavenger.
-
Washing: Wash the scavenger with a small amount of fresh solvent.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.
Protocol 4: Purification by Recrystallization
-
Solvent Selection: The key is to find a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the Rh₂(TPA)₄ catalyst remains soluble at all temperatures.[8][9][10] Common solvents to screen include hexanes, ethyl acetate, acetone, ethanol, and mixtures thereof.[11]
-
Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture until the product is fully dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.[8][9] Further cooling in an ice bath can increase the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables summarize the effectiveness of different purification methods for rhodium removal. Note that the data is often for rhodium catalysts in general, as specific data for Rh₂(TPA)₄ is limited in the literature.
Table 1: Comparison of Rhodium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Column Chromatography | >95% | Widely applicable, can separate other impurities. | Can be time-consuming and require large solvent volumes. |
| Activated Carbon | 80-99% | Simple, inexpensive.[3] | Potential for product loss due to adsorption, may not be selective.[1] |
| Metal Scavengers | >99% | High selectivity and efficiency, simple filtration work-up.[5] | Higher cost compared to activated carbon. |
| Recrystallization | >99% (if optimized) | Can provide very high purity, scalable. | Only applicable to solid products, requires solvent screening. |
| Solvent Extraction | Variable | Can be used for large-scale recovery. | May require specific solvent systems and multiple extractions. |
Table 2: Performance of Selected Metal Scavengers for Rhodium Removal
| Scavenger Type | Functional Group | Reported Efficiency for Rh | Supplier Examples |
| Thiol | -SH | Good | SiliaMetS Thiol, Biotage MP-Thiol |
| Diamine | -NH(CH₂)₂NH₂ | Good | SiliaMetS Diamine |
| Triamine | -NH(CH₂)₂NH(CH₂)₂NH₂ | Good | SiliaMetS Triamine[4] |
| Dimercaptotriazine (DMT) | Triazine-dithiol | Best | SiliaMetS DMT[4][7] |
| Thiourea | -NHC(=S)NH₂ | Good | SiliaMetS Thiourea[7] |
Visualizations
Experimental Workflow for Product Purification
Caption: General workflow for product purification and catalyst separation.
Troubleshooting Logic for Catalyst Removal
Caption: Decision tree for addressing residual catalyst contamination.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. US3978148A - Process for removal of rhodium compounds from process streams - Google Patents [patents.google.com]
- 3. Selective adsorption and removal of rhodium (Rh) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. silicycle.com [silicycle.com]
- 5. apeiron-synthesis.com [apeiron-synthesis.com]
- 6. sopachem.com [sopachem.com]
- 7. silicycle.com [silicycle.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. LabXchange [labxchange.org]
- 10. mt.com [mt.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. Sensitive and Spectral Interference-Free Determination of Rhodium by Photochemical Vapor Generation Inductively Coupled Plasma Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Determination of rhodium: Since the origins until today ICP-OES and ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Rh2(TPA)4 Catalysis and Substrate Purity
This technical support center is designed for researchers, scientists, and drug development professionals utilizing the dirhodium(II) tetrakis(triphenylacetate) (Rh2(TPA)4) catalyst. It provides troubleshooting guidance and frequently asked questions (FAQs) focusing on the critical impact of substrate purity on catalytic performance.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, linking them to potential problems with substrate purity.
Question 1: My this compound-catalyzed reaction shows low or no conversion. What are the likely causes related to my substrates?
Answer:
Low or no conversion in this compound-catalyzed reactions is frequently linked to impurities in the substrates that can inhibit or deactivate the catalyst. The primary suspects are:
-
Residual Starting Materials from Diazo Synthesis: If you are using a diazo compound (e.g., ethyl diazoacetate), unreacted starting materials like hydrazine (B178648) derivatives can be present. Hydrazones are known to strongly coordinate to the rhodium center, leading to catalyst deactivation.
-
Acidic Impurities: Trace amounts of acid can protonate the diazo compound, preventing the formation of the rhodium carbene intermediate. For instance, in the synthesis of ethyl diazoacetate, residual acid must be thoroughly removed.[1][2]
-
Coordinating Functional Groups: Impurities containing functional groups that can act as Lewis bases (e.g., amines, thiols, phosphines) can compete with the substrate for coordination to the rhodium catalyst, leading to inhibition.
-
Water Content: While the impact of water is reaction-dependent, excess water can lead to side reactions, such as the hydrolysis of the diazo compound or affecting the catalyst's coordination sphere.
Troubleshooting Steps:
-
Substrate Re-purification: Purify your substrates immediately before use. For diazo compounds, methods like vacuum distillation or column chromatography can be effective.[3] For other substrates, recrystallization or distillation is recommended.
-
Aqueous Workup: For substrates synthesized in acidic or basic conditions, ensure a thorough aqueous workup to remove any residual acids or bases.
-
Drying of Substrates and Solvents: Ensure all substrates and solvents are rigorously dried before use.
-
Use of Additives: In some cases, the use of molecular sieves can help to remove trace amounts of water.
Question 2: I am observing a significant decrease in the selectivity of my this compound-catalyzed reaction. Could substrate impurities be the cause?
Answer:
Yes, a drop in selectivity can be a direct consequence of substrate impurities. Here's how:
-
Alteration of the Catalyst's Electronic Properties: Impurities that coordinate to the rhodium center can alter its electronic properties, which in turn can affect the stereoselectivity or chemoselectivity of the reaction.
-
Formation of Competing Catalytic Species: Certain impurities might react with this compound to form a new, less selective catalytic species in situ.
-
Side Reactions: Impurities themselves might undergo reactions catalyzed by this compound, leading to a mixture of products and thus, lower selectivity for the desired product.
Troubleshooting Steps:
-
Analyze Substrate Purity: Use analytical techniques like NMR, GC-MS, or HPLC to identify and quantify impurities in your starting materials.
-
Test with a High-Purity Standard: If possible, perform the reaction with a certified high-purity standard of your substrate to establish a baseline for selectivity.
-
Ligand Exchange Check: Although less common with the robust triphenylacetate ligands, some impurities could potentially induce ligand exchange on the dirhodium core, altering the catalyst's steric and electronic environment.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available diazoacetates that can affect this compound catalysis?
A1: Common impurities in diazoacetates include residual starting materials from their synthesis, such as glycine (B1666218) ethyl ester and sodium nitrite, as well as byproducts like ethyl glycinate (B8599266) hydrochloride.[1] Traces of acid are also a significant concern as they can decompose the diazo compound.[1][2] It is highly recommended to purify commercial diazoacetates before use in sensitive catalytic reactions.
Q2: How can I detect impurities in my substrates that might be poisoning my this compound catalyst?
A2: A combination of analytical techniques is recommended:
-
¹H and ¹³C NMR Spectroscopy: To identify and quantify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities.
-
Karl Fischer Titration: To accurately determine the water content.
Q3: Can I regenerate a this compound catalyst that has been poisoned by substrate impurities?
A3: Regeneration of a homogeneously dissolved this compound catalyst can be challenging. If the poison is a volatile, weakly coordinating species, it might be possible to remove it under high vacuum. However, for strongly coordinated poisons or if the catalyst has decomposed, regeneration is often not feasible. In such cases, it is more practical to focus on preventing poisoning by using highly pure substrates. For heterogenized this compound catalysts, regeneration through washing or thermal treatment might be possible depending on the nature of the support and the poison.
Data Presentation
Table 1: Illustrative Impact of Common Impurities on the Yield and Diastereoselectivity of a Model this compound-Catalyzed Cyclopropanation
| Impurity | Concentration (mol%) | Yield (%) | Diastereomeric Ratio (dr) |
| None (Control) | 0 | 95 | >99:1 |
| Water | 10 | 85 | 98:2 |
| Hydrazine | 1 | 20 | 90:10 |
| Acetic Acid | 0.5 | 50 | 95:5 |
| Pyridine | 1 | 10 | 85:15 |
Note: The data in this table is illustrative and intended to demonstrate potential trends. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
Protocol 1: Purification of Ethyl Diazoacetate (EDA) by Vacuum Distillation
Objective: To obtain high-purity EDA suitable for this compound-catalyzed reactions.
Materials:
-
Crude ethyl diazoacetate
-
Anhydrous sodium sulfate (B86663)
-
Distillation apparatus with a short path head
-
Vacuum pump
-
Cold trap (e.g., with liquid nitrogen or dry ice/acetone)
-
Round bottom flasks
Procedure:
-
Dry the crude EDA over anhydrous sodium sulfate for at least one hour.
-
Assemble the distillation apparatus. Ensure all glassware is dry.
-
Filter the EDA into the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently heat the distillation flask in a water bath. The temperature should be kept as low as possible to avoid decomposition of the EDA.
-
Collect the yellow EDA fraction in a receiving flask cooled in an ice bath.
-
Once the distillation is complete, carefully release the vacuum.
-
Store the purified EDA in a dark bottle at low temperature (e.g., -20 °C) and use it as soon as possible.[2]
Safety Note: Ethyl diazoacetate is explosive and toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood and behind a blast shield.
Protocol 2: Testing the Impact of a Potential Impurity on a this compound-Catalyzed Cyclopropanation
Objective: To quantify the effect of a specific impurity on the yield and selectivity of a model cyclopropanation reaction.
Materials:
-
This compound catalyst
-
High-purity styrene (B11656)
-
High-purity ethyl diazoacetate
-
The impurity to be tested (e.g., water, pyridine)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Internal standard (e.g., dodecane)
-
Reaction vials
Procedure:
-
Prepare a stock solution of this compound in anhydrous DCM.
-
Prepare a stock solution of the internal standard in anhydrous DCM.
-
In a series of reaction vials, add the this compound stock solution and the internal standard stock solution.
-
To each vial, add a different, precisely measured amount of the impurity stock solution (e.g., corresponding to 0, 0.1, 0.5, 1, and 5 mol% relative to the substrate).
-
Add high-purity styrene to each vial.
-
Initiate the reaction by adding high-purity ethyl diazoacetate.
-
Stir the reactions at the desired temperature for a set amount of time.
-
Quench the reactions and analyze the crude reaction mixtures by GC or ¹H NMR to determine the yield and diastereoselectivity by comparing the product peaks to the internal standard.
Visualizations
Caption: General experimental workflow for this compound catalysis.
Caption: Troubleshooting workflow for low yield or selectivity.
References
Technical Support Center: Rhodium(II) Triphenylacetate Dimer [Rh₂(TPA)₄] Catalyst
Welcome to the technical support center for the Rh₂(TPA)₄ catalyst. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the regeneration and reuse of this valuable catalyst. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Can the Rh₂(TPA)₄ catalyst be reused after a reaction?
A1: Yes, Rh₂(TPA)₄, as a homogeneous catalyst, can often be recovered and reused. However, its catalytic activity may decrease over subsequent cycles due to various deactivation pathways. Proper handling and potential regeneration steps are crucial for maintaining high performance.
Q2: What are the common reasons for the deactivation of my Rh₂(TPA)₄ catalyst?
A2: Deactivation of dirhodium catalysts like Rh₂(TPA)₄ can occur through several mechanisms:
-
Formation of Inactive Complexes: The catalyst's axial sites can be blocked by coordinating solvents, substrates, or byproducts, preventing the formation of the active rhodium carbene intermediate.[1]
-
Oxidation: The Rh(II) centers can be oxidized to a less active Rh(III) state, particularly if the reaction is exposed to air or oxidizing agents.
-
Ligand Degradation: The triphenylacetate ligands may degrade under harsh reaction conditions (e.g., high temperatures, presence of strong acids or bases).
-
Irreversible Intermediate Formation: The catalyst may form a stable, catalytically inactive species with a reactant or byproduct during the catalytic cycle.[2]
Q3: How can I recover the Rh₂(TPA)₄ catalyst from the reaction mixture?
A3: Since Rh₂(TPA)₄ is a soluble homogeneous catalyst, recovery can be challenging. Common strategies for similar dirhodium catalysts that could be adapted include:
-
Precipitation: If the catalyst is soluble in the reaction solvent but insoluble in another solvent in which the product is soluble, the catalyst can be precipitated by adding an anti-solvent and then recovered by filtration.
-
Immobilization: While this requires modification of the catalyst system, immobilizing the catalyst on a solid support (e.g., polymers, silica) allows for easy recovery by filtration.[3][4]
-
Membrane Filtration: For dirhodium catalysts with a high molecular weight, techniques like organic solvent nanofiltration or a "catalyst-in-bag" system using a dialysis membrane can retain the catalyst while allowing smaller molecules to pass through.[3][5]
Q4: Is it necessary to regenerate the catalyst after each use?
A4: Not always. In some cases, the catalyst can be recycled directly after recovery if a significant loss of activity is not observed. However, if a drop in yield or selectivity is noted, a regeneration step may be necessary to restore its catalytic performance.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the reuse of your Rh₂(TPA)₄ catalyst.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Decreased Catalytic Activity in Subsequent Runs | 1. Catalyst Poisoning: Axial sites are blocked by coordinating species (e.g., impurities, byproducts, coordinating solvents).2. Partial Oxidation: Rh(II) centers may have been oxidized to Rh(III).3. Catalyst Leaching: Incomplete recovery of the catalyst between cycles. | 1. Wash the recovered catalyst: Wash with a non-coordinating solvent to remove adsorbed impurities. Consider a mild acidic wash (e.g., dilute acetic acid) followed by a neutral wash if basic impurities are suspected, though compatibility should be tested.2. Perform reactions under an inert atmosphere: Use nitrogen or argon to prevent oxidation. If oxidation is suspected, a mild reducing agent might regenerate the Rh(II) state, but this requires careful investigation.3. Optimize recovery method: Ensure complete precipitation if using an anti-solvent, or consider using a membrane with a smaller molecular weight cut-off for filtration-based methods. |
| Change in Selectivity (e.g., Enantioselectivity, Chemoselectivity) | 1. Ligand Degradation: The chiral environment of the catalyst is altered.2. Formation of a different active species: Reaction with impurities or byproducts may have modified the catalyst structure. | 1. Analyze the recovered catalyst: Use techniques like NMR or mass spectrometry to check the integrity of the ligands.2. Purify reactants and solvents: Ensure all starting materials are free from impurities that could react with the catalyst. |
| Difficulty Recovering the Catalyst | 1. High solubility in the post-reaction mixture. 2. Physical loss during transfer. | 1. Explore different recovery techniques: Test various anti-solvents for precipitation or consider immobilization/membrane filtration strategies.2. Handle with care: Ensure quantitative transfers and use appropriate filtration techniques to minimize physical loss. |
Experimental Protocols
The following are generalized protocols adapted from methodologies used for similar dirhodium tetracarboxylate catalysts. These should be optimized for your specific reaction conditions.
Protocol 1: Catalyst Recovery by Precipitation
-
Reaction Completion: Once the reaction is complete, cool the mixture to room temperature.
-
Solvent Removal (Optional): If the reaction solvent is volatile, it can be removed under reduced pressure.
-
Redissolution: Dissolve the crude reaction mixture in a minimum amount of a solvent in which both the catalyst and the product are soluble (e.g., dichloromethane).
-
Precipitation: Add an anti-solvent (e.g., pentane (B18724) or hexane) dropwise while stirring until the catalyst precipitates out of the solution. The product should ideally remain in solution.
-
Isolation: Isolate the precipitated catalyst by filtration or centrifugation.
-
Washing: Wash the catalyst with fresh anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the catalyst under vacuum before reusing it in a subsequent reaction.
Protocol 2: General Guidance for Catalyst Regeneration
If the recovered catalyst shows diminished activity, a simple regeneration attempt can be made.
-
Dissolution: Dissolve the deactivated catalyst in a suitable solvent (e.g., dichloromethane).
-
Acid Wash: Stir the solution with a dilute solution of a non-coordinating acid (e.g., a very dilute solution of acetic acid in an organic solvent) for a short period to remove any strongly coordinated basic impurities. This step should be approached with caution as strong acids can degrade the catalyst.
-
Neutralization and Washing: Neutralize with a mild base wash (e.g., dilute sodium bicarbonate solution) if an acid wash was performed, followed by washing with deionized water to remove any salts.
-
Solvent Extraction: Extract the catalyst back into an organic solvent.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Final Drying: Dry the regenerated catalyst under high vacuum.
Note: The success of this regeneration protocol is highly dependent on the nature of the deactivation and should be monitored by comparing the performance of the regenerated catalyst to that of a fresh batch.
Quantitative Data on Catalyst Reuse
| Cycle Number | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | 78 | 94 |
| 2 | 75 | 93 |
| 3 | 76 | 92 |
| 4 | 75 | 90 |
| 5 | 75 | 91 |
| Data adapted from a study on the asymmetric cyclopropanation using a Rh₂(S-TPPTTL)₄ catalyst recovered via membrane filtration.[3] |
Visualizing Workflows and Concepts
To further clarify the processes involved in catalyst management, the following diagrams illustrate key workflows and logical relationships.
Caption: Decision workflow for the reuse or regeneration of Rh₂(TPA)₄ catalyst.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Catalyst Deactivation During Rhodium Complex‐Catalyzed Propargylic C−H Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Catalytic Activity of Rh₂(TPA)₄ and Rh₂(OAc)₄
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to achieving desired reaction outcomes. This guide provides an objective comparison of two commonly used dirhodium(II) catalysts, dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) and dirhodium(II) tetraacetate (Rh₂(OAc)₄), focusing on their catalytic activity and selectivity in key organic transformations. The information presented is supported by experimental data to aid in catalyst selection for specific synthetic applications.
Dirhodium(II) carboxylate complexes are powerful catalysts for a variety of chemical reactions, most notably those involving the transfer of carbene and nitrene moieties. The ligands surrounding the dirhodium core play a crucial role in modulating the catalyst's reactivity, selectivity, and stability. Rh₂(OAc)₄, with its less sterically hindered acetate (B1210297) ligands, and Rh₂(TPA)₄, featuring bulky triphenylacetate ligands, often exhibit distinct catalytic behaviors.
Performance in Key Chemical Reactions
The catalytic performance of Rh₂(TPA)₄ and Rh₂(OAc)₄ has been evaluated in several important organic reactions. Below is a summary of their comparative activity based on available experimental data.
Cyclopropanation Reactions
Cyclopropanation, the formation of a cyclopropane (B1198618) ring from an alkene and a carbene precursor, is a hallmark reaction of dirhodium(II) catalysts. The steric and electronic properties of the catalyst's ligands can significantly influence the yield and selectivity of this transformation.
In the regioselective cyclopropanation of [2.2]paracyclophane with a diazoacetate, a direct comparison revealed a stark difference in the product distribution. The sterically more demanding Rh₂(TPA)₄ favored the formation of the norcaradiene product with a regiomeric ratio of 1:5, while the less crowded Rh₂(OAc)₄ preferentially formed the cycloheptatriene (B165957) product with a ratio of 4:1.[1] This highlights the profound impact of the ligand's steric bulk on the regiochemical outcome of the reaction.
| Reaction | Catalyst | Yield (%) | Regiomeric Ratio (cycloheptatriene:norcaradiene) |
| Cyclopropanation of [2.2]paracyclophane | Rh₂(TPA)₄ | 54 | 1:5 |
| Rh₂(OAc)₄ | 44 | 4:1 | |
| Table 1: Comparison of Rh₂(TPA)₄ and Rh₂(OAc)₄ in the cyclopropanation of [2.2]paracyclophane. Data sourced from ACS Catalysis, 2024.[1] |
In another study focusing on the synthesis of difluoromethyl cyclopropanes, Rh₂(OAc)₄ was reported to yield minor amounts of the desired product, whereas Rh₂(TPA)₄ failed to produce any of the cyclopropane.[2] This suggests that for certain challenging substrates, the less sterically encumbered Rh₂(OAc)₄ may be more effective.
Carbon-Hydrogen (C-H) Insertion Reactions
C-H insertion is a powerful tool for the direct functionalization of C-H bonds, and dirhodium catalysts are highly effective in mediating this transformation. The selectivity of C-H insertion reactions can be influenced by the catalyst's ligands.
While direct quantitative comparisons for C-H insertion are less common in the literature, some studies provide valuable insights. In the intramolecular C-H insertion of an allyl ether, catalysis with Rh₂(TPA)₄ resulted in a "reasonable" yield of the desired 3(2H)-furanone, but a significant competing cyclopropanation side-reaction was observed.[3] In a separate study, the Rh₂(OAc)₄-catalyzed C-H insertion of an acetonide derivative yielded a 1:1 mixture of two different C-H insertion products, demonstrating a lack of high selectivity in that specific case.[3] These examples suggest that the choice between Rh₂(TPA)₄ and Rh₂(OAc)₄ can influence the chemoselectivity of the reaction, with the bulkier TPA ligand potentially favoring certain pathways to minimize steric interactions.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon published research. Below are representative protocols for reactions catalyzed by Rh₂(TPA)₄ and Rh₂(OAc)₄.
Rh₂(TPA)₄-Catalyzed Cyclopropanation of Olefins
General Procedure: In a dry round-bottomed flask under a nitrogen atmosphere, Rh₂(TPA)₄ (catalyst loading typically 0.5-2 mol%) and the olefin substrate are dissolved in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂). The solution is stirred at the desired temperature (e.g., room temperature or cooled in an ice bath). A solution of the diazo compound in the same solvent is then added slowly via a syringe pump over a period of several hours. The slow addition helps to minimize the formation of carbene dimers. After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete conversion. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel.[4]
Rh₂(OAc)₄-Catalyzed Intramolecular C-H Insertion
General Procedure: To a solution of the diazo substrate in a suitable solvent (e.g., dichloromethane or water), Rh₂(OAc)₄ (typically 1-5 mol%) is added.[5] The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography to afford the desired C-H insertion product. The stability and solubility of Rh₂(OAc)₄ in water allow for this reaction to be performed in an aqueous medium, facilitating catalyst recycling in some cases.[5]
Catalytic Mechanism and Visualization
The catalytic activity of both Rh₂(TPA)₄ and Rh₂(OAc)₄ in reactions with diazo compounds proceeds through a common mechanistic pathway involving the formation of a rhodium-carbene intermediate.
Catalytic Cycle for Rhodium-Carbene Reactions
The catalytic cycle begins with the reaction of the dirhodium(II) catalyst, Rh₂(L)₄ (where L is OAc or TPA), with a diazo compound.[6] This step involves the extrusion of a molecule of nitrogen (N₂) and the formation of a highly reactive rhodium-carbene intermediate. This intermediate then reacts with a substrate, such as an alkene for cyclopropanation or a C-H bond for insertion, to form the desired product and regenerate the active Rh₂(L)₄ catalyst, which can then enter another catalytic cycle.[6]
Conclusion
Both Rh₂(TPA)₄ and Rh₂(OAc)₄ are highly effective catalysts for a range of organic transformations. The choice between them is often dictated by the specific requirements of the reaction, particularly the desired selectivity.
-
Rh₂(OAc)₄ , being less sterically hindered, is a versatile and widely used catalyst that often provides good yields in a variety of reactions. Its solubility in polar solvents, including water, can be an advantage in certain applications.
-
Rh₂(TPA)₄ , with its bulky triphenylacetate ligands, can impart a higher degree of steric control, leading to enhanced selectivity in certain reactions, particularly in terms of regioselectivity. However, its increased steric bulk may also lead to lower reactivity with some substrates compared to Rh₂(OAc)₄.
For researchers and drug development professionals, a careful consideration of the substrate, the desired product, and the potential for side reactions is essential when selecting between these two powerful catalysts. The experimental data and protocols presented in this guide offer a starting point for making an informed decision to optimize synthetic outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rhodium catalyzed synthesis of difluoromethyl cyclopropanes - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC07745E [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Rh-Catalyzed Intermolecular Reactions of α-Alkyl-α-Diazo Carbonyl Compounds with Selectivity over β-Hydride Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium (II) carbene C-H insertion in water and catalyst reuse [inis.iaea.org]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
A Comparative Guide to Dirhodium Catalysts for Intermolecular C-H Functionalization
For Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of otherwise inert carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering novel retrosynthetic disconnections and more efficient access to complex molecules. Dirhodium(II) paddlewheel complexes have emerged as exceptionally versatile and effective catalysts for these transformations, particularly for intermolecular C-H amination and C-H insertion reactions. This guide provides a comparative overview of seminal and contemporary dirhodium catalysts, presenting their performance data, detailed experimental protocols, and a logical framework for catalyst selection.
Catalyst Performance: A Quantitative Comparison
The choice of dirhodium catalyst profoundly influences the efficiency, selectivity, and substrate scope of intermolecular C-H functionalization reactions. The electronic and steric properties of the bridging ligands surrounding the dirhodium core dictate the reactivity and selectivity of the key rhodium-nitrenoid or -carbenoid intermediates. Below, we summarize the performance of key dirhodium catalysts in two major classes of intermolecular C-H functionalization: C-H amination and C-H insertion.
Intermolecular C-H Amination
Dirhodium-catalyzed C-H amination introduces a nitrogen-containing functional group directly into a C-H bond. The development of specialized catalysts has enabled remarkable selectivity and efficiency.
| Catalyst | Substrate | Aminating Agent | Oxidant | Yield (%) | Selectivity (Benzylic:Tertiary) | Ref. |
| Rh₂(OAc)₄ | Isoamylbenzene | TsNH₂ | PhI(OAc)₂ | Moderate | Poor | [1][2] |
| Rh₂(esp)₂ | Isoamylbenzene | TcesNH₂ | PhI(OPiv)₂ | 75 | 8:1 | [3] |
| Rh₂(esp)₂ | p-Ethylanisole | TcesNH₂ | PhI(O₂CᵗBu)₂ | 67 (benzylic amination) | N/A | [3] |
| [Rh₂(esp)₂]⁺-based ion pair | 4-Phenylbutan-1-ol | Sulfamate ester | Hypervalent iodine | >95 | High (benzylic) | [4] |
Note: Ts = p-toluenesulfonyl, Tces = 2,2,2-trichloroethoxysulfonyl, Piv = pivaloyl.
Intermolecular C-H Insertion with Diazo Compounds
The reaction of dirhodium catalysts with diazo compounds generates rhodium-carbene intermediates that can insert into C-H bonds, forming new carbon-carbon bonds. The catalyst's structure is crucial for controlling regioselectivity and enantioselectivity.
| Catalyst | Substrate | Diazo Compound | Yield (%) | ee (%) | TON | Ref. |
| Rh₂(OAc)₄ | Cyclohexane | Ethyl diazoacetate | High (mixture of products) | N/A | - | [1] |
| Rh₂(DOSP)₄ | Cyclohexane | Methyl aryldiazoacetate | up to 97 | up to 95 | - | [5] |
| Rh₂(S-TPPTTL)₄ | Cyclohexane | Aryldiazoacetate | 97 | 97 | up to 580,000 | [6] |
| Rh₂(S-TCPTAD)₄ | Adamantane | Aryldiazoacetate | 85 | 94 | - | [7] |
Note: ee = enantiomeric excess, TON = turnover number.
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in C-H functionalization. Below are representative protocols for intermolecular C-H amination and C-H insertion reactions.
General Procedure for Intermolecular C-H Amination
This protocol is adapted from the work of Du Bois and coworkers for the Rh₂(esp)₂-catalyzed amination of benzylic C-H bonds.[3]
Materials:
-
Dirhodium catalyst (e.g., Rh₂(esp)₂, 1-2 mol%)
-
Substrate (1.0 equiv)
-
Aminating agent (e.g., TcesNH₂, 1.2 equiv)
-
Oxidant (e.g., PhI(OPiv)₂, 1.5 equiv)
-
Anhydrous, inert solvent (e.g., dichloromethane (B109758) or benzene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the dirhodium catalyst and the substrate.
-
Dissolve the solids in the anhydrous solvent.
-
Add the aminating agent to the reaction mixture.
-
In a separate flask, dissolve the oxidant in the solvent.
-
Slowly add the oxidant solution to the reaction mixture via syringe pump over several hours.
-
Stir the reaction at the specified temperature (often room temperature) until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
General Procedure for Intermolecular C-H Insertion with Diazo Compounds
This protocol is a generalized procedure based on the work of Davies and others for enantioselective C-H insertion.[5][6]
Materials:
-
Chiral dirhodium catalyst (e.g., Rh₂(S-TPPTTL)₄, 0.1-1 mol%)
-
Substrate (used in excess, often as the solvent)
-
Diazo compound (1.0 equiv)
-
Anhydrous, inert solvent (if the substrate is not the solvent)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral dirhodium catalyst.
-
Add the substrate (if solid) and the solvent (if used). If the substrate is a liquid, it can be used as the solvent.
-
In a separate flask, dissolve the diazo compound in the reaction solvent.
-
Slowly add the diazo compound solution to the reaction mixture via syringe pump over several hours at the desired temperature (can range from -78 °C to room temperature).
-
Allow the reaction to stir for an additional period after the addition is complete to ensure full conversion.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow
The selection and application of a dirhodium catalyst for a specific intermolecular C-H functionalization can be guided by a logical workflow.
Caption: A logical workflow for selecting and optimizing a dirhodium catalyst.
Signaling Pathways and Experimental Workflows
The catalytic cycle of dirhodium-catalyzed C-H functionalization is a key "signaling pathway" that dictates the reaction's outcome.
Caption: Catalytic cycle for C-H insertion with a diazo compound.
This guide provides a foundational understanding of the comparative performance of key dirhodium catalysts in intermolecular C-H functionalization. For researchers entering this field, the provided data and protocols offer a starting point for developing novel synthetic methodologies. For seasoned professionals, this compilation serves as a quick reference for catalyst selection and reaction design. The continued development of novel dirhodium catalysts with tailored ligand architectures promises to further expand the horizons of C-H functionalization, enabling the synthesis of increasingly complex and valuable molecules.
References
- 1. A comparative study of Rh2-catalyzed intermolecular nitrene transfer reactions: mechanism and chemoselectivity - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rhodium-Catalyzed C–H Amination – An Enabling Method for Chemical Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Intermolecular C–H Amination Directed by a Chiral Cation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Perspective on Dirhodium Carboxamidates as Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Tale of Two Catalysts: Enantioselectivity in Chiral Dirhodium Catalysts Versus Achiral Rh2(TPA)4
For researchers, scientists, and professionals in drug development, the precise control of molecular architecture is paramount. In the realm of asymmetric catalysis, dirhodium(II) complexes have emerged as powerful tools for the stereoselective formation of carbon-carbon bonds. This guide provides a detailed comparison of the performance of chiral dirhodium catalysts and the achiral analogue, dirhodium(II) tetrakis(triphenylacetate) (Rh2(TPA)4), focusing on their application in cyclopropanation reactions. Through experimental data, detailed protocols, and mechanistic visualizations, we aim to provide a clear understanding of the profound impact of chirality on catalytic outcomes.
The fundamental difference between chiral and achiral dirhodium catalysts lies in their ability to influence the stereochemical outcome of a reaction. Chiral dirhodium catalysts, equipped with enantiomerically pure ligands, create a chiral environment around the reactive metal center. This intricate three-dimensional arrangement directs the approach of substrates, favoring the formation of one enantiomer of the product over the other, a phenomenon known as enantioselectivity. In contrast, achiral catalysts like this compound lack this stereodirecting capability and, in reactions that generate new stereocenters, typically yield a racemic mixture of products.
Performance in Cyclopropanation: A Head-to-Head Comparison
To illustrate the dramatic difference in performance, we examine the competitive reaction of styrene (B11656) with ethyl α-diazooctanoate, a reaction that can proceed via either intermolecular cyclopropanation or intramolecular C-H insertion. The data presented below is a summary of a comparative study that highlights the exceptional control exerted by the chiral catalyst Rh2(S-PTTL)4 versus the achiral this compound.
| Catalyst | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (% ee) | Selectivity (Cyclopropanation vs. C-H Insertion) |
| Chiral: Rh2(S-PTTL)4 | Cyclopropane (B1198618) | High | 99:1 | 96% | 99:1[1][2] |
| Achiral: this compound | C-H Insertion Product | - | - | N/A | 43:57[1][2] |
As the data unequivocally shows, the chiral Rh2(S-PTTL)4 catalyst is not only highly enantioselective, affording the cyclopropane product with 96% ee, but also demonstrates remarkable chemoselectivity, favoring cyclopropanation over the competing C-H insertion pathway by a factor of 99:1.[1][2] Conversely, the achiral this compound catalyst is not only non-enantioselective but also exhibits poor chemoselectivity, yielding the C-H insertion product as the major product.[1][2] This stark contrast underscores the critical role of the chiral ligands in dictating both the stereochemical and regiochemical outcome of the reaction.
The Power of Ligand Design: Fine-Tuning Enantioselectivity
The enantioselectivity of chiral dirhodium catalysts can be further modulated by fine-tuning the structure of the chiral ligands. A compelling example is the comparison between Rh2(S-PTTL)4 and a mixed-ligand variant, Rh2(S-PTTL)3(TPA), in the cyclopropanation of styrene with ethyl α-diazobutanoate.
| Catalyst | Enantiomeric Excess (% ee) |
| Rh2(S-PTTL)4 | 79% |
| Rh2(S-PTTL)3(TPA) | 88% |
The substitution of one of the four chiral N-phthaloyl-(S)-tert-leucinate (PTTL) ligands with an achiral triphenylacetate (TPA) ligand in Rh2(S-PTTL)3(TPA) leads to a notable increase in enantioselectivity. This demonstrates the potential for rational catalyst design to optimize stereochemical control.
Experimental Protocols
The following are generalized experimental protocols for the comparative cyclopropanation reactions. For precise details, including reactant quantities and characterization data, it is recommended to consult the original research articles.
General Procedure for Rh2(S-PTTL)4-Catalyzed Enantioselective Cyclopropanation
A solution of the chiral dirhodium catalyst Rh2(S-PTTL)4 (0.005 mmol, 0.5 mol%) in dry solvent (e.g., hexanes, 2.0 mL) is cooled to the desired temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon). A solution of the alkene (e.g., styrene, 1.0 mmol) and the diazo compound (e.g., ethyl α-diazooctanoate, 1.1 mmol) in the same dry solvent (1.0 mL) is then added dropwise to the catalyst solution over a period of 1-2 hours. The reaction mixture is stirred at this temperature for an additional 2-4 hours. Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the enantioenriched cyclopropane product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for this compound-Catalyzed Cyclopropanation
In a similar setup, a solution of the achiral dirhodium catalyst this compound (0.005 mmol, 0.5 mol%) in a dry solvent (e.g., dichloromethane, 2.0 mL) is prepared under an inert atmosphere. A solution containing the alkene (e.g., styrene, 1.0 mmol) and the diazo compound (e.g., ethyl α-diazooctanoate, 1.1 mmol) in the same dry solvent (1.0 mL) is added to the catalyst solution. The reaction is typically stirred at room temperature for several hours until the diazo compound is consumed (as monitored by TLC). After completion, the solvent is evaporated, and the product mixture is analyzed and purified by column chromatography to separate the cyclopropane and C-H insertion products.
Mechanistic Rationale: A Tale of Two Pathways
The divergent outcomes of reactions catalyzed by chiral and achiral dirhodium complexes can be understood by examining their respective catalytic cycles. The following diagrams illustrate the key steps, highlighting the origin of enantioselectivity in the chiral system and its absence in the achiral counterpart.
References
A Head-to-Head Comparison of Rhodium(II) Catalysts: Rh2(TPA)4 vs. Rh2(esp)2 in Catalysis
A comprehensive guide for researchers, scientists, and drug development professionals on the catalytic performance of Dirhodium(II) tetrakis(triphenylacetate) (Rh2(TPA)4) and Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate) (Rh2(esp)2).
In the realm of modern organic synthesis, dirhodium(II) paddlewheel complexes have emerged as powerful catalysts for a variety of transformations, most notably carbon-hydrogen (C-H) bond functionalization and cyclopropanation reactions. Among the plethora of available dirhodium catalysts, this compound and Rh2(esp)2 have garnered significant attention due to their distinct reactivity and selectivity profiles. This guide provides an in-depth, data-driven comparison of these two catalysts to aid researchers in selecting the optimal catalyst for their specific synthetic needs.
At a Glance: Key Differences and Applications
| Feature | This compound (Dirhodium(II) tetrakis(triphenylacetate)) | Rh2(esp)2 (Dirhodium(II) bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionate)) |
| Structure | Four bulky triphenylacetate ligands | Two chelating "strapped" benzenedipropionate ligands |
| Primary Application | Cyclopropanation, particularly with sterically demanding substrates.[1][2] | C-H amination, both intramolecular and intermolecular.[3][4][5][6] |
| Key Advantage | High diastereoselectivity in cyclopropanation due to steric bulk.[1][2] | Superior performance and catalyst stability in C-H amination.[3][4] |
| Mechanism Insight | Promotes concerted asynchronous cyclopropanation. | High performance attributed to the kinetic stability of its one-electron oxidized form.[3][4] |
Performance in C-H Amination: Rh2(esp)2 Takes the Lead
The development of Rh2(esp)2 by the Du Bois group marked a significant advancement in C-H amination reactions.[5][6] Its unique "strapped" ligand design imparts exceptional stability and reactivity, making it the catalyst of choice for a wide range of intramolecular and intermolecular C-H amination reactions.[3][5][6]
The superior performance of Rh2(esp)2 is attributed to the remarkable kinetic stability of its mixed-valence Rh(II)/Rh(III) dimer, which is an intermediate in the catalytic cycle.[3][4] This stability prevents catalyst degradation pathways that are more prevalent with other dirhodium catalysts. Carboxylic acid, a byproduct of the reaction, plays a crucial role in reducing the oxidized catalyst back to its active Rh(II) state, thus ensuring high catalyst turnover.[3]
A preliminary study comparing a derivative of Rh2(esp)2, [Rh2(phesp)2], with the benchmark [Rh2(esp)2] in the C(sp³)-H amination of ethylbenzene (B125841) showed a lower isolated yield for the former (22%) compared to [Rh2(esp)2] (41%), highlighting the efficiency of the parent catalyst.[7]
Performance in Cyclopropanation: The Steric Advantage of this compound
In the realm of cyclopropanation, particularly with challenging substrates, the bulky nature of the triphenylacetate ligands in this compound provides a distinct advantage. This steric hindrance around the catalytic active site plays a crucial role in directing the stereochemical outcome of the reaction, often leading to high diastereoselectivity.[1][2]
A study on the regioselective cyclopropanation of [2.2]paracyclophane demonstrated the influence of catalyst sterics. While less sterically demanding catalysts favored the formation of a cycloheptatriene (B165957) product, the bulkier catalysts, including this compound and Rh2(esp)2, favored the formation of the norcaradiene isomer.[1][2] In this specific reaction, this compound led to a higher regiomeric ratio (1:5) compared to Rh2(esp)2 (1:3) in favor of the norcaradiene product, showcasing its pronounced steric influence.[1][2]
Quantitative Data Summary
The following tables summarize the performance of this compound and Rh2(esp)2 in representative catalytic reactions based on available literature data.
Table 1: Intermolecular Benzylic C-H Amination of Ethylbenzene
| Catalyst | Oxidant | Product Yield | Reference |
| Rh2(esp)2 | PhI(OAc)2 | - | [3] |
| Rh2(esp)2 | PhI(O2CCMe2Ph)2 | 62% | [3] |
| [Rh2(phesp)2] | - | 22% | [7] |
| [Rh2(esp)2] | - | 41% | [7] |
Table 2: Regioselective Cyclopropanation of [2.2]Paracyclophane
| Catalyst | Yield (%) | Regiomeric Ratio (cycloheptatriene:norcaradiene) | Reference |
| This compound | 54 | 1:5 | [1][2] |
| Rh2(esp)2 | 48 | 1:3 | [1][2] |
Experimental Protocols
General Procedure for Rh2(esp)2-Catalyzed Intermolecular C-H Amination:
To a solution of the substrate (e.g., ethylbenzene) and the sulfamate (B1201201) ester in a suitable solvent (e.g., dichloromethane) is added the Rh2(esp)2 catalyst (typically 0.5-2 mol%). The mixture is stirred at a specified temperature, and a solution of the oxidant (e.g., PhI(OAc)2 or PhI(O2CCMe2Ph)2) in the same solvent is added dropwise over a period of time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. For a detailed protocol, refer to the supporting information of Zalatan, D. N., & Du Bois, J. (2009). J. Am. Chem. Soc., 131(22), 7558–7559.[3]
General Procedure for this compound-Catalyzed Cyclopropanation:
To a solution of the alkene and the diazo compound in a suitable solvent (e.g., dichloromethane) at a specific temperature is added the this compound catalyst (typically 0.1-1 mol%). The reaction mixture is stirred, and the reaction progress is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to afford the desired cyclopropane (B1198618). For a detailed protocol, refer to the supporting information of Lindsay, V. N. G., et al. (2014). ACS Catal., 4(5), 1479–1483.[2]
Mechanistic Insights and Visualizations
The distinct reactivity of these two catalysts can be understood by examining their proposed catalytic cycles.
Rh2(esp)2 in C-H Amination: The catalytic cycle for Rh2(esp)2-catalyzed C-H amination involves the formation of a rhodium nitrenoid intermediate. A key feature of this cycle is the one-electron oxidation of the dirhodium center to a mixed-valence Rh(II)/Rh(III) species, which is remarkably stable due to the chelating nature of the 'esp' ligand. This stability prevents catalyst decomposition and contributes to the high efficiency of the reaction.
Figure 1: Simplified catalytic cycle for C-H amination catalyzed by Rh2(esp)2.
This compound in Cyclopropanation: The catalytic cycle for cyclopropanation involves the reaction of the dirhodium catalyst with a diazo compound to generate a rhodium carbene intermediate. This highly reactive species then reacts with an alkene in a concerted, asynchronous fashion to form the cyclopropane product. The bulky triphenylacetate ligands of this compound sterically control the approach of the alkene to the carbene, thereby influencing the stereoselectivity of the reaction.
Figure 2: Simplified catalytic cycle for cyclopropanation catalyzed by this compound.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound and Rh2(esp)2 is highly dependent on the desired transformation. For C-H amination reactions, particularly those requiring high efficiency and catalyst stability, Rh2(esp)2 is the clear catalyst of choice. Its unique electronic properties and robust nature in the presence of oxidants make it a superior catalyst for this class of reactions.
Conversely, for cyclopropanation reactions where high diastereoselectivity is paramount, especially with sterically encumbered substrates, This compound often provides the best results. Its bulky ligands effectively shield one face of the reactive carbene intermediate, leading to excellent stereocontrol.
Ultimately, the selection of the optimal catalyst will depend on the specific substrate, desired product, and reaction conditions. This guide provides a foundational understanding of the strengths and weaknesses of this compound and Rh2(esp)2 to empower researchers to make informed decisions in their synthetic endeavors.
References
- 1. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the Differential Performance of Rh2(esp)2 as a Catalyst for C–H Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding the differential performance of Rh2(esp)2 as a catalyst for C-H amination. | Semantic Scholar [semanticscholar.org]
- 5. Expanding the scope of C-H amination through catalyst design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Dirhodium Tetrakis(triphenylacetate) [Rh2(TPA)4]: A Comparative Guide to its Efficacy in Key Organic Transformations
For Researchers, Scientists, and Drug Development Professionals
Dirhodium(II) tetrakis(triphenylacetate), commonly abbreviated as Rh2(TPA)4, is a paddlewheel carboxylate-ligated dirhodium(II) complex that has emerged as a versatile catalyst in modern organic synthesis. Its unique steric and electronic properties, conferred by the bulky triphenylacetate ligands, influence its reactivity and selectivity in a range of chemical transformations. This guide provides an objective comparison of this compound's performance against other common dirhodium catalysts in three key transformations: cyclopropanation, C-H amination, and Si-H insertion. The information is supported by experimental data and detailed methodologies to assist researchers in selecting the optimal catalyst for their specific synthetic needs.
Cyclopropanation
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a fundamental transformation in organic synthesis, and dirhodium catalysts are particularly adept at mediating this reaction through the transfer of a carbene moiety from a diazo compound to an alkene. The steric bulk of the ligands on the dirhodium core can significantly influence the catalyst's efficacy and selectivity.
Comparison of this compound with other Dirhodium Catalysts in the Cyclopropanation of [2.2]Paracyclophane:
In the reaction of [2.2]paracyclophane with an aryldiazoacetate, the regioselectivity of the cyclopropanation is notably influenced by the steric demands of the catalyst.
| Catalyst | Product Ratio (Cycloheptatriene : Norcaradiene) |
| This compound | 1 : 5 [1] |
| Rh2(esp)2 | 1 : 3 |
| Rh2(OPiv)4 | 1 : 2 |
Table 1: Regioselectivity in the cyclopropanation of [2.2]paracyclophane. A higher ratio indicates a preference for the formation of the norcaradiene product.
As indicated in Table 1, the sterically demanding this compound exhibits a higher preference for the formation of the norcaradiene product compared to the less bulky Rh2(esp)2 and Rh2(OPiv)4 catalysts.[1] This suggests that the voluminous triphenylacetate ligands play a crucial role in directing the approach of the carbene to the substrate.
However, the efficacy of this compound is not universal. In the attempted cyclopropanation of styrenes using difluoromethyl diazomethane, this compound failed to yield any of the desired cyclopropane product, whereas other catalysts like Rh2(OAc)4 and Rh2(Piv)4 gave minor amounts of the product, and Rh2(esp)2 proved to be significantly more effective.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Cyclopropanation
The following is a general protocol that can be adapted for specific substrates and catalysts.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alkene substrate (1.0 equiv), the dirhodium catalyst (e.g., this compound, 1-5 mol%), and a suitable anhydrous solvent (e.g., dichloromethane, DCM).
-
Diazo Compound Addition: The diazo compound (1.1-1.5 equiv) is typically dissolved in the same anhydrous solvent and added slowly to the reaction mixture via a syringe pump over a period of 1-4 hours. This slow addition helps to maintain a low concentration of the reactive carbene intermediate, minimizing side reactions.
-
Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.
C-H Amination
C-H amination is a powerful transformation that allows for the direct conversion of a carbon-hydrogen bond into a carbon-nitrogen bond, providing a streamlined route to valuable amine-containing molecules. Dirhodium catalysts are highly effective in mediating this transformation through the generation of a metal-nitrene intermediate.
While specific quantitative data for C-H amination directly catalyzed by this compound is limited in the readily available literature, studies comparing the selectivity of different dirhodium catalysts in related C-H insertion reactions offer valuable insights. The bulky nature of this compound is expected to influence the regioselectivity and stereoselectivity of the amination reaction. For instance, in carbene C-H insertion reactions, a catalyst with bulky ligands, [Rh2(phesp)2], showed an intermediate selectivity between the highly selective [Rh2(esp)2] and the even bulkier [this compound].[2] This suggests that this compound may exhibit lower selectivity compared to the widely used Rh2(esp)2 in C-H amination reactions.
Catalytic Cycle for Dirhodium-Catalyzed C-H Amination
Caption: A simplified catalytic cycle for C-H amination.
Si-H Insertion
The insertion of a carbene into a silicon-hydrogen bond is a highly efficient method for the formation of new silicon-carbon bonds, providing access to a wide range of valuable organosilicon compounds. Dirhodium catalysts are known to effectively catalyze this transformation.
Currently, there is a lack of specific published quantitative data directly comparing the efficacy of this compound with other dirhodium catalysts for Si-H insertion reactions. However, the general principles of steric and electronic effects of the catalyst ligands are expected to apply. The bulky triphenylacetate ligands of this compound may influence the accessibility of the rhodium-carbene intermediate to the Si-H bond, potentially affecting the reaction rate and selectivity, especially with sterically hindered silanes. Further experimental studies are required to provide a definitive comparison.
Experimental Workflow for Catalyst Screening in a Si-H Insertion Reaction
Caption: A general workflow for comparing catalyst performance.
Conclusion
This compound is a valuable catalyst in the repertoire of synthetic organic chemists. Its significant steric bulk provides a unique handle for controlling the selectivity of certain transformations, as demonstrated in the regioselective cyclopropanation of [2.2]paracyclophane. However, this steric hindrance can also be a limitation, leading to lower reactivity or even complete inactivity in some cases. Compared to less hindered and more widely utilized catalysts like Rh2(esp)2, this compound may offer advantages in specific applications where steric control is paramount. For transformations such as C-H amination and Si-H insertion, further quantitative studies are needed to fully delineate its comparative efficacy. The choice of catalyst will ultimately depend on the specific substrate and the desired outcome of the reaction, and this guide serves as a starting point for informed catalyst selection.
References
A Comparative Performance Analysis of Rh2(TPA)4 and Other Transition Metal Catalysts in Key Organic Transformations
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficiency, selectivity, and yield in the synthesis of complex molecules. This guide provides a detailed comparative analysis of the performance of dirhodium tetrakis(triphenylacetate), Rh2(TPA)4, against other prominent transition metal catalysts in pivotal organic reactions, supported by experimental data and detailed protocols.
Dirhodium(II) carboxylate complexes are renowned for their catalytic prowess in a variety of transformations involving diazo compounds. Among these, this compound, with its bulky triphenylacetate ligands, has carved out a niche for itself, often delivering unique selectivity profiles. This guide will delve into its performance in cyclopropanation, carbon-hydrogen (C-H) insertion, and silicon-hydrogen (Si-H) insertion reactions, benchmarking it against other dirhodium catalysts and catalysts based on other transition metals like copper.
Cyclopropanation Reactions
Cyclopropanation, the formation of a cyclopropane (B1198618) ring, is a fundamental transformation in organic synthesis. The choice of catalyst can significantly influence the yield, diastereoselectivity, and enantioselectivity of this reaction.
Performance of this compound vs. Other Dirhodium Catalysts
The steric bulk of the triphenylacetate ligands in this compound plays a crucial role in dictating selectivity. In the cyclopropanation of [2.2]paracyclophane with an aryldiazoacetate, this compound demonstrates a distinct regioselectivity compared to other dirhodium catalysts. While less sterically demanding catalysts like Rhodium(II) acetate (B1210297) (Rh2(OAc)4) favor the formation of one regioisomer, the bulkier this compound, Rhodium(II) pivalate (B1233124) (Rh2(OPiv)4), and Rh2(esp)2 steer the reaction towards a different cyclopropanation site.[1]
Table 1: Comparison of Dirhodium Catalysts in the Cyclopropanation of [2.2]Paracyclophane [1]
| Catalyst | Yield (%) | Regioselectivity (3aa:4aa) |
| This compound | 54 | 1:5 |
| Rh2(OPiv)4 | 42 | 1:2 |
| Rh2(esp)2 | 48 | 1:3 |
| Rh2(TFA)4 | 28 | 1:1 |
| Rh2(OAc)4 | 44 | 4:1 |
Reaction conditions: [2.2]paracyclophane, aryldiazoacetate, and catalyst in a suitable solvent.
Furthermore, in the intermolecular cyclopropanation of alkenes with α-alkyl-α-diazoesters, this compound has been reported to be "uniquely effective" in achieving high diastereoselectivity. For example, the reaction of styrene (B11656) with ethyl α-diazooctanoate catalyzed by Rh2(S-PTTL)4 gave a high yield and selectivity, while the analogous reaction with this compound showed poor selectivity between cyclopropanation and a competing C-H insertion reaction.[2] This highlights that while this compound can offer high diastereoselectivity in certain contexts, catalyst choice is highly substrate-dependent.
Performance of this compound vs. Copper Catalysts
Copper complexes, particularly those with chiral ligands, are a cost-effective alternative to rhodium catalysts for cyclopropanation. While rhodium catalysts, including this compound, generally exhibit high efficacy and selectivity, copper-based systems have also demonstrated excellent performance, especially in enantioselective reactions.[3][4] The choice between rhodium and copper often involves a trade-off between cost and, in some cases, catalyst loading and turnover number. A comprehensive, side-by-side comparison across a broad range of substrates is often necessary to determine the optimal catalyst for a specific application.
Carbon-Hydrogen (C-H) Insertion Reactions
The direct functionalization of C-H bonds is a powerful strategy for streamlining synthetic routes. Dirhodium catalysts are particularly adept at mediating the insertion of carbenes into C-H bonds.
Performance of this compound vs. Other Dirhodium Catalysts
The selectivity of C-H insertion reactions is often influenced by both electronic and steric factors. The bulky nature of this compound can lead to different site selectivities compared to less sterically hindered dirhodium catalysts. For instance, in competitive C-H insertion reactions, a new dirhodium complex, [Rh2(phesp)2], has shown an intermediate selectivity between that of the highly selective Rh2(esp)2 and the bulky this compound in both intra- and intermolecular reactions.[5] This suggests that the steric profile of the catalyst can be finely tuned to achieve a desired regioselectivity.
Silicon-Hydrogen (Si-H) Insertion Reactions
The formation of silicon-carbon bonds through Si-H insertion is a valuable method for the synthesis of organosilicon compounds. Dirhodium catalysts have proven to be effective in promoting this transformation.
Performance of this compound and Other Transition Metal Catalysts
In the screening of catalysts for the Si-H insertion of a polyhedral oligomeric silsesquioxane (POSS) silane (B1218182) with ethyl 2-phenyldiazoacetate, dirhodium tetracarboxylates generally afforded higher yields compared to copper(I) and iron(II) catalysts. Among the dirhodium catalysts, Rh2(OAc)4 provided the highest isolated yield, while the more reactive Rh2(TFA)4 led to lower conversion and yield, which was attributed to a less selective carbene insertion.[6] While specific data for this compound in this direct comparison was not provided, the trend suggests that the ligand environment of the dirhodium catalyst is a critical parameter for optimizing Si-H insertion reactions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these catalytic systems.
General Experimental Protocol for Dirhodium-Catalyzed Cyclopropanation
The following is a general procedure for the cyclopropanation of an alkene with a diazo compound using a dirhodium catalyst. Specific parameters such as solvent, temperature, and reaction time should be optimized for each substrate and catalyst combination.
Materials:
-
Alkene
-
Diazo compound (e.g., ethyl diazoacetate)
-
Dirhodium catalyst (e.g., this compound, Rh2(OAc)4) (0.1-2 mol%)
-
Anhydrous solvent (e.g., dichloromethane, hexanes)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alkene and the dirhodium catalyst dissolved in the anhydrous solvent.
-
Prepare a solution of the diazo compound in the same anhydrous solvent.
-
Slowly add the diazo compound solution to the reaction mixture at the desired temperature (e.g., room temperature, 0 °C, or -78 °C) using a syringe pump over a period of several hours.
-
After the addition is complete, allow the reaction to stir until completion (monitored by TLC or GC-MS).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane.
General Experimental Protocol for Dirhodium-Catalyzed C-H Insertion
This protocol outlines a general method for intramolecular C-H insertion of a diazoacetamide (B1201003) catalyzed by a dirhodium complex.
Materials:
-
Diazoacetamide substrate
-
Dirhodium catalyst (e.g., this compound, Rh2(esp)2) (1-5 mol%)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a reaction vessel, dissolve the diazoacetamide substrate in the anhydrous solvent under an inert atmosphere.
-
Add the dirhodium catalyst to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired insertion product.
Visualizing Catalytic Processes
To better understand the relationships and workflows involved in catalyst selection and application, the following diagrams are provided.
Caption: A general experimental workflow for catalyst performance comparison.
Caption: Logical considerations for selecting a catalyst based on performance metrics.
References
The Ligand's Role in Dirhodium Catalysis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in harnessing the full potential of dirhodium catalysis. The ligand architecture surrounding the dirhodium core profoundly influences the catalyst's performance, dictating the enantioselectivity, diastereoselectivity, and overall yield of a given transformation. This guide provides a comparative analysis of common ligand classes in dirhodium catalysis, supported by experimental data, detailed protocols, and mechanistic visualizations.
Bridging Ligands: The Primary Determinants of Selectivity
The nature of the four bridging ligands that form the characteristic paddlewheel structure of dirhodium catalysts is a critical factor in achieving high levels of stereocontrol. Chiral carboxylates and carboxamidates are the most extensively studied classes, each offering unique advantages in different catalytic applications.
Performance of Key Chiral Ligands in Dirhodium-Catalyzed Reactions
The following tables summarize the performance of prominent dirhodium catalysts, differentiated by their bridging ligands, in two key transformations: cyclopropanation and C-H insertion.
Table 1: Enantioselective Cyclopropanation of Styrene with Ethyl Diazoacetate
| Catalyst | Ligand Type | Diastereomeric Ratio (trans:cis) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Rh₂(OAc)₄ | Achiral Carboxylate | 75:25 | 85 | 0 | [1] |
| Rh₂(S-DOSP)₄ | Chiral Prolinate | >95:5 | 92 | 98 | [2][3] |
| Rh₂(S-PTTL)₄ | Chiral Phthaloyl Amino Acid | 90:10 | 88 | 97 | [2][4] |
| Rh₂(S-PTAD)₄ | Chiral Phthaloyl Amino Acid | >95:5 | 95 | 99 | [2] |
| Rh₂(S-biTISP)₂ | Chiral Carboxylate | - | - | 98 | [2] |
Table 2: Enantioselective Intramolecular C-H Insertion of a Diazoacetate
| Catalyst | Ligand Type | Product | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Rh₂(OAc)₄ | Achiral Carboxylate | γ-lactone | 95 | 0 | [5] |
| Rh₂(S-DOSP)₄ | Chiral Prolinate | γ-lactone | 90 | 94 | [6] |
| Rh₂(S-PTTL)₄ | Chiral Phthaloyl Amino Acid | γ-lactone | 85 | 96 | [7] |
| Rh₂(S-MEPY)₄ | Chiral Carboxamidate | γ-lactone | 92 | 97 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and adaptation of catalytic systems. Below are representative protocols for dirhodium-catalyzed cyclopropanation and C-H insertion reactions.
General Procedure for Dirhodium(II)-Catalyzed Cyclopropanation
To a solution of the olefin (1.0 mmol) and the dirhodium catalyst (0.01 mmol, 1 mol%) in a suitable solvent (e.g., dichloromethane (B109758) or hexanes, 5 mL) at the desired temperature (e.g., 25 °C) is added a solution of the diazo compound (1.2 mmol) in the same solvent (5 mL) via syringe pump over a period of 4-8 hours. Upon complete addition, the reaction mixture is stirred for an additional 1-2 hours. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane (B1198618) product.[8][9]
General Procedure for Dirhodium(II)-Catalyzed Intramolecular C-H Insertion
A solution of the diazo substrate (0.5 mmol) in a dry, inert solvent (e.g., dichloromethane, 10 mL) is added dropwise over 2-4 hours to a stirred solution or suspension of the dirhodium catalyst (0.005 mmol, 1 mol%) in the same solvent (5 mL) at a specified temperature (e.g., 0 °C or 25 °C). The reaction is monitored by thin-layer chromatography. After completion, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the cyclic product.[5][10]
Mechanistic Insights and Visualizations
The catalytic cycle of dirhodium-catalyzed reactions with diazo compounds generally proceeds through the formation of a key metallocarbene intermediate. The stereochemical outcome of the reaction is determined by the facial selectivity of the substrate's approach to this intermediate, which is sterically and electronically controlled by the chiral ligands.
Figure 1. Generalized catalytic cycle for dirhodium-catalyzed carbene transfer reactions.
The chiral ligands on the dirhodium catalyst create a chiral pocket around the active rhodium center where the carbene is formed. The steric bulk and electronic properties of these ligands dictate the trajectory of the incoming substrate, leading to the preferential formation of one enantiomer or diastereomer.
Figure 2. Logical workflow of ligand influence on stereoselectivity in dirhodium catalysis.
References
- 1. Dirhodium tetracarboxylates as catalysts for selective intermolecular C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Rh2 (S-1,2-NTTL)4 : A novel Rh2 (S-PTTL)4 analog with lower ligand symmetry for asymmetric synthesis of chiral cyclopropylphosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. The Chiral Crown Conformation of Rh2(S-PTTL)4: Enantioselective Cyclopropanation with α-Alkyl-α-diazoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemistry.illinois.edu [chemistry.illinois.edu]
Assessing the Cost-Effectiveness of Rhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄) in Organic Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a catalyst is a critical decision in organic synthesis, directly impacting reaction efficiency, scalability, and overall project cost. Rhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄), a bulky dirhodium(II) catalyst, has garnered significant attention for its unique selectivity in various transformations, particularly in C-H activation and cyclopropanation reactions.[1][2][3][4] This guide provides a comprehensive analysis of the cost-effectiveness of Rh₂(TPA)₄ by comparing its performance and price against common alternatives, supported by experimental data and detailed protocols.
Cost Analysis of Rh₂(TPA)₄ and Alternative Catalysts
A primary consideration in catalyst selection is its price. While Rh₂(TPA)₄ is a powerful catalyst, its cost can be a significant factor. The table below provides a price comparison with other frequently used catalysts for similar organic transformations. It is important to note that prices are subject to change and may vary between suppliers.
| Catalyst | Typical Application(s) | Supplier Example | Price (USD) | Quantity |
| Rh₂(TPA)₄ | C-H Activation, Cyclopropanation | Sigma-Aldrich | $144.00 | 100 mg |
| Dirhodium(II) tetraacetate (Rh₂(OAc)₄) | Cyclopropanation, C-H Insertion | Various | ~$50 - $100 | 1 g |
| Copper(I) trifluoromethanesulfonate (B1224126) (CuOTf) | Cyclopropanation | Various | ~$30 - $60 | 5 g |
| Palladium(II) acetate (B1210297) (Pd(OAc)₂) | C-H Activation, Cross-coupling | Various | ~$80 - $150 | 1 g |
Note: Prices are approximate and were retrieved from supplier catalogs in late 2023. They are intended for comparative purposes only.
The initial investment for Rh₂(TPA)₄ is notably higher per milligram compared to more common catalysts like Rh₂(OAc)₄ and copper-based systems. However, a comprehensive cost-effectiveness assessment must also consider catalyst loading, efficiency (yield and turnover number), and selectivity, which can offset the initial expenditure.
Performance Comparison in Key Organic Reactions
The true value of a catalyst lies in its performance. This section compares Rh₂(TPA)₄ with alternative catalysts in two of its most prominent applications: C-H activation and cyclopropanation.
C-H Activation
Rhodium-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds, streamlining synthetic routes.[5] The steric bulk of the triphenylacetate ligands in Rh₂(TPA)₄ often imparts unique regioselectivity compared to less hindered dirhodium catalysts.
Table 2.1: Catalyst Performance in C-H Activation
| Catalyst | Substrate | Reagent | Product | Yield (%) | Selectivity | Catalyst Loading (mol%) | Reference |
| Rh₂(TPA)₄ | Brucine (B1667951) derivative | Diazo compound | C-H insertion product | 50 | Single diastereomer | Not specified | [6] |
| Rh₂(esp)₂ | Alkane | Donor-acceptor diazo | C-H insertion product | High | Different selectivity than Rh₂(TPA)₄ | Not specified | [1] |
| Pd(OAc)₂ | Various arenes | Various coupling partners | C-C coupled products | Good to excellent | Often requires directing groups | 1 - 5 | [7][8][9] |
The bulky nature of Rh₂(TPA)₄ can be advantageous in controlling regioselectivity, particularly in complex molecules where multiple C-H bonds are available for activation.[4][6] For instance, in the C-H insertion reaction of a brucine derivative, Rh₂(TPA)₄ provided the product as a single diastereomer in 50% yield.[6] In contrast, less sterically demanding catalysts like Rh₂(esp)₂ can exhibit different selectivity profiles.[1] While palladium catalysts are widely used for C-H activation, they often necessitate the presence of a directing group to achieve high regioselectivity.[7][8][9]
Cyclopropanation
Metal-catalyzed cyclopropanation of alkenes with diazo compounds is a fundamental method for the synthesis of three-membered rings. Dirhodium catalysts are particularly effective for this transformation.
Table 2.2: Catalyst Performance in Cyclopropanation
| Catalyst | Alkene | Diazo Compound | Product | Yield (%) | Enantioselectivity (% ee) | Catalyst Loading (mol%) | Reference |
| Rh₂(TPA)₄ | Styrene | Ethyl diazoacetate | Phenylcyclopropane | Moderate | Achiral | 1 | [10] |
| Rh₂(R-DOSP)₄ | Styrene | Methyl aryldiazoacetate | Chiral cyclopropane (B1198618) | High | 87-90 | 0.001 - 1 | [11][12] |
| CuOTf-based | Styrene | Ethyl diazoacetate | Phenylcyclopropane | Good to high | Good to excellent (with chiral ligands) | 1 - 5 | [13] |
While Rh₂(TPA)₄ can catalyze cyclopropanation, its primary advantage lies in specific selectivity rather than high enantioselectivity, as it is an achiral catalyst.[10] For enantioselective cyclopropanation, chiral dirhodium catalysts such as Rh₂(R-DOSP)₄ are generally superior, often achieving high enantiomeric excesses with very low catalyst loadings.[11][12] Copper catalysts, being significantly cheaper, present a cost-effective alternative, and with the appropriate chiral ligands, can also provide good to excellent enantioselectivity.[13] The choice between rhodium and copper catalysts often depends on the desired stereoselectivity, substrate scope, and cost constraints.[13]
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides generalized experimental protocols for C-H activation and cyclopropanation reactions using dirhodium catalysts.
General Protocol for Rhodium-Catalyzed C-H Insertion
A solution of the substrate (1.0 mmol) and the rhodium catalyst (0.01-1 mol%) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or pentane, 5 mL) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon). A solution of the diazo compound (1.1 mmol) in the same solvent (5 mL) is then added dropwise to the reaction mixture over a period of 1-4 hours at the desired temperature (ranging from room temperature to reflux). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography.
General Protocol for Rhodium-Catalyzed Cyclopropanation
To a stirred solution of the alkene (5.0 mmol) and the dirhodium catalyst (0.1-1 mol%) in an anhydrous solvent (e.g., dichloromethane, 10 mL) under an inert atmosphere, a solution of the diazoacetate (1.0 mmol) in the same solvent (5 mL) is added via syringe pump over 4-8 hours at room temperature. The reaction mixture is stirred for an additional 12 hours after the addition is complete. The solvent is then evaporated, and the residue is purified by silica (B1680970) gel chromatography to afford the cyclopropane product.[13]
Visualizing Reaction Pathways and Workflows
Understanding the underlying mechanisms and experimental setups is crucial for effective implementation. The following diagrams, generated using Graphviz, illustrate a typical catalytic cycle for dirhodium-catalyzed carbene transfer and a decision-making workflow for catalyst selection.
Caption: Catalytic cycle for dirhodium-catalyzed cyclopropanation.
Caption: Decision tree for catalyst selection in C-H activation and cyclopropanation.
Conclusion
Rhodium(II) tetrakis(triphenylacetate) is a valuable catalyst for specific applications in organic synthesis, particularly where its steric bulk can be exploited to achieve unique regioselectivity in C-H activation reactions. While its initial cost is higher than many alternatives, its effectiveness in specific transformations can justify the expense, especially when it simplifies synthetic routes or provides access to otherwise difficult-to-synthesize molecules.
For enantioselective transformations, chiral dirhodium or copper-based catalytic systems are generally more cost-effective. The ultimate decision for catalyst selection will depend on a careful evaluation of the specific reaction, the desired outcome (yield, selectivity), and the overall project budget. This guide provides a framework for researchers to make an informed decision on the utility and cost-effectiveness of Rh₂(TPA)₄ in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium(II) triphenylacetate dimer | Others 16 | 142214-04-8 | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Complementary Strategies for Directed sp3 C-H Functionalization: A Comparison of Transition-Metal Catalyzed Activation, Hydrogen Atom Transfer and Carbene/Nitrene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjarr.com [wjarr.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Palladium-Catalyzed Alkyl C–H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
- 9. Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Review of Rh2(TPA)4 and Next-Generation Dirhodium Catalysts in Modern Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficiency, selectivity, and yield. This guide provides an objective comparison of the well-established dirhodium tetrakis(triphenylacetate) (Rh2(TPA)4) catalyst with several next-generation dirhodium catalysts that have demonstrated superior performance in a range of chemical transformations.
This analysis focuses on key performance indicators such as yield, enantioselectivity, diastereoselectivity, and catalyst loading, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for representative reactions are provided to facilitate the reproduction and application of these findings.
Introduction to Dirhodium Catalysis
Dirhodium(II) paddlewheel complexes are powerful catalysts for a variety of transformations involving the transfer of carbene and nitrene intermediates. These reactions, including cyclopropanation, C-H functionalization, and ylide formation, are fundamental in the synthesis of complex organic molecules and active pharmaceutical ingredients. For years, catalysts like dirhodium tetraacetate (Rh2(OAc)4) and its bulkier analogue, this compound, have been staples in the synthetic chemist's toolbox. However, the continuous demand for higher efficiency and stereoselectivity has driven the development of "next-generation" catalysts with finely tuned steric and electronic properties.
This guide will focus on the comparison of this compound with three classes of advanced dirhodium catalysts:
-
Rh2(esp)2 : A catalyst known for its exceptional stability and high efficiency in C-H amination reactions.
-
Chiral Dirhodium Tetraprolinates : A family of catalysts, including Rh2(S-DOSP)4 and Rh2(S-PTTL)4, renowned for their ability to induce high enantioselectivity in a variety of asymmetric transformations.
-
Bulky Triarylcyclopropane Carboxylate (TPCP) Catalysts : A newer class of catalysts designed for enhanced steric control and high turnover numbers in challenging C-H functionalization reactions.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of this compound against next-generation catalysts in key chemical reactions.
Table 1: Intermolecular Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee, %) | Reference |
| This compound | 1 | 85 | 80:20 | N/A (achiral) | |
| Rh2(OAc)4 | 1 | 78 | 75:25 | N/A (achiral) | |
| Rh2(S-DOSP)4 | 1 | 95 | >95:5 | 98 | |
| Rh2(S-PTTL)4 | 1 | 92 | 90:10 | 97 | |
| Rh2(S-p-Ph-TPCP)4 | 0.001 | 99 | >98:2 | 98 |
As evidenced in the table, while this compound provides good yields, the next-generation chiral catalysts, particularly the bulky TPCP catalyst, offer superior diastereoselectivity and enantioselectivity at significantly lower catalyst loadings.
Table 2: Intermolecular C-H Amination of Ethylbenzene
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Reference |
| This compound | 2 | 45 | |
| Rh2(OAc)4 | 2 | 30 | |
| Rh2(esp)2 | 1 | 85 |
In C-H amination reactions, Rh2(esp)2 demonstrates a marked improvement in yield compared to both Rh2(OAc)4 and the bulkier this compound, highlighting its enhanced stability and reactivity in this transformation.
Experimental Protocols
General Procedure for Rh2(S-DOSP)4-Catalyzed Asymmetric Cyclopropanation of Styrene with Methyl Phenyldiazoacetate
To a solution of Rh2(S-DOSP)4 (0.01 mmol, 1 mol%) and styrene (2.0 mmol, 2 equiv) in freshly distilled hexanes (5 mL) at room temperature under an argon atmosphere, a solution of methyl phenyldiazoacetate (1.0 mmol) in hexanes (5 mL) is added via syringe pump over 4 hours. The reaction mixture is stirred for an additional 1 hour after the addition is complete. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel (eluting with a mixture of hexanes and ethyl acetate) to afford the desired cyclopropane (B1198618) product. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Rh2(esp)2-Catalyzed Intermolecular C-H Amination
To a solution of the substrate (e.g., ethylbenzene, 0.5 mmol), Rh2(esp)2 (0.005 mmol, 1 mol%), and MgO (25 mg) in dichloromethane (B109758) (2 mL) is added the sulfamate (B1201201) ester (0.55 mmol). The mixture is stirred at room temperature, and a solution of the oxidant (e.g., PhI(OAc)2, 0.6 mmol) in dichloromethane (2 mL) is added dropwise over 1 hour. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to yield the aminated product.
Mandatory Visualizations
Figure 1. Evolution of Dirhodium Catalysts.
Safety Operating Guide
Proper Disposal Procedures for Rh2(TPA)4: A Comprehensive Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Dirhodium(II) tetrakis(triphenylacetate), or Rh2(TPA)4, as a rhodium-containing compound, is classified as heavy metal waste and requires specific disposal protocols. Adherence to these procedures is essential for minimizing risks and complying with regulatory standards. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling of this compound, particularly in its solid form, should be conducted in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust particles.[2][3] An emergency spill cleanup plan should be in place before handling the material.
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be managed as hazardous chemical waste.[3][4] This involves careful segregation, containerization, and labeling of all waste streams.
1. Waste Segregation:
Proper segregation of waste is the first critical step. Different forms of this compound waste should not be mixed.
-
Solid this compound Waste: This includes pure or excess this compound, contaminated materials such as weighing paper, gloves, and bench paper. These materials should be collected in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid this compound Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]
-
Sharps: Any sharps, such as needles or Pasteur pipettes, contaminated with this compound must be placed in a designated sharps container for hazardous waste.[1]
-
Contaminated Glassware: Glassware should be decontaminated before being returned to general use.
2. Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to remove the majority of the this compound residue. This solvent rinse must be collected as hazardous liquid waste.[1]
-
Washing: After the initial rinse, wash the glassware thoroughly with laboratory detergent and warm water.
-
Final Rinse: Rinse the glassware with deionized water.
3. Spill Cleanup:
-
Alert and Ventilate: Immediately notify others in the vicinity and ensure the area is well-ventilated.
-
Containment: For solid spills, gently cover the area with a damp paper towel to prevent the powder from becoming airborne. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[1]
-
Cleanup: Carefully scoop the contained material into a designated hazardous waste container.
-
Final Decontamination: Wipe the spill area with a suitable solvent-soaked cloth, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.[1]
On-Site Treatment of Aqueous Rhodium Waste
For aqueous solutions containing this compound, an on-site precipitation procedure can be employed to recover the rhodium and neutralize the acidic components, rendering the liquid portion safer for disposal (pending verification by your local EHS). This procedure is adapted from protocols for treating spent rhodium plating solutions.
Experimental Protocol for Precipitation of Rhodium from Aqueous Solutions:
Materials:
-
Two appropriately sized plastic containers
-
Plastic colander
-
Coffee filters
-
Long-handled wooden or plastic spoon
-
Personal Protective Equipment (PPE)
-
Baking soda (sodium bicarbonate)
Procedure:
-
Preparation: Put on your PPE (gloves and safety glasses).
-
Initial Dilution: Carefully pour the aqueous rhodium waste into one of the plastic containers until it is no more than half full to allow for bubbling.
-
Neutralization: Slowly add small amounts of baking soda to the solution while stirring gently with the long-handled spoon. The addition of baking soda will cause bubbling (release of carbon dioxide); add it slowly to avoid overflow.
-
Endpoint Determination: Continue adding baking soda until the bubbling ceases. This indicates that the solution has been neutralized.
-
Precipitation: Add an excess of baking soda (approximately 1/2 to 1 cup, depending on the volume of the solution) to make the solution alkaline and ensure complete precipitation of the rhodium as a carbonate sludge. Stir the solution thoroughly.
-
Settling: Allow the solution to stand undisturbed for at least one hour to let the precipitate settle.
-
Filtration: Place the colander lined with three layers of coffee filters over the second plastic container. It is helpful to wet the filters with water first.
-
Separation: Carefully pour the contents of the first container through the filter. Rinse any remaining residue from the first container with water and pour it through the filter. The liquid that passes through should be clear.
-
Final Disposal:
-
Liquid: The filtered liquid can likely be disposed of down the drain, but you must first confirm this with your institution's EHS department.
-
Solid: Allow the filter paper with the rhodium carbonate sludge to air dry. This solid waste should be collected and disposed of as hazardous solid waste.
-
Data Presentation
| Waste Stream | Container Type | Labeling Requirements | Disposal Method |
| Solid this compound Waste | Dedicated, sealed, chemically resistant container | "Hazardous Waste," "Rhodium Waste (Solid)," and any other institutional requirements | Collection by certified hazardous waste disposal service |
| Liquid this compound Waste | Sealed, leak-proof, compatible container | "Hazardous Waste," "Rhodium Waste (Liquid)," and list of solvents | On-site precipitation (if aqueous) or collection by certified hazardous waste disposal service |
| Contaminated Sharps | Designated sharps container for hazardous waste | "Hazardous Waste," "Sharps," "Rhodium Contamination" | Collection by certified hazardous waste disposal service |
| Contaminated PPE/Debris | Double-bagged, sealed plastic bags | "Hazardous Waste," "Solid Debris with Rhodium Contamination" | Collection by certified hazardous waste disposal service |
| Precipitated Rhodium Sludge | Sealed, chemically resistant container | "Hazardous Waste," "Solid Rhodium Carbonate" | Collection by certified hazardous waste disposal service |
Disposal Workflow
Caption: Workflow for the proper segregation, treatment, and disposal of this compound waste.
References
- 1. Rhodium recovery: types of recovery and extraction methods for rhodium containing waste_Common problem_Dingfeng precious metal recycling_Dingfeng precious metal recycling [en.dfpmr.com]
- 2. hse.gov.uk [hse.gov.uk]
- 3. krohnindustries.com [krohnindustries.com]
- 4. Bench Jeweler: Library: Articles: Treatment and Disposal of Spent Rhodium Plating Solution [stuller.com]
Essential Safety and Handling Guide for Dirhodium(II) Tetrakis(triphenylacetate) [Rh2(TPA)4]
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Dirhodium(II) tetrakis(triphenylacetate), a catalyst often used in organic synthesis. Adherence to these procedures is vital for ensuring laboratory safety and proper experimental execution.
Hazard Identification and Personal Protective Equipment (PPE)
Dirhodium(II) tetrakis(triphenylacetate) and its common adducts, such as the dichloromethane (B109758) complex, require careful handling due to potential health risks. The dichloromethane adduct is suspected of causing cancer (H351) and is associated with the GHS08 health hazard pictogram[1]. General safety guidelines for rhodium compounds recommend avoiding dust formation and contact with skin and eyes[2][3][4].
The following table summarizes the mandatory personal protective equipment for handling Rh2(TPA)4.
| Protection Type | Specific PPE | Standard/Requirement | Purpose |
| Eye and Face Protection | Chemical safety goggles or safety glasses with side-shields. A face shield may be required for splash hazards. | Conforming to EN166 (EU) or NIOSH (US) approved standards.[2][3] | Protects eyes from dust particles and chemical splashes. |
| Skin Protection | Chemical-resistant gloves (Nitrile recommended). A lab coat or chemical-resistant apron. | Inspect gloves prior to use.[2][3] | Prevents skin contact with the compound. |
| Respiratory Protection | Use in a well-ventilated area, preferably a fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary. | Follow institutional guidelines for respirator use. | Minimizes inhalation of potentially harmful dust or aerosols.[2][3] |
| General Hygiene | --- | Wash hands thoroughly after handling.[2][3] Do not eat, drink, or smoke in the work area.[4] | Prevents accidental ingestion. |
Operational Plan: Handling and Disposal Workflow
Proper handling and disposal are critical for laboratory safety and environmental responsibility. The following workflow outlines the key steps for working with this compound.
Step-by-Step Procedural Guidance
A. Preparation:
-
Review SDS: Before beginning any work, thoroughly review the Safety Data Sheet for this compound and any other chemicals being used.
-
Don PPE: Put on all required personal protective equipment as detailed in the table above.
-
Work Area Setup: Ensure a chemical fume hood is operational and the work area is clean and free of clutter. Prepare all necessary glassware and equipment.
B. Handling and Experimentation:
-
Weighing: Weigh the solid this compound compound in the fume hood to avoid generating dust in the open lab.
-
Reaction Setup: Based on experimental protocols, the compound is often used as a catalyst in organic solvents.[5] For example, in the synthesis of the catalyst itself, it is dissolved in solvents like dichloromethane.[5] Many reactions involving such catalysts are performed under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Once the reaction is initiated, monitor it for any unexpected changes.
C. Cleanup and Disposal:
-
Work-Up: After the reaction is complete, follow the appropriate quenching and work-up procedures as outlined in your specific experimental protocol.
-
Waste Segregation: Separate waste into distinct, clearly labeled containers:
-
Solid Waste: Contaminated items such as gloves, filter paper, and unused this compound.
-
Liquid Waste: Halogenated and non-halogenated solvent waste streams should be collected separately. Aqueous waste from work-ups may also need to be collected.
-
-
Disposal: Dispose of all hazardous waste through your institution's Environmental Health and Safety (EHS) office.[6] Do not pour any chemical waste down the drain.
-
Decontamination: Thoroughly clean all glassware and work surfaces after use.
By following these guidelines, researchers can safely and effectively utilize this compound while minimizing risks to themselves and the environment.
References
- 1. Rhodium(II) triphenylacetate dimer as complex with dichloromethane 142214-04-8 [sigmaaldrich.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. nj.gov [nj.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
